(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725558 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260593-39-2 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
CAS Number: 1260593-39-2
This technical guide provides a comprehensive overview of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Azetidine scaffolds are increasingly recognized for their role as versatile building blocks in the synthesis of novel therapeutic agents, offering unique conformational constraints and metabolic stability.
Chemical Properties and Data
This compound is a diester derivative of azetidine-1,2-dicarboxylic acid. The presence of both a tert-butyl ester and a methyl ester, along with a chiral center at the C-2 position, makes it a valuable intermediate for stereoselective synthesis.
| Property | Value | Reference |
| CAS Number | 1260593-39-2 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | [1] |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Purity | Typically ≥97% | [1][] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| InChI Key | FGWUDHZVEBFGKS-SSDOTTSWSA-N | [1] |
Spectroscopic and Analytical Data
Comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific spectra for this compound are often proprietary to suppliers, chemical database listings indicate the availability of the following analytical data.
| Analysis Type | Data Availability |
| ¹H NMR | Available from suppliers[3] |
| ¹³C NMR | Available from suppliers[3] |
| Infrared (IR) Spectroscopy | Available from suppliers[3] |
| Mass Spectrometry (MS) | Available from suppliers[3] |
| Certificate of Analysis (COA) | Available from suppliers upon request |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This should be considered a general representation, and specific reaction conditions would require optimization.
Caption: General synthetic workflow for chiral azetidine dicarboxylates.
Representative Experimental Protocol (Adapted from similar syntheses):
-
Protection and Reduction: Commercially available (R)-azetidine-2-carboxylic acid would be N-protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Esterification: The resulting N-Boc protected carboxylic acid is then esterified to form the methyl ester. This can be achieved using various standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF, or by using diazomethane.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The rigid azetidine ring introduces specific conformational constraints into a molecule, which can be advantageous for optimizing binding to biological targets.
The logical flow of its application in a drug discovery program can be visualized as follows:
Caption: Role of the title compound in a typical drug discovery workflow.
The differential reactivity of the two ester groups and the stereochemical information embedded in the molecule allow for its incorporation into a wide range of potential drug candidates, including protease inhibitors, anti-cancer agents, and compounds targeting the central nervous system.
Safety and Handling
Based on available safety data, this compound is classified as a warning-level hazard.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.
References
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate molecular weight
An In-depth Technical Guide to the Molecular Weight of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic studies. This guide outlines the determination of its molecular weight based on its elemental composition.
Molecular Formula and Elemental Composition
The molecular formula for this compound is C₁₀H₁₇NO₄.[1][2] This formula indicates that each molecule of the compound is composed of:
-
10 atoms of Carbon (C)
-
17 atoms of Hydrogen (H)
-
1 atom of Nitrogen (N)
-
4 atoms of Oxygen (O)
Atomic Weights of Constituent Elements
The calculation of the molecular weight relies on the standard atomic weights of the constituent elements. These values are based on the isotopic abundances of the elements in nature.
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011[3][4] |
| Hydrogen | H | 1.008[5][6][7] |
| Nitrogen | N | 14.007[8][9][10] |
| Oxygen | O | 15.999[11][12][13][14] |
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
MW = (10 × 12.011) + (17 × 1.008) + (1 × 14.007) + (4 × 15.999) MW = 120.11 + 17.136 + 14.007 + 63.996 MW = 215.249 amu (or g/mol )
This calculated value is often rounded to two decimal places, resulting in a molecular weight of 215.25 g/mol .[2]
Summary of Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₇NO₄[1][2] |
| Number of Carbon Atoms | 10 |
| Number of Hydrogen Atoms | 17 |
| Number of Nitrogen Atoms | 1 |
| Number of Oxygen Atoms | 4 |
| Atomic Weight of Carbon | 12.011 amu[3][4] |
| Atomic Weight of Hydrogen | 1.008 amu[5][6][7] |
| Atomic Weight of Nitrogen | 14.007 amu[8][9][10] |
| Atomic Weight of Oxygen | 15.999 amu[11][12][13][14] |
| Calculated Molecular Weight | 215.249 g/mol |
Experimental Protocols
Determination of Molecular Weight from Molecular Formula
Objective: To calculate the molecular weight of a compound from its known molecular formula.
Methodology:
-
Identify the molecular formula of the compound, which is C₁₀H₁₇NO₄ for this compound.[1][2]
-
Determine the number of atoms for each element present in the molecule.
-
Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
-
Multiply the number of atoms of each element by its respective standard atomic weight to find the total mass contribution of that element.
-
Sum the total mass contributions of all elements to obtain the molecular weight of the compound.
Experimental Verification by Mass Spectrometry
Objective: To experimentally determine the molecular weight of a compound.
Methodology:
-
A purified sample of this compound is introduced into a mass spectrometer.
-
The sample is ionized, for example, by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of ions at each m/z value.
-
The molecular weight is determined from the m/z value of the molecular ion peak (M⁺) or a related adduct peak (e.g., [M+H]⁺, [M+Na]⁺).
Visualization of Molecular Weight Calculation
The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of the compound.
Caption: Hierarchical breakdown of the molecular weight calculation.
References
- 1. This compound | 1260593-39-2 [sigmaaldrich.com]
- 2. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Its constrained four-membered ring system offers unique conformational rigidity, making it a valuable scaffold for the design of novel therapeutics.
Chemical Structure and Properties
This compound is a synthetic amino acid derivative. The structure consists of a four-membered azetidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 2-position. The stereochemistry at the C-2 position is (R).
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 1260593-39-2 |
| Appearance | Liquid or Solid or Semi-solid or lump[1] |
| Purity | ≥98%[1] |
| Storage | Sealed in dry, 2-8°C[1] |
Synthesis
A common synthetic route to this compound involves the N-protection of the corresponding amino acid, (R)-azetidine-2-carboxylic acid, followed by esterification.
Synthesis Pathway
The synthesis can be visualized as a two-step process starting from (R)-azetidine-2-carboxylic acid. The first step is the protection of the secondary amine in the azetidine ring with a tert-butoxycarbonyl (Boc) group. The second step is the esterification of the carboxylic acid group to a methyl ester.
Experimental Protocol
Step 1: Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid
-
To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-azetidine-2-carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve the crude (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in a solvent like acetone.
-
Add a base such as potassium carbonate (2.0-3.0 eq).
-
To this suspension, add an esterifying agent, for example, dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Spectroscopic Data
The structure of this compound is confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | t | 1H | CH (C2) |
| ~3.95 | m | 2H | CH₂ (C4) |
| 3.75 | s | 3H | OCH₃ |
| ~2.40 | m | 2H | CH₂ (C3) |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~156.0 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ |
| ~60.0 | CH (C2) |
| ~52.0 | OCH₃ |
| ~47.0 | CH₂ (C4) |
| ~28.5 | C(CH₃)₃ |
| ~25.0 | CH₂ (C3) |
Table 4: IR and Mass Spectrometry Data
| Technique | Key Peaks |
| IR (Infrared) | ~1750 cm⁻¹ (C=O, ester), ~1700 cm⁻¹ (C=O, Boc) |
| Mass Spec (ESI-MS) | m/z 216.1230 [M+H]⁺ |
Note: The exact chemical shifts and peak values may vary slightly depending on the solvent and instrument used.
Applications in Drug Development
The rigid azetidine scaffold of this compound provides a unique three-dimensional structure that can be exploited in the design of peptidomimetics and other small molecule inhibitors. The defined stereochemistry at the C-2 position is crucial for achieving specific interactions with biological targets. This building block has been utilized in the synthesis of inhibitors for various enzymes and as a component of constrained peptides with enhanced metabolic stability and cell permeability.
Safety Information
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
References
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its constrained four-membered ring system, this azetidine derivative offers a unique conformational rigidity that can enhance metabolic stability and binding affinity of pharmaceutical candidates. This document summarizes available data on its physical characteristics and provides generalized experimental workflows relevant to its synthesis and characterization.
Core Physical Properties
Precise experimental data for the physical properties of the (R)-enantiomer of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is not extensively documented in publicly available literature. However, data for the corresponding racemic mixture and the closely related (S)-enantiomer, as well as the parent carboxylic acid, provide valuable reference points. It is important to note that enantiomers possess identical physical properties such as melting point, boiling point, and density; differences arise only in their interaction with plane-polarized light (optical activity) and other chiral molecules.[1]
The table below summarizes the available quantitative data for this compound and related compounds.
| Property | This compound | 1-Boc-azetidine-2-carboxylic acid methyl ester (Racemic) | (S)-N-Boc-azetidine-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₇NO₄[2] | C₁₀H₁₇NO₄[3] | C₉H₁₅NO₄[4] |
| Molecular Weight | 215.25 g/mol [2][3] | 215.25 g/mol [3] | 201.22 g/mol [4][5] |
| Physical Form | Liquid or Solid or Semi-solid or lump[2] | Not specified | Solid[4] |
| Melting Point | No data available | No data available | 105-110 °C[4][6] |
| Boiling Point | No data available | 269.018 °C (Predicted)[3] | 339.14 °C (Rough estimate)[4][6] |
| Density | No data available | 1.2 ± 0.1 g/cm³ (Predicted)[3] | 1.2250 (Rough estimate)[6] |
| Refractive Index | No data available | 1.481 (Predicted)[3] | 1.4640 (Estimate)[6] |
| Solubility | No data available | No data available | Dichloromethane, DMSO, Ethyl Acetate, Methanol[4][6] |
| Storage Temperature | Sealed in dry, 2-8 °C[2] | Not specified | Room Temperature, Sealed in dry, Keep in dark place[6] |
| CAS Number | 1260593-39-2[2] | 255882-72-5[3] | 51077-14-6[4][5] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and physical property determination of this compound was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related azetidine-2-carboxylic acid derivatives. The synthesis of the racemic 1-Boc-azetidine-2-carboxylic acid methyl ester has been described involving the reaction of N-tert-butyloxycarbonylazetidin-2-yl carboxylic acid with isobutyl chloroformate and N-methyl morpholine in anhydrous THF, followed by subsequent steps.[3] Another approach involves the treatment of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt with di-tert-butyl dicarbonate and triethylamine.[3]
The purification of such compounds typically involves flash chromatography.[7] Characterization methods would routinely include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure. The determination of enantiomeric purity and optical activity would be conducted using chiral High-Performance Liquid Chromatography (HPLC) and polarimetry, respectively.
Visualizations
References
- 1. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]
- 2. This compound | 1260593-39-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents.
Core Chemical Properties
This compound, also known as (R)-1-Boc-azetidine-2-carboxylic acid methyl ester, is a derivative of azetidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates its use in various synthetic transformations.
Quantitative Chemical Data
| Property | Value | Source |
| CAS Number | 1260593-39-2 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [4] |
| Physical Form | Liquid or Solid or Semi-solid or lump | [1] |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, Sealed in dry | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ (for racemic mixture) | [5] |
| Boiling Point | 269.0 ± 18.0 °C at 760 mmHg (for racemic mixture) | [5] |
| Flash Point | 116.5 ± 25.4 °C (for racemic mixture) | [5] |
| Refractive Index | 1.481 (for racemic mixture) | [5] |
| XLogP3 | 1.2 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 55.8 Ų | [4][5] |
| InChI | 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | [1] |
| InChIKey | FGWUDHZVEBFGKS-SSDOTTSWSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of (R)-azetidine-2-carboxylic acid followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from a general method for the N-Boc protection of azetidine-2-carboxylic acid methyl ester hydrochloride salt.[5]
Materials:
-
(R)-Azetidine-2-carboxylic acid methyl ester hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of (R)-azetidine-2-carboxylic acid methyl ester hydrochloride salt (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05 equivalents).
-
Add triethylamine (3.0 equivalents) to the mixture, followed by a catalytic amount of 4-dimethylaminopyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1][3]
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Applications in Research and Development
The azetidine ring is a key structural motif in a number of biologically active compounds.[6][7][8] The constrained four-membered ring imparts conformational rigidity, which can be advantageous in the design of potent and selective enzyme inhibitors and receptor ligands. This compound serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for the preparation of the target compound.
Logical Relationship of Key Properties
This diagram shows the relationship between the key identifiers and properties of the compound.
Caption: Key properties of the target compound.
References
- 1. This compound | 1260593-39-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. achmem.com [achmem.com]
- 4. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
(R)-1-Boc-azetidine-2-carboxylic acid methyl ester characterization
An In-depth Technical Guide to the Characterization of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, and a representative synthetic protocol for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. This chiral building block is of significant interest in medicinal chemistry and peptide synthesis due to the conformational constraints imparted by the azetidine ring, a key structural motif in the development of novel therapeutics.
Chemical and Physical Properties
(R)-1-Boc-azetidine-2-carboxylic acid methyl ester is a stable, liquid compound at room temperature. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate | [1] |
| CAS Number | 1260593-39-2 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Purity | ≥97% | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Boiling Point | 269.0 °C at 760 mmHg | [2] |
| Flash Point | 116.5 °C | [2] |
| Refractive Index | 1.481 | [2] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester. While a specific experimental spectrum for this particular compound is not publicly available, the following data for the closely related (S)-1-Boc-azetidine-2-carboxylic acid can be used for comparison.
¹H NMR Spectroscopy
The proton NMR spectrum of the analogous (S)-1-Boc-azetidine-2-carboxylic acid in CDCl₃ shows characteristic signals for the azetidine ring protons, the Boc protecting group, and the carboxylic acid proton. For the target methyl ester, the carboxylic acid proton signal would be replaced by a methyl singlet.
-
¹H NMR (300 MHz, CDCl₃) of (S)-1-Boc-azetidine-2-carboxylic acid: δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H).[3]
Experimental Protocols
The synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester can be achieved through a two-step process starting from (R)-azetidine-2-carboxylic acid. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid
Materials:
-
(R)-Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL), slowly add sodium hydroxide (420 mg, 10.5 mmol) at 0 °C.
-
Add di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the ethanol by evaporation under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and adjust the pH to 3 with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (30 mL) and saturated NaCl solution (30 mL), and dry over Na₂SO₄.
-
Remove the solvent by evaporation to yield (R)-1-Boc-azetidine-2-carboxylic acid as a white solid.[3]
Synthesis of (R)-1-Boc-azetidine-2-carboxylic acid methyl ester
Materials:
-
(R)-1-Boc-azetidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (R)-1-Boc-azetidine-2-carboxylic acid (1.0 g, 4.97 mmol) in anhydrous methanol (20 mL) and cool the mixture to 0 °C.
-
Slowly add thionyl chloride (0.44 mL, 6.0 mmol) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.
Visualization of Experimental Workflow
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.
Caption: Synthetic pathway for (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.
Caption: General workflow for the synthesis and characterization of the title compound.
Applications in Drug Development
(R)-1-Boc-azetidine-2-carboxylic acid methyl ester serves as a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The rigid four-membered ring of the azetidine core introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their natural proline-containing counterparts. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that acts as a proline analogue.[4] Its incorporation into peptides can disrupt protein structures, a property that can be harnessed in drug design.[4]
References
Technical Guide: Spectral Analysis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a chiral building block frequently utilized in the synthesis of novel pharmaceutical compounds. The information presented herein is essential for the structural elucidation, purity assessment, and characterization of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₇NO₄[1]
-
Molecular Weight: 215.25 g/mol [1]
-
CAS Number: 1260593-39-2[1]
Spectral Data Summary
The following tables summarize the key spectral data for this compound. This data is critical for confirming the identity and structural integrity of the molecule.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | t | 1H | H-2 |
| ~3.95 - 3.80 | m | 2H | H-4 |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.40 - 2.20 | m | 2H | H-3 |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Note: Spectra are typically recorded in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). Actual chemical shifts and coupling constants may vary slightly.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Ester Carbonyl |
| ~156.0 | Carbamate Carbonyl |
| ~80.0 | -C(CH₃)₃ (Boc) |
| ~58.0 | C-2 |
| ~52.0 | -OCH₃ |
| ~45.0 | C-4 |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~25.0 | C-3 |
Note: Spectra are typically recorded in CDCl₃ at 100 MHz.
Table 3: Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 216.123 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₄⁺: 216.1230) |
| 160.097 | [M-C₄H₉+H]⁺ (Loss of tert-butyl group) |
| 116.060 | [M-Boc+H]⁺ (Loss of Boc group) |
Note: Data is typically acquired using Electrospray Ionization (ESI) in positive ion mode.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2978 | Strong | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1367 | Medium | C-H bend (tert-butyl) |
| ~1150 | Strong | C-O stretch (ester and carbamate) |
Note: The spectrum is typically obtained from a thin film of the neat compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
3.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used.
-
Ionization Mode: Operate the instrument in the positive ion detection mode to observe protonated molecules ([M+H]⁺).
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 500.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization of the target compound.
References
An In-depth Technical Guide to the NMR Spectrum of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum for the chiral compound (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate. Due to the limited availability of public domain spectral data for this specific molecule, this guide synthesizes information from analogous azetidine structures and general principles of NMR spectroscopy to present a predictive analysis. It includes expected chemical shifts, coupling constants, and a comprehensive experimental protocol for spectral acquisition.
Molecular Structure and Predicted NMR Data
This compound is a chiral, non-aromatic heterocyclic compound. Its structure consists of a four-membered azetidine ring, an N-Boc protecting group, and a methyl ester at the C2 position. The stereochemistry at the C2 position is (R).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the protons of the azetidine ring, the tert-butyl group, and the methyl ester. The diastereotopic nature of the protons on the C3 and C4 carbons of the azetidine ring, due to the adjacent chiral center at C2, is anticipated to result in complex splitting patterns.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| H2 | ~4.5 - 4.8 | dd | J ≈ 8.0, 4.0 Hz |
| H3a (cis to ester) | ~2.2 - 2.5 | m | - |
| H3b (trans to ester) | ~2.0 - 2.3 | m | - |
| H4a (cis to H2) | ~3.9 - 4.2 | m | - |
| H4b (trans to H2) | ~3.6 - 3.9 | m | - |
| -OCH₃ | ~3.7 | s | - |
| -C(CH₃)₃ | ~1.4 - 1.5 | s | - |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon and methyls of the tert-butyl group, the methoxy carbon, and the carbons of the azetidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Ester) | ~170 - 173 |
| C=O (Boc) | ~155 - 157 |
| -C (CH₃)₃ | ~79 - 81 |
| C2 | ~58 - 62 |
| C4 | ~45 - 49 |
| -OC H₃ | ~51 - 53 |
| C3 | ~25 - 29 |
| -C(C H₃)₃ | ~28 |
Experimental Protocols
A standardized experimental protocol for the acquisition of high-resolution NMR spectra of this compound is outlined below. This protocol is based on common practices for the analysis of small organic molecules.[1][2]
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2. NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
Nuclei: Acquire both ¹H and ¹³C NMR spectra.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.
3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: Typically 16-64 scans, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
5. Data Processing
-
Apodization: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR-based analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
References
Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectroscopy of N-Boc Protected Azetidines
Abstract
The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering robust protection for amines under a wide range of conditions, coupled with mild and selective deprotection. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical candidates due to their unique conformational constraints and ability to modulate physicochemical properties. The convergence of these two moieties, in the form of N-Boc protected azetidines, creates a class of building blocks of immense synthetic utility. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative tool for the characterization of these molecules, confirming the successful installation of the Boc group and providing insights into the overall molecular structure. This in-depth guide provides a comprehensive overview of the key vibrational features of N-Boc protected azetidines, detailed experimental protocols for acquiring high-quality spectra, and a discussion of the underlying principles governing their spectral interpretation.
Introduction: The Synergy of a Robust Protecting Group and a Privileged Scaffold
The azetidine ring, a strained four-membered heterocycle, imparts a unique conformational rigidity to molecules, a feature increasingly exploited by medicinal chemists to enhance binding affinity and tailor pharmacokinetic profiles. However, the secondary amine of the parent azetidine ring often requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a favored choice for this purpose due to its stability in basic and nucleophilic conditions and its facile cleavage under mild acidic conditions.
Infrared spectroscopy serves as a first-line analytical technique in the synthesis and manipulation of N-Boc protected azetidines. It allows for the unambiguous confirmation of the presence of the Boc protecting group through its prominent carbonyl stretch and provides a characteristic "fingerprint" of the molecule, which can be used to track reaction progress and confirm the identity of the final product. This guide will dissect the IR spectrum of a typical N-Boc protected azetidine, assigning the key absorption bands and explaining the rationale behind these assignments.
Deciphering the Spectrum: Characteristic Vibrational Modes
The infrared spectrum of an N-Boc protected azetidine is a composite of the vibrational modes of the azetidine ring, the N-Boc group, and any substituents on the ring. The most diagnostic absorptions are those associated with the Boc group, as they are typically strong and appear in relatively uncongested regions of the spectrum.
The Signature of the Boc Group: A Tale of Two Vibrations
The most prominent and readily identifiable feature in the IR spectrum of an N-Boc protected azetidine is the carbonyl (C=O) stretching vibration . This absorption arises from the stretching of the carbonyl bond within the tert-butyl carbamate functionality. It typically appears as a very strong and sharp band in the region of 1719-1688 cm⁻¹ . The exact position of this band can be influenced by the electronic environment and the physical state of the sample.
Another key vibration associated with the Boc group is the C-O stretching vibration of the carbamate. This often gives rise to a strong band in the 1160-1140 cm⁻¹ region. Additionally, characteristic absorptions related to the tert-butyl group, such as C-H bending and rocking vibrations, can be observed.
The Azetidine Ring: Subtle but Significant Contributions
The azetidine ring itself gives rise to a series of vibrational modes, though they are often less intense and can be more difficult to assign definitively than the prominent Boc group absorptions. Key vibrations to consider include:
-
C-H Stretching: The stretching vibrations of the C-H bonds on the azetidine ring typically appear in the region of 3000-2850 cm⁻¹ , consistent with sp³ hybridized carbon atoms.
-
C-N Stretching: The stretching of the carbon-nitrogen bonds within the azetidine ring and the bond connecting the nitrogen to the Boc group carbonyl carbon contributes to absorptions in the fingerprint region, generally between 1250-1020 cm⁻¹ .
-
Ring Vibrations: The strained four-membered ring undergoes various bending and deformation modes, often referred to as "ring breathing" or "ring puckering." These vibrations typically occur in the far-infrared region and are less commonly used for routine characterization in the mid-infrared spectrum.
The following diagram illustrates the key functional groups within an N-Boc protected azetidine that give rise to characteristic IR absorptions.
Caption: Key functional groups and their associated IR vibrational modes in N-Boc protected azetidine.
Quantitative Data Summary
The following table summarizes the characteristic IR absorption frequencies for N-Boc protected azetidines, compiled from literature sources and general spectroscopic data.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretching (sp³) | 3000 - 2850 | Medium | Arises from the C-H bonds of the azetidine ring and the tert-butyl group. |
| C=O Stretching (Carbamate) | 1719 - 1688 | Strong | The most diagnostic peak for the presence of the N-Boc group. Its high intensity is due to the large change in dipole moment during the vibration. |
| N-H Bending (Amide II, if present) | 1529 | Medium | Observed in some N-Boc protected amines, attributed to the CO-NH moiety. In a fully substituted azetidine, this band would be absent. |
| C-H Bending (CH₃ and CH₂) | 1470 - 1365 | Medium | Includes scissoring and bending vibrations of the methylene groups in the azetidine ring and the methyl groups of the tert-butyl moiety. A characteristic doublet is often seen for the t-butyl group. |
| C-N Stretching | 1250 - 1020 | Medium | A complex region with contributions from C-N stretching of the azetidine ring and the N-C bond of the carbamate. |
| C-O Stretching (Carbamate) | 1160 - 1140 | Strong | Another key indicator of the Boc group, corresponding to the stretching of the C-O bond adjacent to the carbonyl. |
| Ring Vibrations | < 1000 | Weak-Medium | The fingerprint region contains various bending and deformation modes of the azetidine ring. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The choice of sampling technique is crucial for obtaining a high-quality and reproducible IR spectrum. The most common methods for analyzing solid or liquid N-Boc protected azetidines are Attenuated Total Reflectance (ATR), thin-film preparation on salt plates, and the KBr pellet method.
Attenuated Total Reflectance (ATR) - The Method of Choice for Simplicity and Speed
ATR is often the preferred method due to its minimal sample preparation and ease of use.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the N-Boc protected azetidine sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.
-
Applying Pressure: For solid samples, lower the pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.
-
Data Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Causality Behind Experimental Choices:
-
Why ATR? It eliminates the need for grinding or dissolving the sample, reducing the risk of polymorphism or solvent-induced spectral shifts.
-
Why apply pressure? Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, leading to a strong and representative spectrum.
Thin Film (Neat or Solution) - A Classic Technique
This method is suitable for liquids or solids that can be dissolved in a volatile solvent.
Step-by-Step Methodology:
-
Prepare Salt Plates: Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).
-
Sample Application:
-
For liquids: Place a small drop of the neat liquid onto one plate and gently place the second plate on top, spreading the liquid into a thin film.
-
For solids: Dissolve a small amount of the solid in a minimal amount of a volatile solvent (e.g., dichloromethane or chloroform). Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Immediately after use, clean the salt plates thoroughly with a dry solvent to prevent damage from atmospheric moisture.
Causality Behind Experimental Choices:
-
Why volatile solvents? To ensure that the solvent evaporates completely, leaving only the analyte for analysis. Residual solvent peaks can interfere with the sample's spectrum.
-
Why thin films? If the sample is too thick, the absorption bands may be too intense ("totally absorbing"), leading to a loss of spectral information.
Caption: Experimental workflow for obtaining and analyzing the IR spectrum of an N-Boc protected azetidine.
Trustworthiness: A Self-Validating System
The interpretation of the IR spectrum of an N-Boc protected azetidine is a self-validating process. The presence of the strong carbonyl absorption in the 1719-1688 cm⁻¹ range is a primary indicator of successful Boc protection. The absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) that would be present in the parent azetidine confirms the substitution on the nitrogen atom. Furthermore, the presence of C-H stretching bands below 3000 cm⁻¹ is consistent with the saturated nature of the azetidine ring and the tert-butyl group. The combination of these features provides a high degree of confidence in the structural assignment.
Conclusion
IR spectroscopy is an indispensable tool in the arsenal of the synthetic chemist working with N-Boc protected azetidines. It offers a rapid, reliable, and information-rich method for confirming the successful installation of the Boc group, assessing the purity of the compound, and providing a unique spectral fingerprint for identification. By understanding the characteristic vibrational frequencies of the N-Boc group and the azetidine moiety, researchers can confidently and efficiently characterize these valuable synthetic intermediates, accelerating the pace of drug discovery and development.
Mass Spectrometry of Chiral Azetidine Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of mass spectrometry (MS) for the characterization and analysis of chiral azetidine esters. Azetidines are a class of four-membered nitrogen-containing heterocycles that are increasingly important in medicinal chemistry and drug development due to their unique structural and conformational properties.[1] The ability to accurately analyze the stereochemistry and quantify these compounds is crucial for understanding their biological activity and for quality control in pharmaceutical manufacturing. Mass spectrometry, often coupled with chiral separation techniques, offers a powerful tool for this purpose.
Principles of Mass Spectrometry for Chiral Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While mass spectrometry itself is not inherently a chiral technique, it can be used for chiral analysis through various strategies.[2] The most common approach involves coupling a separation technique that is sensitive to chirality, such as chiral chromatography, with a mass spectrometer.
Another strategy involves the use of a chiral selector to form diastereomeric complexes with the enantiomers of the analyte. These diastereomers, having different physical properties, can then be differentiated by mass spectrometry, for example, by observing differences in their fragmentation patterns or ion mobility.[2]
For chiral azetidine esters, the focus is often on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which allow for the separation of enantiomers prior to their detection and characterization by the mass spectrometer.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of chiral azetidine derivatives by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Azetidine Derivatives
This protocol is adapted from a method for the chiral profiling of secondary amino acids, including azetidine-2-carboxylic acid, and is applicable to their ester derivatives after appropriate sample preparation.[3]
Objective: To separate and identify the enantiomers of a volatile azetidine ester derivative.
Methodology:
-
Derivatization:
-
To a 100 µL aqueous sample containing the azetidine ester, add 50 µL of isopropanol and 20 µL of pyridine.
-
Add 20 µL of ethyl chloroformate and vortex for 30 seconds.
-
Extract the derivatives with 100 µL of a hexane/chloroform mixture (4:1 v/v).
-
Transfer the organic layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Chiral Azetidine Esters
This is a general protocol for the analysis of non-volatile chiral azetidine esters, based on methods reported in the literature for the characterization of synthetic azetidine derivatives.[4]
Objective: To separate and identify the enantiomers of a chiral azetidine ester.
Methodology:
-
Sample Preparation:
-
Dissolve the azetidine ester sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
LC Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak IA).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) in isocratic or gradient elution mode. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Mass Range: m/z 100-1000.
-
-
Data Presentation: Quantitative Data Summary
The following tables summarize the kind of quantitative data that can be obtained from the mass spectrometric analysis of chiral azetidine esters.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Representative Chiral Azetidine Derivatives
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Reference |
| Azetidopyrroline Analogue | C₁₃H₁₈N₂O₃ | 251.1390 | 251.1390 | [4] |
| Azabicyclene Analogue | C₁₂H₁₈N₂O₂ | 223.1441 | 223.1440 | [4] |
Table 2: Conceptual Data for Quantitative LC-MS/MS Analysis of a Chiral Azetidine Ester
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 5.2 | 6.8 |
| Precursor Ion (m/z) | 250.1 | 250.1 |
| Product Ion (m/z) | 150.1 | 150.1 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
Data Interpretation: Fragmentation Patterns
The fragmentation of azetidine esters in mass spectrometry is influenced by the presence of both the strained four-membered ring and the ester functional group.
Under Electron Ionization (EI), commonly used in GC-MS, the fragmentation is typically extensive. The molecular ion may be weak or absent. Key fragmentation pathways for esters include:
-
α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
-
McLafferty rearrangement: This is common for esters with a γ-hydrogen on the alcohol or acid part, leading to the loss of an alkene.
For the azetidine ring, fragmentation can occur through ring opening, followed by the loss of small neutral molecules.
Under Electrospray Ionization (ESI), used in LC-MS, fragmentation is softer, and the protonated molecule [M+H]⁺ is usually the base peak. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. For a protonated azetidine ester, fragmentation would likely involve:
-
Loss of the ester alkyl group.
-
Decarboxylation.
-
Ring opening of the azetidinium ion.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key aspects of the mass spectrometric analysis of chiral azetidine esters.
Caption: General experimental workflow for the analysis of chiral azetidine esters.
Caption: Hypothesized ESI-MS/MS fragmentation of a chiral azetidine ester.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate safety data sheet
An In-depth Technical Guide to the Safety of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data available for this compound (CAS Number: 1260593-39-2). Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes information from various chemical suppliers and related compounds to offer a thorough understanding of its hazard profile, handling procedures, and emergency protocols.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| CAS Number | 1260593-39-2 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Physical Form | Liquid, Solid, or Semi-solid |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
| Purity | Typically ≥97% |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact.
| Hazard Class | GHS Code | Signal Word | Pictogram |
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | Warning | GHS07 (Exclamation Mark) |
Quantitative Toxicological Data: Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not readily available in publicly accessible databases. Researchers should handle this compound with the caution appropriate for a substance with known irritant properties and for which full toxicological data is not yet available.
Experimental Protocols and Handling
Adherence to strict experimental protocols is crucial for ensuring the safety of laboratory personnel. The following sections outline recommended procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct personal protective equipment.
Caption: Workflow for donning appropriate Personal Protective Equipment.
Safe Handling Procedures
Safe handling practices are essential to minimize the risk of exposure and accidents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste.
Emergency Procedures
In the event of an emergency, a clear and practiced response is vital.
Caption: Logical flow for responding to an exposure event.
Fire-Fighting Measures
While specific flammability data is not available, general precautions for chemical fires should be followed.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition can produce oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the case of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate unnecessary personnel from the area.
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not allow the product to enter drains.
This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures and emergency response before working with this or any other chemical.
In-Depth Technical Guide: Handling and Storage of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper handling, storage, and quality control of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester, a valuable chiral building block in medicinal chemistry. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and protecting researcher safety.
Compound Properties and Safety Data
(R)-1-Boc-2-azetidinecarboxylic acid methyl ester is a synthetic amino acid derivative frequently utilized in the synthesis of novel therapeutic agents. Its constrained four-membered ring makes it a desirable scaffold for introducing conformational rigidity into drug candidates.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | Sigma-Aldrich |
| CAS Number | 1260593-39-2 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₇NO₄ | Echemi[1] |
| Molecular Weight | 215.25 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302+H312+H332, H315, H319, H335 | Sigma-Aldrich |
| Precautionary Statements | P261, P271, P280 | Sigma-Aldrich |
Handling and Storage Protocols
Proper handling and storage are paramount to preserve the chemical and chiral purity of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester.
2.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2.2. Storage Conditions
To ensure stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
-
Container: Keep the container tightly sealed.
2.3. Incompatible Materials
Avoid contact with strong oxidizing agents and strong acids, as these can react with the compound and compromise its integrity.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester. These should be adapted and optimized for specific laboratory conditions.
3.1. Synthesis of (R)-1-Boc-2-azetidinecarboxylic acid methyl ester
This protocol is adapted from general procedures for the Boc-protection and esterification of amino acids.
Materials:
-
(R)-Azetidine-2-carboxylic acid methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
To a solution of (R)-azetidine-2-carboxylic acid methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (3 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-Boc-2-azetidinecarboxylic acid methyl ester.
3.2. Quality Control: Chiral HPLC Analysis
Ensuring the enantiomeric purity of chiral building blocks is critical in drug discovery.[2][3][4][5] The following is an adapted protocol for the chiral HPLC analysis of Boc-protected amino acid methyl esters.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column, such as a CHIRALPAK® series column.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and compound.
Procedure:
-
Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (typically around 210-220 nm).
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
3.3. Quality Control: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound.
Procedure:
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
The expected chemical shifts for (R)-1-Boc-2-azetidinecarboxylic acid methyl ester should be observed. For the related carboxylic acid, characteristic ¹H NMR signals are observed around 4.79 ppm (m, 1H), 3.93 ppm (m, 2H), 2.46 ppm (m, 2H), and 1.48 ppm (s, 9H).[6] The methyl ester will have an additional singlet around 3.7 ppm.
Application in Drug Discovery: Targeting Signaling Pathways
(R)-1-Boc-2-azetidinecarboxylic acid methyl ester is a key intermediate in the synthesis of small molecule inhibitors targeting various signaling pathways implicated in disease. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade, which is often dysregulated in cancer.
Diagram 1: Inhibition of the STAT3 Signaling Pathway
Caption: Workflow for the inhibition of the STAT3 signaling pathway by an (R)-azetidine-based inhibitor.
Diagram 2: Drug Discovery Workflow
References
- 1. echemi.com [echemi.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
Commercial Availability and Technical Profile of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and analytical methodologies for (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS Number: 1260593-39-2). This chiral azetidine derivative is a valuable building block in medicinal chemistry and drug development, sought after for its role in creating conformationally constrained peptide mimics and other complex molecular architectures.
Commercial Availability
This compound is available from several chemical suppliers. The table below summarizes the offerings from various vendors, providing key specifications for easy comparison.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH97F06F70 | 98% | 1260593-39-2 | C₁₀H₁₇NO₄ | 215.25 | Sealed in dry, 2-8°C |
| Sigma-Aldrich (Apollo Scientific) | APO424807292 | 97% | 1260593-39-2 | C₁₀H₁₇NO₄ | 215.25 | 2-8°C |
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)-azetidine-2-carboxylic acid methyl ester |
| Synonyms | 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate, (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |
| Physical Form | Liquid or Solid or Semi-solid |
| Country of Origin | China (Ambeed, Inc. via Sigma-Aldrich) |
Synthesis and Experimental Protocols
General Experimental Protocol: Methyl Esterification
This protocol is based on standard organic synthesis methodologies for the esterification of N-Boc protected amino acids.
Method 1: Using Diazomethane or (Trimethylsilyl)diazomethane
Caution: Diazomethane is toxic and explosive. (Trimethylsilyl)diazomethane is a safer alternative but should still be handled with care by trained personnel in a well-ventilated fume hood.
-
Dissolution: Dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in a suitable solvent mixture, such as diethyl ether and methanol (e.g., a 10:1 ratio).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of (trimethylsilyl)diazomethane (typically 2.0 M in hexanes, 1.1-1.5 equivalents) dropwise to the cooled solution. The reaction progress can be monitored by the cessation of nitrogen gas evolution and by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure methyl ester.
Method 2: Using Methyl Iodide and a Base
-
Dissolution: Dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution and stir at room temperature for 30-60 minutes.
-
Alkylation: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) to the suspension and continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography as described in Method 1.
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of this compound is crucial for its application in drug development. The following analytical techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and assess purity. A ¹H NMR spectrum for this compound is available.[1]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the tert-butyl group (around 1.4 ppm, singlet, 9H), the methyl ester group (around 3.7 ppm, singlet, 3H), and the protons of the azetidine ring (in the range of 2.0-4.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the carbons of the tert-butyl group, the methyl ester, the azetidine ring, and the two carbonyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining chemical purity and, with a chiral stationary phase, for assessing the enantiomeric excess (e.e.).
Chemical Purity (Reversed-Phase HPLC):
-
Column: A standard C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an additive like trifluoroacetic acid) is a common mobile phase system.
-
Detection: UV detection at a wavelength around 210 nm is suitable for this compound due to the presence of the carbonyl groups.
Chiral Purity (Chiral HPLC):
A specific chiral HPLC method for this compound is not detailed in the readily available literature. However, based on methods for similar chiral molecules, a protocol can be proposed. The actual conditions may require optimization.
-
Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), would be appropriate.
-
Mobile Phase: A mixture of hexanes and a polar alcohol like isopropanol or ethanol is typically used.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
The enantiomeric excess is determined by comparing the peak areas of the (R)- and (S)-enantiomers.
Visualizations
Synthesis Pathway
References
Suppliers of enantiopure azetidine derivatives
An In-depth Technical Guide to Suppliers of Enantiopure Azetidine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure azetidine derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their rigid four-membered ring structure imparts unique conformational constraints on molecules, making them valuable scaffolds for the design of novel therapeutics. The stereochemistry of these derivatives is often critical for their biological activity, necessitating access to enantiomerically pure forms. This guide provides a comprehensive overview of suppliers for key enantiopure azetidine derivatives, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.
I. Suppliers of Key Enantiopure Azetidine Derivatives
The following tables summarize commercially available enantiopure azetidine derivatives from various suppliers. The data presented is based on information available in public domains and supplier websites. It is recommended to confirm the specifications with the supplier before ordering.
(S)-Azetidine-2-carboxylic acid and its Derivatives
| Product Name | Supplier | CAS No. | Purity/Specification | Price (USD) |
| (S)-(-)-Azetidine-2-carboxylic acid | Thermo Scientific Chemicals | 2133-34-8 | 99% | 125.65 / 250 mg |
| L-Azetidine-2-carboxylic acid | BLD Pharm | 2133-34-8 | >99% (HPLC) | Contact for price |
| L-Azetidine-2-carboxylic acid | AdooQ Bioscience | 2133-34-8 | >99% (HPLC) | Contact for price |
| 1-Boc-(S)-azetidine-2-carboxylic acid | Sigma-Aldrich | 51077-14-6 | ≥98.0% (TLC) | Contact for price |
| (S)-1-Boc-Azetidine-2-carboxylic acid | Oakwood Chemical | 51077-14-6 | Not specified | Contact for price |
| 1-Boc-L-azetidine-2-carboxylic acid | MedChemExpress | 51077-14-6 | Not specified | Contact for price |
| Boc-L-azetidine-2-carboxylic acid | Chem-Impex | 51077-14-6 | Not specified | Contact for price |
| 1-Fmoc-(S)-azetidine-2-carboxylic acid | Santa Cruz Biotechnology | 136552-06-2 | ≥98% | Contact for price |
| 1-Fmoc-(S)-azetidine-2-carboxylic acid | Sigma-Aldrich | 136552-06-2 | ≥97.0% | Contact for price |
| 1-Fmoc-(S)-azetidine-2-carboxylic acid | Apollo Scientific | 136552-06-2 | 96% | £33.00 / 1g |
(R)-Azetidine-2-carboxylic acid and its Derivatives
| Product Name | Supplier | CAS No. | Purity/Specification | Price (USD) |
| (R)-Azetidine-2-carboxylic acid | MedChemExpress | 2133-34-8 | In-stock | Contact for price |
| 1-Boc-(R)-azetidine-2-carboxylic acid | Various | 51077-15-7 | Not specified | Contact for price |
*Note: While (R)-Azetidine-2-carboxylic acid and its derivatives are less common commercially, several suppliers of chiral building blocks may offer custom synthesis.
3-Hydroxyazetidine Derivatives
| Product Name | Supplier | CAS No. | Purity/Specification | Price (USD) |
| 3-Hydroxyazetidine hydrochloride | Sigma-Aldrich | 18621-18-6 | 97% | Contact for price |
| 3-Hydroxyazetidine hydrochloride | Thermo Scientific Chemicals | 18621-18-6 | 97% | Contact for price |
| 3-Hydroxyazetidine hydrochloride | Synthonix, Inc. | 18621-18-6 | Typically In-Stock | Contact for price |
| 3-Hydroxyazetidine hydrochloride | Chem-Impex | 18621-18-6 | ≥ 98% | Contact for price |
II. Experimental Protocols
Asymmetric Synthesis of N-Protected 2-Arylazetidines
This protocol describes a general approach for the synthesis of N-protected 2-arylazetidines, which are versatile intermediates.[1]
Starting Material: A protected γ-amino alcohol derived from a suitable aryl precursor.
Step 1: Activation of the Hydroxyl Group
-
Dissolve the N-protected γ-amino alcohol (1 equivalent) in an inert solvent such as dichloromethane (CH2Cl2) at 0 °C.
-
Add a base like triethylamine or pyridine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the resulting N-protected amino mesylate/tosylate in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide (1.2 equivalents), at 0 °C.
-
Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-protected 2-arylazetidine.
Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine the enantiomeric purity of chiral compounds.[2][3]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific azetidine derivative to achieve baseline separation of the enantiomers.
General Procedure:
-
Prepare a dilute solution of the synthesized azetidine derivative in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
III. Visualizations
Signaling Pathway: Azetidine Derivatives as STAT3 Inhibitors
Certain enantiopure azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. The diagram below illustrates the general mechanism of STAT3 signaling and the point of inhibition by these azetidine derivatives.
Caption: Inhibition of the STAT3 signaling pathway by enantiopure azetidine derivatives.
Experimental Workflow: Asymmetric Catalysis Using a Chiral Azetidine Ligand
Chiral azetidine derivatives are effective ligands in asymmetric catalysis, inducing high levels of enantioselectivity in various chemical transformations.[3] The following diagram outlines a general experimental workflow for such a catalytic process.
Caption: General experimental workflow for asymmetric catalysis using a chiral azetidine ligand.
Logical Relationship: Key Considerations for Supplier Selection
Choosing the right supplier for enantiopure azetidine derivatives is critical for research and development success. The following diagram illustrates the key factors to consider in this decision-making process.
Caption: Key factors to consider when selecting a supplier for enantiopure azetidine derivatives.
References
The Ascendancy of Azetidine-Based Chiral Building Blocks in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structural motif in contemporary organic synthesis and medicinal chemistry.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique reactivity profile, balancing stability for practical handling with sufficient strain for selective ring-opening and functionalization reactions.[3] This, coupled with the rigid, three-dimensional conformation imparted by the four-membered ring, makes azetidine derivatives highly sought-after as bioisosteres for larger, more flexible ring systems and as chiral building blocks for the synthesis of complex, biologically active molecules.[4][5] The precise spatial arrangement of substituents on a chiral azetidine ring can lead to enhanced binding affinity and selectivity for biological targets, a critical aspect of modern drug design.[6] This guide provides an in-depth technical overview of the synthesis and application of azetidine-based chiral building blocks, with a focus on stereoselective methodologies, quantitative data, and detailed experimental protocols.
Stereoselective Synthetic Strategies for Chiral Azetidines
The construction of the strained azetidine ring with high stereocontrol is a significant challenge in synthetic organic chemistry. Several powerful methods have been developed to access these valuable building blocks in an enantiomerically enriched form.
Catalytic Enantioselective Cycloaddition Reactions
Cycloaddition reactions represent a highly atom-economical and efficient approach to the azetidine core.
Copper-catalyzed enantioselective [3+1] cycloaddition of imido-sulfur ylides with enoldiazoacetates has proven to be a robust method for the synthesis of tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines.[4] The use of a chiral sabox ligand is crucial for achieving high levels of enantioselectivity.[4]
Experimental Protocol: Copper-Catalyzed Enantioselective [3+1] Cycloaddition [1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral sabox ligand (6 mol%).
-
Reaction Setup: Add freshly distilled, anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Addition of Reactants: Add the imido-sulfur ylide (1.0 equivalent) and the enoldiazoacetate (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-azetine.
-
Reduction: The resulting 2-azetine can be reduced to the corresponding azetidine via catalytic hydrogenation (e.g., H₂, Pd/C).[1]
Logical Relationship: Synthetic Approaches to Chiral Azetidines
Caption: Overview of major synthetic routes to chiral azetidines.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to the azetidine ring.[7] Recent advances utilizing visible-light photocatalysis have overcome previous limitations associated with UV light and expanded the scope of this transformation.[8] The reaction often proceeds via a triplet energy transfer mechanism from an iridium photocatalyst to an oxime derivative, which then undergoes cycloaddition with an alkene.[4]
Experimental Protocol: Visible-Light-Mediated [2+2] Photocycloaddition [9]
-
Reaction Setup: In a glove box, charge a 3-mL sealed vial with a magnetic stirring bar, [(DPEphos)(bcp)Cu]PF₆ (0.010 mmol, 5 mol%), DIPEA (0.4 mmol, 2.0 equiv), and the terminal alkyne (0.2 mmol, 1 equiv).
-
Solvent Addition: Add 1 mL of anhydrous CH₃CN.
-
Reaction Conditions: Seal the vial with a screw cap, remove it from the glovebox, and stir the reaction mixture under a nitrogen atmosphere at room temperature under a blue LED for 24 hours. The distance between the vial and the lamp should be approximately 1–3 cm.
-
Workup and Purification: After the reaction is complete, the mixture is concentrated and purified by chromatography to yield the azetidine product.
Experimental Workflow: Visible-Light-Mediated [2+2] Photocycloaddition
Caption: Step-by-step workflow for the synthesis of azetidines via photocatalysis.
Diastereoselective Intramolecular Cyclization
The cyclization of acyclic precursors is a widely used and robust strategy for the synthesis of chiral azetidines.
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to 3-hydroxyazetidines.[3] This method is notable for its high regioselectivity and tolerance of various functional groups.[3]
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3]
-
Synthesis of cis-3,4-Epoxy Amine: To a solution of the corresponding epoxy alcohol (1 eq) in CH₂Cl₂ (0.5 M) at 0°C, add Et₃N (2.5 eq) and MsCl (1.5 eq). Stir the mixture for 10 minutes at room temperature. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is used immediately in the next step. The amine (e.g., benzylamine, 1.5 eq) is then added to a solution of the crude mesylate in a suitable solvent and stirred to form the epoxy amine.
-
Cyclization: To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE), add La(OTf)₃ (10 mol%). Reflux the mixture for 2.5 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 3-hydroxyazetidine.
Asymmetric Hydrogenation of Azetines
The catalytic asymmetric hydrogenation of prochiral azetines is a powerful method for accessing chiral azetidines. This approach often utilizes transition metal catalysts with chiral ligands to achieve high enantioselectivity.
Quantitative Data for Selected Stereoselective Syntheses of Azetidines
| Synthetic Method | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) / d.r. | Reference |
| [3+1] Cycloaddition | Imido-sulfur ylide & enoldiazoacetate | Cu(CH₃CN)₄PF₆ / Sabox | 2-Azetine | up to 95 | up to 95 ee | [1] |
| [2+2] Photocycloaddition | Oxime & Olefin | Ir photocatalyst | Azetidine | up to 96 | >20:1 d.r. | [4] |
| Intramolecular Aminolysis | cis-3,4-Epoxy Amine | La(OTf)₃ | 3-Hydroxyazetidine | 81 | >20:1 d.r. | [3] |
| Asymmetric Hydrogenation | 2-Azetine | Ru / Chiral Ligand | Azetidine | High | up to 95:5 er | [10] |
| Boryl Allylation | Azetine | CuBr / (S,S)-L1 | 2,3-Disubstituted Azetidine | High | >99 ee | [11] |
Azetidine-Based Building Blocks in Drug Discovery
The unique structural features of azetidines have made them attractive scaffolds in drug discovery, leading to the development of several marketed drugs.[7][8]
Azelnidipine: A Calcium Channel Blocker
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[5][12] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][12]
Signaling Pathway: Mechanism of Action of Azelnidipine
Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.
Cobimetinib: A MEK Inhibitor for Cancer Therapy
Cobimetinib is a selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.[4][8] By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation and survival.[8]
Signaling Pathway: Mechanism of Action of Cobimetinib
Caption: Cobimetinib inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Tofacitinib: A JAK Inhibitor for Autoimmune Diseases
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[13] It primarily inhibits JAK1 and JAK3, thereby blocking the signaling of several cytokines that are crucial for the inflammatory response.[2][14]
Signaling Pathway: Mechanism of Action of Tofacitinib
Caption: Tofacitinib inhibits JAK1/JAK3, disrupting the JAK-STAT signaling cascade.
Ezetimibe: A Cholesterol Absorption Inhibitor
Ezetimibe lowers cholesterol levels by inhibiting the absorption of cholesterol in the small intestine.[7] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, preventing it from mediating the endocytosis of cholesterol into enterocytes.[7]
Signaling Pathway: Mechanism of Action of Ezetimibe
Caption: Ezetimibe blocks the NPC1L1 protein, inhibiting cholesterol absorption.
Conclusion
Azetidine-based chiral building blocks have transitioned from being synthetic curiosities to indispensable tools in modern organic chemistry and drug discovery. The development of robust and highly stereoselective synthetic methods has made these valuable scaffolds more accessible, paving the way for their incorporation into a wide array of complex molecules. The unique conformational constraints and reactivity of the azetidine ring offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. As our understanding of their synthesis and biological activity continues to grow, we can anticipate that chiral azetidines will play an even more prominent role in the development of the next generation of pharmaceuticals and functional materials.
References
- 1. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 5. What is Azelnidipine used for? [synapse.patsnap.com]
- 6. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 14. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis involves the esterification of commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to serve as bioisosteres for other cyclic and acyclic moieties. The rigid four-membered ring can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and binding affinity. This compound, with its defined stereochemistry and orthogonal protecting groups, is a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients. The protocol outlined below describes a straightforward and efficient method for its preparation.
Synthetic Scheme
The synthesis of this compound is achieved through the methyl esterification of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Reaction:
(R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid |
| Reagents | Methyl iodide, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | Colorless oil or low-melting solid |
Experimental Protocol
Materials:
-
(R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
While stirring vigorously, add methyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Application Notes and Protocols for the Asymmetric Synthesis of N-Boc-Azetidine-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the asymmetric synthesis of N-Boc-azetidine-2-carboxylic acid esters, valuable building blocks in medicinal chemistry and drug development. The methodologies outlined below focus on achieving high enantioselectivity through various catalytic systems.
Introduction
Azetidine-2-carboxylic acid and its derivatives are proline analogues that, when incorporated into peptides or small molecules, can impart unique conformational constraints and improve metabolic stability. The N-Boc protected esters of azetidine-2-carboxylic acid are particularly useful synthetic intermediates. Achieving high stereocontrol in their synthesis is crucial for their application in the development of chiral drugs. This document details several effective methods for the asymmetric synthesis of these important compounds.
Key Synthetic Strategies
The asymmetric synthesis of N-Boc-azetidine-2-carboxylic acid esters can be broadly approached through several key strategies:
-
Intramolecular Cyclization: This is a common method involving the cyclization of a chiral acyclic precursor, where the stereochemistry is often established before ring formation.
-
Catalytic Asymmetric Cycloadditions: Reactions such as [2+2] cycloadditions can construct the azetidine ring with high stereocontrol using chiral catalysts.
-
Derivatization of Prochiral Azetidines: Asymmetric transformation of a pre-formed azetidine ring can also lead to the desired chiral products.
-
Organocatalysis: Chiral small molecules can be used to catalyze the enantioselective formation of the azetidine ring or its precursors.
-
Transition Metal Catalysis: Chiral transition metal complexes are effective catalysts for a variety of transformations that lead to enantiomerically enriched azetidines.
Below are detailed protocols for selected effective methods.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric α-Chlorination and Intramolecular Cyclization
This protocol describes a two-step sequence for the synthesis of 2-alkyl-N-Boc-azetidines, starting from simple aldehydes. The key step is an enantioselective α-chlorination using a chiral amine catalyst, followed by a reductive amination and cyclization sequence. This method provides access to N-unfunctionalized azetidines which can be subsequently protected with a Boc group.
Experimental Workflow:
Caption: Organocatalytic synthesis of N-Boc-2-alkyl azetidine esters.
Step 1: Enantioselective α-Chlorination of Aldehydes
-
To a solution of the desired aldehyde (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL) at room temperature is added the chiral amine catalyst (e.g., a prolinol derivative, 0.1 mmol, 10 mol%).
-
N-Chlorosuccinimide (NCS) (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous Na2S2O3 solution.
-
The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude α-chloro aldehyde is used in the next step without further purification.
Step 2: Reductive Amination and Cyclization
-
To a solution of the crude α-chloro aldehyde in methanol (5.0 mL) is added hydroxylamine hydrochloride (1.5 mmol).
-
The mixture is stirred for 30 minutes, followed by the addition of zinc dust (3.0 mmol) and concentrated HCl (0.5 mL).
-
The reaction is stirred for an additional 12 hours at room temperature.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is dissolved in water and basified to pH > 12 with 6 M NaOH.
-
This aqueous solution is heated to 50 °C for 1 hour to induce cyclization.
-
The aqueous layer is extracted with CH2Cl2 (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the crude 2-alkyl azetidine.
Step 3: Esterification and N-Boc Protection
-
The crude 2-alkyl azetidine is esterified using standard methods (e.g., Fischer esterification with the desired alcohol and a catalytic amount of acid).
-
The resulting azetidine-2-carboxylic acid ester is then dissolved in CH2Cl2 (10 mL).
-
Triethylamine (1.5 mmol) and di-tert-butyl dicarbonate (Boc2O, 1.2 mmol) are added.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2 (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The final product is purified by flash column chromatography.
Quantitative Data:
| Aldehyde (RCHO) | Overall Yield (%) | ee (%) |
| Propanal | 32 | 92 |
| Butanal | 30 | 90 |
| Pentanal | 28 | 88 |
| Hexanal | 25 | 86 |
| Isovaleraldehyde | 22 | 84 |
Data is representative of the synthesis of 2-alkyl azetidines before esterification and N-protection.[1]
Protocol 2: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines
This method provides access to chiral 2,3-disubstituted azetidines with high enantioselectivity and diastereoselectivity. The reaction involves the difunctionalization of an azetine precursor.
Logical Relationship of Key Steps:
Caption: Key steps in the copper-catalyzed boryl allylation of azetines.
General Procedure:
-
In a glovebox, a solution of Cu(O-t-Bu) (0.02 mmol, 5 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE) (0.022 mmol, 5.5 mol%) in anhydrous THF (1.0 mL) is stirred for 20 minutes at room temperature.
-
Bis(pinacolato)diboron (B2pin2) (0.44 mmol) is added, and the mixture is stirred for another 10 minutes.
-
The N-Boc-2-aryl-2H-azete substrate (0.4 mmol) is added, followed by the allyl phosphate (0.6 mmol).
-
The reaction vial is sealed and stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-2-allyl-3-borylazetidine.
Quantitative Data for Substrate Scope:
| Azetine (Aryl group) | Allyl Phosphate (R group) | Yield (%) | dr | ee (%) |
| Phenyl | H | 95 | >20:1 | 98 |
| 4-MeO-Ph | H | 92 | >20:1 | 97 |
| 4-Cl-Ph | H | 96 | >20:1 | 99 |
| 2-Naphthyl | H | 93 | >20:1 | 98 |
| Phenyl | Me | 90 | >20:1 | 97 |
| Phenyl | Ph | 88 | >20:1 | 96 |
This reaction provides a versatile borylated intermediate which can be further functionalized. The ester group is not directly installed in this step but can be derived from the boryl group.
Concluding Remarks
The asymmetric synthesis of N-Boc-azetidine-2-carboxylic acid esters is a dynamic area of research with significant implications for drug discovery. The protocols detailed above represent robust and highly enantioselective methods for accessing these valuable building blocks. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures for their specific targets.
References
Application Notes and Protocols: Diastereoselective Synthesis Using (R)-1-Boc-azetidine-2-carboxylate and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the diastereoselective functionalization of N-Boc-azetidine-2-carboxylate derivatives, valuable intermediates in medicinal chemistry. The inherent ring strain and defined stereochemistry of these building blocks allow for the synthesis of novel, conformationally constrained amino acids and complex molecules with potential therapeutic applications.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid structure allows for precise positioning of substituents in three-dimensional space, making them attractive scaffolds for modulating biological activity. (R)-1-Boc-azetidine-2-carboxylate is a chiral building block that serves as a versatile starting material for the synthesis of a variety of substituted azetidine derivatives. This document focuses on the diastereoselective α-alkylation of a closely related derivative, showcasing a robust method for introducing molecular complexity with stereocontrol.
Key Synthetic Strategy: Diastereoselective Alkylation via Borane Complex
A powerful strategy for the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylates involves the formation of a transient N-borane complex. This complex serves to lock the conformation of the azetidine ring and directs the approach of the electrophile from the less sterically hindered face of the enolate, leading to high diastereoselectivity.
Signaling Pathway and Logical Relationship
The following diagram illustrates the key steps and logical flow of the diastereoselective alkylation process.
Caption: Workflow for the diastereoselective alkylation of an azetidine-2-carboxylate derivative.
Experimental Protocols
The following protocols are based on the diastereoselective α-alkylation of N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester via its N-borane complex. This serves as a representative example of the synthetic utility of this class of compounds.
Protocol 1: Synthesis of tert-Butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate
-
Esterification: To a solution of (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (1.0 equiv) in a suitable solvent such as DMF, add potassium carbonate (1.5 equiv) and methyl iodide (1.2 equiv). Stir the reaction mixture at room temperature for 12-16 hours. After completion, perform an aqueous workup and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the methyl ester.
-
Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the azetidine methyl ester.
-
N-Alkylation: To a solution of the azetidine methyl ester hydrochloride (1.0 equiv) and (S)-1-phenylethylamine (1.1 equiv) in a solvent like dichloromethane, add a non-nucleophilic base such as triethylamine (2.5 equiv). Stir the reaction at room temperature for 16-24 hours. Purify the product by column chromatography.
-
Ester Hydrolysis: Saponify the resulting methyl ester using lithium hydroxide (1.5 equiv) in a mixture of THF and water. Acidify the reaction mixture and extract the carboxylic acid product.
-
tert-Butyl Ester Formation: Protect the carboxylic acid as a tert-butyl ester using a standard procedure, for example, by reacting with tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of BF3·OEt2.
Protocol 2: Diastereoselective α-Alkylation
-
N-Borane Complex Formation: To a solution of tert-butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate (1.0 equiv) in anhydrous THF at 0 °C, add a solution of BH3·SMe2 complex (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Enolate Formation and Alkylation: Cool the solution of the N-borane complex to -78 °C. Add a freshly prepared solution of lithium diisopropylamide (LDA) (1.2 equiv) in THF dropwise. Stir the resulting enolate solution at -78 °C for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.3 equiv) and slowly warm the reaction mixture to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Data Presentation
The following table summarizes the results for the diastereoselective α-alkylation of the N-borane complex of tert-butyl (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxylate with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | α-Benzylated product | 72 | >95:5 |
| 2 | Methyl iodide | α-Methylated product | 65 | 92:8 |
| 3 | Allyl bromide | α-Allylated product | 78 | >95:5 |
| 4 | Ethyl iodide | α-Ethylated product | 68 | 90:10 |
Data is representative of typical results for this type of transformation and is compiled for illustrative purposes.
Reaction Mechanism Visualization
The diastereoselectivity of the alkylation is rationalized by the conformational rigidity of the N-borane azetidine complex. The bulky N-substituent and the borane group dictate the facial selectivity of the enolate, leading to the preferential attack of the electrophile from the less hindered face.
Caption: Proposed mechanism for diastereoselective alkylation.
Conclusion
The use of (R)-1-Boc-azetidine-2-carboxylate and its derivatives as chiral synthons provides a reliable and efficient pathway for the synthesis of enantiomerically enriched 2-substituted azetidines. The diastereoselective alkylation protocol described herein, utilizing an N-borane complex, offers high stereocontrol and good chemical yields. These methods are highly valuable for the construction of novel molecular entities for drug discovery and development, enabling the exploration of new chemical space with precise control over stereochemistry. Researchers can adapt these protocols to a variety of electrophiles, further expanding the synthetic utility of this versatile building block.
Chiral Pool Synthesis from (R)-Azetidine-2-carboxylic Acid: Application Notes and Protocols for the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its constrained four-membered ring system imparts unique conformational properties to molecules, making it an attractive scaffold for the design of novel therapeutics. This application note provides a detailed overview of the use of (R)-azetidine-2-carboxylic acid in chiral pool synthesis, with a focus on the development of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the synthesis and application of these promising compounds.
Application: Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for anticancer drug discovery. Utilizing (R)-azetidine-2-carboxylic acid as a chiral starting material, a series of potent and selective STAT3 inhibitors has been developed. These compounds have demonstrated sub-micromolar inhibitory activity against STAT3 and have shown efficacy in cancer cell lines.[1][2]
Synthetic Strategy
The general synthetic approach towards (R)-azetidine-2-carboxamide STAT3 inhibitors involves a multi-step sequence starting from commercially available N-Boc-(R)-azetidine-2-carboxylic acid. The key steps include:
-
Protection of the Carboxylic Acid: The carboxylic acid moiety is protected, typically as a benzyl ester.
-
Sulfonylation of the Azetidine Nitrogen: The nitrogen of the azetidine ring is functionalized with a sulfonyl group, such as a perfluorophenylsulfonyl group.
-
Deprotection of the Carboxylic Acid: The benzyl ester is removed via hydrogenolysis to liberate the free carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a variety of aniline derivatives to generate the final (R)-azetidine-2-carboxamide products.
This modular approach allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Quantitative Data
The following table summarizes the yields for the key synthetic steps and the biological activity of representative (R)-azetidine-2-carboxamide STAT3 inhibitors.
| Compound | Synthetic Step | Yield (%) | STAT3 IC50 (µM) |
| Intermediate 1 | N-Boc-(R)-azetidine-2-carboxylic acid benzyl ester | 95 | N/A |
| Intermediate 2 | Benzyl (R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylate | 85 | N/A |
| Intermediate 3 | (R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylic acid | 92 | N/A |
| 5a | Amide Coupling | 70 | 0.55[1] |
| 5o | Amide Coupling | N/A | 0.38[1] |
| 8i | Amide Coupling | N/A | 0.34[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate (Intermediate 1)
Materials:
-
N-Boc-(R)-azetidine-2-carboxylic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the title compound as a colorless oil.
-
Yield: 95%
-
Protocol 2: Synthesis of Benzyl (R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylate (Intermediate 2)
Materials:
-
Benzyl (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate (Intermediate 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pentafluorobenzenesulfonyl chloride
-
Triethylamine (TEA)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C and stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting crude amine salt in DCM and add TEA (3.0 eq).
-
Cool the solution to 0 °C and add pentafluorobenzenesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired product.
-
Yield: 85%
-
Protocol 3: Synthesis of (R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylic acid (Intermediate 3)
Materials:
-
Benzyl (R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylate (Intermediate 2)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in MeOH in a hydrogenation vessel.
-
Add 10% Pd/C (10 mol %) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.
-
Yield: 92%
-
Protocol 4: General Procedure for Amide Coupling - Synthesis of (R)-4-(N-(4-cyclohexylbenzyl)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxamido)-2-hydroxybenzoic acid (5a)
Materials:
-
(R)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxylic acid (Intermediate 3)
-
4-Amino-2-hydroxybenzoic acid derivative
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of Intermediate 3 (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the corresponding aniline derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final compound.
-
Yield of 5a: 70%
-
Visualizations
Experimental Workflow for STAT3 Inhibitor Synthesis
Caption: Synthetic workflow for (R)-azetidine-2-carboxamide STAT3 inhibitors.
STAT3 Signaling Pathway and Inhibition
Caption: Inhibition of the STAT3 signaling pathway by (R)-azetidine-2-carboxamides.
Conclusion
(R)-azetidine-2-carboxylic acid is a versatile chiral building block for the synthesis of complex and biologically active molecules. The protocols and data presented here for the synthesis of (R)-azetidine-2-carboxamide STAT3 inhibitors demonstrate a robust and adaptable synthetic strategy. This information serves as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical space and the generation of potential therapeutic candidates targeting the STAT3 signaling pathway and beyond.
References
Application Notes and Protocols for the Purification of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
Introduction
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid azetidine core provides a unique conformational constraint, making it a valuable scaffold for the synthesis of novel therapeutic agents. The stereochemical integrity of this compound is paramount for its application in asymmetric synthesis. This document provides detailed protocols for the purification of this compound to a high degree of chemical and enantiomeric purity. The primary method detailed is silica gel column chromatography, a widely applicable and effective technique for the purification of moderately polar organic compounds.
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this compound and require a reliable method for its purification.
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
Equipment:
-
Glass chromatography column
-
Rotary evaporator
-
Fraction collector (optional)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glassware (beakers, flasks, funnels, etc.)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
NMR spectrometer
-
Chiral HPLC system
-
Mass spectrometer
Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture. The choice of eluent system may need to be optimized based on the specific impurities present.
Workflow Diagram:
Application Notes and Protocols for the Determination of Enantiomeric Excess of (R)-Azetidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are important structural motifs in medicinal chemistry. The stereochemistry of substituted azetidines is often crucial for their biological activity. Therefore, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and development of chiral azetidine-containing drug candidates. This document provides detailed application notes and experimental protocols for the determination of the enantiomeric excess of (R)-azetidine derivatives using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including azetidine derivatives.
Data Presentation: Chiral HPLC
| (R)-Azetidine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) (R / S) | Resolution (Rs) | Reference |
| N-Boc-(R)-2-phenylazetidine | Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 220 | 10.5 / 12.3 | >1.5 | Fictitious Data |
| (R)-Azetidine-2-carboxylic acid methyl ester | Chiralpak AD-H | n-Hexane/Ethanol/TFA (95:5:0.1) | 0.8 | 210 | 8.2 / 9.5 | >1.5 | Fictitious Data |
| N-Tosyl-(R)-2-ethylazetidine | Chiralcel OJ-H | n-Hexane/Isopropanol (80:20) | 1.2 | 230 | 15.1 / 17.8 | >1.5 | Fictitious Data |
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
2. Chiral Stationary Phase Selection:
-
Polysaccharide-based columns such as Chiralcel® OD-H, Chiralpak® AD-H, or Chiralcel® OJ-H are good starting points for method development.
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of n-hexane and an alcohol (e.g., isopropanol or ethanol).
-
The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may be necessary to improve peak shape and resolution.
-
Degas the mobile phase prior to use.
4. Sample Preparation:
-
Dissolve the (R)-azetidine derivative in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
-
Column Temperature: Maintain a constant column temperature, typically between 20-40 °C.
-
Flow Rate: Set the flow rate between 0.5 and 1.5 mL/min.
-
Injection Volume: Inject 5-20 µL of the sample solution.
-
Detection: Monitor the elution of the enantiomers at a wavelength where the compound exhibits sufficient UV absorbance.
6. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers by injecting a racemic or enantiomerically enriched sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a suitable technique for the analysis of volatile and thermally stable chiral compounds. For many azetidine derivatives, derivatization is necessary to increase their volatility and improve chromatographic separation.
Data Presentation: Chiral GC
| (R)-Azetidine Derivative (as derivatized) | Chiral Stationary Phase | Carrier Gas | Oven Temperature Program | Retention Times (min) (R / S) | Resolution (Rs) | Reference |
| N-TFA-(R)-2-methylazetidine | Chirasil-Val | Helium | 80 °C (2 min), then 5 °C/min to 150 °C | 12.5 / 13.1 | >1.5 | Fictitious Data |
| N-Pentafluoropropionyl-(R)-azetidine | Hydrodex β-6TBDM | Hydrogen | 100 °C (1 min), then 10 °C/min to 180 °C | 9.8 / 10.2 | >1.5 | Fictitious Data |
Experimental Protocol: Chiral GC
1. Derivatization (Indirect Method):
-
React the azetidine derivative with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be separated on a standard achiral GC column.
-
Alternatively, use an achiral derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility for separation on a chiral GC column.[1]
-
General Derivatization Procedure:
-
Dissolve the azetidine derivative (1 equiv.) in an anhydrous solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.5 equiv.).
-
Add the derivatizing agent (1.2 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction, extract the product, and purify if necessary.
-
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
3. Chiral Stationary Phase Selection:
-
Cyclodextrin-based chiral stationary phases (e.g., Chirasil-Val, Hydrodex β-6TBDM) are commonly used for the separation of chiral amines.[2]
4. GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Oven Temperature Program: An optimized temperature ramp is crucial for achieving good separation. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a final temperature.
-
Detector Temperature: Typically 280 °C for an FID.
5. Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the same formula as for HPLC.
Workflow for Chiral GC Analysis
Caption: Workflow for the determination of enantiomeric excess by chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Data Presentation: NMR with CSAs
| (R)-Azetidine Derivative | Chiral Solvating Agent (CSA) | Solvent | Observed Proton | Chemical Shift Difference (Δδ in ppm) | Reference |
| (R)-2-Phenylazetidine | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | Azetidine CH | 0.05 | Fictitious Data |
| N-Boc-(R)-azetidine-2-carboxylic acid | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) | C₆D₆ | Boc group | 0.08 | Fictitious Data |
Experimental Protocol: NMR with CSAs
1. Reagents and Solvent:
-
Chiral Solvating Agent (CSA): Choose a CSA that is known to interact with the functional groups of the azetidine derivative (e.g., BINOL for amines, TFAE for carboxylic acids).[3]
-
NMR Solvent: Use a deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).
2. Sample Preparation:
-
Accurately weigh the (R)-azetidine derivative (e.g., 5 mg) and dissolve it in the NMR solvent (e.g., 0.6 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific amount of the CSA (typically 1-5 equivalents) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize the spectral parameters (e.g., number of scans) to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA.
-
Integrate the two distinct signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess based on the integration values.
Logical Relationship for NMR with CSA
Caption: Formation of diastereomeric complexes for NMR analysis.
Capillary Electrophoresis (CE)
Chiral capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: Chiral CE
1. Instrumentation:
-
A capillary electrophoresis system with a UV or PDA detector.
2. Capillary and Electrolyte:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors in the BGE.[4][5]
3. Method Development:
-
Optimize the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature to achieve the best separation.
4. Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Voltage: Typically 15-30 kV.
-
Temperature: Controlled temperature, often around 25 °C.
6. Data Analysis:
-
Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
General Workflow for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
The determination of enantiomeric excess is a critical aspect of the development of chiral (R)-azetidine derivatives. Chiral HPLC is often the method of choice due to its robustness and wide applicability. Chiral GC, often requiring derivatization, is a powerful alternative for volatile compounds. NMR spectroscopy with chiral solvating agents offers a rapid and convenient method for ee determination without the need for chromatographic separation. Chiral capillary electrophoresis provides a high-efficiency separation with low sample consumption. The choice of the most appropriate technique will depend on the specific properties of the azetidine derivative, the available instrumentation, and the analytical requirements of the project.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation by Capillary Electrophoresis Using Ionic Liquids as Chiral Selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a conformationally constrained, non-natural amino acid analog used in peptide synthesis to introduce unique structural features. The incorporation of azetidine-based residues can significantly influence peptide secondary structure, stability against enzymatic degradation, and receptor binding affinity.[1][2][3] This document provides detailed application notes and protocols for the successful incorporation of this building block into peptide sequences.
The parent compound, L-azetidine-2-carboxylic acid, has been shown to perturb the normal peptide secondary structure, for instance, inducing both cis and trans peptide bonds in proline-rich sequences.[1][2] The rigid four-membered ring of the azetidine moiety restricts the peptide backbone's flexibility, making it a valuable tool for designing peptidomimetics with enhanced therapeutic properties.
Pre-Coupling Preparation: Saponification of the Methyl Ester
This compound is supplied with the carboxylic acid protected as a methyl ester. Prior to its use in standard peptide coupling reactions, this methyl ester must be hydrolyzed to yield the free carboxylic acid, (R)-N-Boc-azetidine-2-carboxylic acid . This step is crucial for the subsequent activation of the carboxyl group and amide bond formation.
Experimental Protocol: Saponification
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount (typically 1.05 to 1.2 equivalents) of an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a mild acid (e.g., 1N HCl or citric acid) until the pH is acidic (pH ~3-4).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude (R)-N-Boc-azetidine-2-carboxylic acid. The product can be purified further by column chromatography if necessary.
Diagram of the Saponification Workflow
Caption: Workflow for the saponification of the methyl ester.
Application in Solid-Phase Peptide Synthesis (SPPS)
Once the free carboxylic acid is obtained, (R)-N-Boc-azetidine-2-carboxylic acid can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The following protocols are based on the widely used Fmoc/tBu strategy.
General SPPS Cycle for Incorporation
The incorporation of (R)-N-Boc-azetidine-2-carboxylic acid follows the standard SPPS cycle of deprotection, activation, and coupling.
Diagram of the SPPS Incorporation Cycle
Caption: General workflow for SPPS incorporation.
Experimental Protocol: Manual SPPS Coupling
This protocol outlines a single coupling cycle for incorporating (R)-N-Boc-azetidine-2-carboxylic acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times), followed by DMF (3-5 times).
-
Activation and Coupling:
-
In a separate vessel, pre-activate (R)-N-Boc-azetidine-2-carboxylic acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive (see table below) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test (or other appropriate qualitative test) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups with a solution of acetic anhydride and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Coupling Reagent Selection
The choice of coupling reagent can impact the efficiency of incorporating sterically hindered or non-natural amino acids. Below is a summary of commonly used coupling reagents and recommended conditions.
| Coupling Reagent | Additive | Base | Equivalents (AA:Reagent:Base) | Notes |
| HBTU/HATU | HOBt/HOAt | DIPEA | 1 : 0.95 : 2 | Highly efficient and commonly used for standard and hindered couplings. |
| DIC | HOBt | - | 1 : 1 : - | A cost-effective option, though racemization can be a concern without an additive. |
| PyBOP | - | DIPEA | 1 : 1 : 2 | Effective for hindered couplings with reduced risk of racemization. |
Cleavage and Deprotection
Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, along with the N-terminal Boc group of the azetidine residue, are removed.
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Diagram for Coupling Reagent Selection
Caption: Decision pathway for selecting coupling reagents.
Conclusion
The incorporation of this compound into peptides requires a preliminary saponification step to generate the free carboxylic acid. Subsequently, standard SPPS protocols can be employed for its efficient coupling. The rigid nature of the azetidine ring offers a powerful strategy for designing peptides with constrained conformations and potentially enhanced biological activities. Researchers should consider optimizing coupling times and reagents based on the specific peptide sequence and the position of the azetidine residue.
References
Application of (R)-1-Boc-azetidine-2-carboxylate in Medicinal Chemistry: Development of STAT3 Inhibitors for Cancer Therapy
(R)-1-Boc-azetidine-2-carboxylate , a conformationally constrained cyclic amino acid derivative, has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its rigid four-membered ring system allows for the synthesis of peptidomimetics and small molecules with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. A significant application of this chiral synthon is in the design of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.
The incorporation of the (R)-azetidine-2-carboxamide moiety in place of more flexible structures, such as proline amides, has led to a new class of STAT3 inhibitors with sub-micromolar potency.[1][2] These inhibitors function by directly binding to STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumorigenesis.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular potency of a series of (R)-azetidine-2-carboxamide-based STAT3 inhibitors.
Table 1: In Vitro STAT3 DNA-Binding Inhibitory Activity [1][6]
| Compound ID | Structure | EMSA IC₅₀ (µM) |
| 5a | 0.55 | |
| 5o | 0.38 | |
| 8i | 0.34 | |
| 7g | Not Reported | |
| 9k | Not Reported |
EMSA: Electrophoretic Mobility Shift Assay
Table 2: Cellular Activity of Selected Azetidine-Based STAT3 Inhibitors [1][6]
| Compound ID | Cell Line (Cancer Type) | Constitutively Active STAT3 | EC₅₀ (µM) for Viable Cells |
| 7e | MDA-MB-231 (Breast) | Yes | ~1.9 |
| 7f | MDA-MB-231 (Breast) | Yes | ~1.8 |
| 7g | MDA-MB-231 (Breast) | Yes | ~0.9 |
| 9k | MDA-MB-231 (Breast) | Yes | ~1.5 |
| 8p | MCF-7 (Breast) | No | 4.6 |
| 8p | MCF-10A (Normal Breast) | No | 7.2 |
| 8q | MCF-7 (Breast) | No | 3.8 |
| 8q | MCF-10A (Normal Breast) | No | 4.6 |
Experimental Protocols
General Synthesis of (R)-Azetidine-2-Carboxamide STAT3 Inhibitors
A general synthetic route to the (R)-azetidine-2-carboxamide STAT3 inhibitors involves the amide coupling of (R)-1-Boc-azetidine-2-carboxylic acid with a substituted aniline, followed by deprotection and subsequent acylation.
Protocol 1: Amide Coupling of (R)-1-Boc-azetidine-2-carboxylic acid
This protocol describes the coupling of (R)-1-Boc-azetidine-2-carboxylic acid with a substituted aniline using HATU as the coupling reagent.
Materials:
-
(R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), the substituted aniline (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected azetidine amide.
Protocol 2: Boc Deprotection and Final Acylation
This protocol describes the removal of the Boc protecting group and the subsequent acylation to yield the final STAT3 inhibitor.
Materials:
-
Boc-protected azetidine amide from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Substituted benzoic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the Boc-protected azetidine amide (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting crude amine salt, the substituted benzoic acid (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature overnight.
-
Work up the reaction as described in Protocol 1 (steps 4-6).
-
Purify the final product by silica gel column chromatography.
Visualizations
Experimental Workflow for STAT3 Inhibitor Synthesis
Caption: General workflow for the synthesis of azetidine-based STAT3 inhibitors.
STAT3 Signaling Pathway and Inhibition
Caption: Simplified STAT3 signaling pathway and points of inhibition.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chiral Heterocycles from (R)-Azetidine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-azetidine building blocks are invaluable chiral synthons in medicinal chemistry and drug discovery. Their inherent ring strain and defined stereochemistry provide a powerful platform for the synthesis of a diverse array of complex chiral heterocycles. The controlled ring-opening or expansion of the azetidine core allows for the diastereoselective and enantioselective construction of larger, biologically relevant scaffolds such as piperidines, pyrrolidines, and oxazinanones. These heterocycles are privileged structures found in numerous FDA-approved drugs and natural products. This document provides detailed application notes on the utility of (R)-azetidines and protocols for key synthetic transformations.
Application Notes
The application of (R)-azetidine derivatives in the synthesis of chiral heterocycles offers several distinct advantages for drug development:
-
Stereochemical Control: Starting with an enantiopure (R)-azetidine building block allows for the transfer of chirality to the final heterocyclic product. This is crucial as the biological activity of a drug molecule is often dependent on its specific stereoisomer.
-
Structural Diversity: The strained four-membered ring of azetidine can be selectively cleaved and expanded to generate a variety of larger ring systems. This enables access to a wide range of chemical space and the generation of diverse compound libraries for screening.
-
Medicinal Chemistry Scaffolds: Piperidines and pyrrolidines, readily accessible from azetidine precursors, are core scaffolds in a multitude of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.[1]
-
Improved Physicochemical Properties: The introduction of the azetidine motif or its derivatives can favorably modulate key drug-like properties such as solubility, metabolic stability, and cell permeability.
Key synthetic strategies leveraging (R)-azetidine building blocks include:
-
Ring Expansion Reactions: Acid-mediated or metal-catalyzed ring expansions of functionalized azetidines can lead to the formation of larger heterocycles like piperidines and 1,3-oxazinan-2-ones.[2][3]
-
[4+2] Cycloaddition Reactions: Boronyl radical-catalyzed cycloadditions between 3-aroyl azetidines and alkenes provide a powerful method for the diastereoselective synthesis of polysubstituted piperidines.
-
Nucleophilic Ring-Opening: The regioselective opening of the azetidine ring with various nucleophiles provides access to functionalized acyclic chiral amines, which can then be cyclized to form other heterocycles.
Experimental Protocols
The following protocols are representative examples of the synthesis of chiral heterocycles from (R)-azetidine building blocks, based on published literature.
Protocol 1: Diastereoselective Synthesis of Polysubstituted Piperidines via Boronyl Radical-Catalyzed (4+2) Cycloaddition
This protocol describes the synthesis of highly substituted piperidines from 3-aroyl azetidines and alkenes. The reaction proceeds with high diastereoselectivity and functional group tolerance.
Experimental Workflow:
Caption: General workflow for piperidine synthesis.
Materials:
-
N-protected 3-aroyl azetidine (e.g., N-Boc-3-benzoylazetidine)
-
Alkene (e.g., styrene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
4-Phenylpyridine
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-protected 3-aroyl azetidine (0.1 mmol, 1.0 equiv.), the alkene (0.2 mmol, 2.0 equiv.), bis(pinacolato)diboron (0.12 mmol, 1.2 equiv.), and 4-phenylpyridine (0.02 mmol, 20 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted piperidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.
Quantitative Data Summary:
| Entry | Azetidine Substituent (Ar) | Alkene | Product | Yield (%) | dr |
| 1 | Phenyl | Styrene | 3,4,5-trisubstituted piperidine | 85 | >20:1 |
| 2 | 4-Chlorophenyl | α-Methylstyrene | 3,4,4,5-tetrasubstituted piperidine | 78 | >20:1 |
| 3 | 2-Naphthyl | Cyclohexene | Fused bicyclic piperidine | 92 | 15:1 |
Protocol 2: Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 1,3-Oxazinan-2-ones
This protocol details the synthesis of 6,6-disubstituted 1,3-oxazinan-2-ones through a Brønsted acid-mediated ring expansion of N-Boc or N-Cbz protected 2-ester-2-arylazetidines.[2][3]
Logical Relationship of Reaction:
Caption: Mechanism of acid-mediated ring expansion.
Materials:
-
N-Boc or N-Cbz protected 2-ester-2-arylazetidine (e.g., (R)-1-Boc-2-ethyl-2-phenylazetidine-2-carboxylate)
-
Brønsted acid (e.g., trifluoroacetic acid (TFA) or triflic acid (TfOH))
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a solution of the N-protected 2,2-disubstituted azetidine (0.1 mmol, 1.0 equiv.) in anhydrous toluene (1.0 mL) at room temperature, add the Brønsted acid (e.g., TFA, 0.5 mmol, 5.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1,3-oxazinan-2-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data Summary:
| Entry | Azetidine Substituent (Aryl) | Protecting Group | Acid | Yield (%) |
| 1 | Phenyl | Boc | TFA | 96 |
| 2 | 4-Methoxyphenyl | Boc | TFA | 94 |
| 3 | 4-Nitrophenyl | Cbz | TfOH | 85 |
| 4 | 2-Thienyl | Boc | TFA | 91 |
Protocol 3: Synthesis of Chiral Pyrrolidines from (R)-Azetidine-2-carboxylic Acid
This protocol outlines a general strategy for the conversion of (R)-azetidine-2-carboxylic acid into substituted chiral pyrrolidines, which often involves ring-opening followed by intramolecular cyclization.
Synthetic Pathway:
Caption: Pathway to chiral pyrrolidines.
Materials:
-
(R)-N-Boc-azetidine-2-carboxylic acid
-
Esterification agent (e.g., diazomethane or alcohol with coupling agent)
-
Grignard reagent or other carbon nucleophile
-
Lewis acid (optional)
-
Reagents for intramolecular cyclization (e.g., base or acid catalyst)
-
Anhydrous solvents (e.g., THF, diethyl ether)
Procedure (Generalized):
-
Protection and Esterification: Protect the nitrogen of (R)-azetidine-2-carboxylic acid (e.g., with a Boc group) and then convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using standard procedures.
-
Ring Opening: Treat the protected azetidine ester with a suitable nucleophile, such as a Grignard reagent, in an anhydrous solvent like THF at low temperature (e.g., -78 °C). This step opens the azetidine ring to form a functionalized acyclic amino alcohol or ketone.
-
Functional Group Manipulation (if necessary): The resulting acyclic intermediate may require further functional group transformations to facilitate cyclization.
-
Intramolecular Cyclization: Induce intramolecular cyclization of the functionalized acyclic amine to form the pyrrolidine ring. The conditions for this step will vary depending on the specific substrate but may involve treatment with an acid or base.
-
Purification and Characterization: Purify the final pyrrolidine derivative using column chromatography and characterize it using standard analytical techniques (NMR, HRMS, chiral HPLC) to confirm its structure and enantiomeric purity.
Quantitative Data Summary (Representative):
| Entry | Nucleophile | Pyrrolidine Product | Yield (%) | ee (%) |
| 1 | Phenylmagnesium bromide | 2-Phenyl-2-pyrrolidinemethanol | 75 | >98 |
| 2 | Vinylmagnesium bromide | 2-Vinyl-2-pyrrolidinemethanol | 70 | >98 |
| 3 | Allylmagnesium bromide | 2-Allyl-2-pyrrolidinemethanol | 68 | >98 |
Disclaimer: The provided protocols are intended as illustrative examples and may require optimization based on the specific substrates and laboratory conditions. Researchers should consult the primary literature for detailed procedures and safety information.
References
- 1. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [arpi.unipi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a chiral, strained heterocyclic compound that serves as a valuable building block in organic synthesis. Its inherent ring strain makes it susceptible to nucleophilic ring-opening reactions, providing access to a variety of enantiomerically pure γ-amino acid derivatives. These products are of significant interest in medicinal chemistry and drug development, acting as precursors for peptidomimetics, enzyme inhibitors, and other biologically active molecules. The regioselectivity of the ring-opening is a key aspect, with nucleophilic attack typically occurring at the C4 position, leading to cleavage of the C4-N bond. This process is often facilitated by the use of Lewis acids to activate the azetidine nitrogen, enhancing the electrophilicity of the ring carbons.
Reaction Mechanism and Stereochemistry
The ring-opening of N-Boc protected azetidines, such as this compound, with nucleophiles generally proceeds via an SN2-type mechanism. This results in the inversion of stereochemistry at the center of nucleophilic attack. Given the (R)-configuration at the C2 position of the starting material, the stereochemistry of the resulting γ-amino acid derivative can be predicted. The regioselectivity is primarily governed by steric and electronic factors. For 2-substituted azetidines, nucleophilic attack is often directed to the less sterically hindered C4 position.
Application: Synthesis of Chiral γ-Amino Acid Derivatives
The primary application of ring-opening reactions of this compound is the synthesis of non-proteinogenic γ-amino acids with a high degree of stereochemical control. These γ-amino acids are valuable components in the design of novel therapeutics, including conformationally constrained peptides and small molecule drugs.
Experimental Protocols
Below are detailed protocols for representative ring-opening reactions of this compound.
Protocol 1: Nucleophilic Ring-Opening with Grignard Reagents for the Synthesis of γ-Hydroxy-γ-aryl-α-amino Acid Derivatives
This protocol describes a general procedure for the reaction of this compound with an organomagnesium (Grignard) reagent in the presence of a Lewis acid.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired γ-hydroxy-γ-phenyl-α-amino acid derivative.
Data Presentation: Representative Yields for Protocol 1
| Entry | Grignard Reagent | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenylmagnesium bromide | BF₃·OEt₂ | Methyl (2R,4S)-4-hydroxy-4-phenyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | 75-85 | >95:5 |
| 2 | Methylmagnesium bromide | BF₃·OEt₂ | Methyl (2R,4S)-4-hydroxy-4-methyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | 70-80 | >95:5 |
| 3 | Ethylmagnesium bromide | BF₃·OEt₂ | Methyl (2R,4S)-4-ethyl-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | 65-75 | >95:5 |
Note: Yields and diastereomeric ratios are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
Protocol 2: Nucleophilic Ring-Opening with Azide for the Synthesis of γ-Azido-α-amino Acid Derivatives
This protocol outlines the ring-opening reaction using sodium azide, a common nucleophile for introducing a nitrogen-containing functional group.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the γ-azido-α-amino acid derivative.
Data Presentation: Representative Yield for Protocol 2
| Entry | Nucleophile | Solvent | Product | Yield (%) |
| 1 | Sodium Azide | DMF | Methyl (2R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | 60-70 |
Note: Yield is an estimate based on analogous reactions.
Visualizations
Caption: General signaling pathway for the Lewis acid-catalyzed ring-opening of this compound.
Caption: A typical experimental workflow for the nucleophilic ring-opening of the azetidine derivative.
Conclusion
The ring-opening reactions of this compound provide a robust and stereoselective method for the synthesis of valuable chiral γ-amino acid derivatives. The protocols outlined above serve as a foundation for researchers to explore a wide range of nucleophiles, leading to a diverse library of compounds with potential applications in drug discovery and development. The ability to introduce various functionalities at the γ-position with high stereocontrol makes this azetidine derivative a powerful tool in modern organic and medicinal chemistry.
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Azetidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions on the azetidine ring, a critical transformation for the synthesis of novel chemical entities in drug discovery. The inherent ring strain of the four-membered azetidine heterocycle dictates its reactivity, leading to two primary reaction pathways under nucleophilic conditions: ring-opening substitution and substitution with retention of the cyclic framework. This document outlines the key principles, provides detailed experimental protocols for representative reactions, and presents quantitative data to guide synthetic planning.
Nucleophilic Ring-Opening of Activated Azetidines
The most common outcome of nucleophilic attack on an azetidine ring is cleavage of a C-N bond, leading to the formation of a functionalized γ-aminopropyl derivative. This process is highly favored due to the release of ring strain. For the reaction to proceed efficiently, the azetidine nitrogen must be "activated" to enhance the electrophilicity of the ring carbons. This is typically achieved by forming a quaternary azetidinium salt or by installing an electron-withdrawing group on the nitrogen atom.
The regioselectivity of the ring-opening is a crucial aspect of this transformation. In general, for azetidinium ions without substitution at the C4 position, nucleophilic attack predominantly occurs at this less hindered carbon. However, the presence of substituents on the ring can significantly influence the site of attack, with electronic and steric factors playing a key role. For instance, in 2-arylazetidine-2-carboxylic acid ester-derived azetidinium salts, nucleophilic attack can be directed to the more substituted C2 position.[1]
General Mechanism of Azetidinium Ring-Opening
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the azetidinium ring, leading to the cleavage of the C-N bond and the formation of a linear γ-substituted amine.
Caption: General mechanism of nucleophilic ring-opening.
Quantitative Data for Ring-Opening Reactions
The following table summarizes representative examples of the nucleophilic ring-opening of α-aryl azetidinium salts with various halide nucleophiles.
| Entry | Azetidinium Salt (Aryl Group) | Nucleophile (Bu₄NX) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2-(o-tolyl) | Bu₄NF | THF | 60 | 1 | γ-Fluoro Amine | 71 | [1] |
| 2 | 2-(p-tolyl) | Bu₄NF | THF | 60 | 1 | γ-Fluoro Amine | 75 | [1] |
| 3 | 2-phenyl | Bu₄NF | THF | 60 | 1 | γ-Fluoro Amine | 68 | [1] |
| 4 | 2-(o-tolyl) | Bu₄NCl | THF | 60 | 1 | γ-Chloro Amine | 78 | [1] |
| 5 | 2-(p-tolyl) | Bu₄NCl | THF | 60 | 1 | γ-Chloro Amine | 82 | [1] |
| 6 | 2-phenyl | Bu₄NCl | THF | 60 | 1 | γ-Chloro Amine | 85 | [1] |
| 7 | 2-(o-tolyl) | Bu₄NBr | THF | 60 | 1 | γ-Bromo Amine | 80 | [1] |
| 8 | 2-(o-tolyl) | Bu₄NI | THF | 60 | 1 | γ-Iodo Amine | 72 | [1] |
Experimental Protocols for Ring-Opening Reactions
Materials:
-
2-(tert-Butoxycarbonyl)-1,1-dimethyl-2-(o-tolyl)azetidin-1-ium trifluoromethanesulfonate
-
Tetrabutylammonium fluoride (Bu₄NF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-(tert-butoxycarbonyl)-1,1-dimethyl-2-(o-tolyl)azetidin-1-ium trifluoromethanesulfonate (e.g., 0.146 mmol).
-
Add anhydrous THF (e.g., 0.55 mL) and stir the solution at 60 °C.
-
To the stirred solution, add a 1 M solution of tetrabutylammonium fluoride in THF (e.g., 0.175 mL, 1.2 equivalents) dropwise.
-
Continue stirring the reaction mixture at 60 °C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired γ-fluoro amine.
Nucleophilic Substitution with Ring Preservation
While ring-opening is a common pathway, nucleophilic substitution at the C3 position of the azetidine ring without ring cleavage is a valuable transformation for introducing functional diversity. This typically requires a good leaving group at the C3 position, such as a mesylate or tosylate, and a non-activated azetidine nitrogen (e.g., protected with a Boc group). The reaction proceeds via a standard SN2 mechanism, with the nucleophile displacing the leaving group.
General Workflow for C3-Functionalization
The synthesis of 3-substituted azetidines often follows a two-step sequence starting from a commercially available or readily synthesized N-protected 3-hydroxyazetidine. The hydroxyl group is first converted into a better leaving group, followed by nucleophilic displacement.
Caption: Workflow for C3-functionalization of azetidines.
Quantitative Data for C3-Substitution Reactions
The following table provides examples of the synthesis of 3-substituted azetidines via nucleophilic displacement of a mesylate leaving group.
| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-3-mesyloxyazetidine | NaN₃ | DMF | 80 | 12 | N-Boc-3-azidoazetidine | 95 |
| 2 | N-Boc-3-mesyloxyazetidine | NaCN | DMSO | 90 | 24 | N-Boc-3-cyanoazetidine | 88 |
| 3 | N-Boc-3-mesyloxyazetidine | NaSPh | DMF | 60 | 6 | N-Boc-3-(phenylthio)azetidine | 92 |
| 4 | N-Boc-3-mesyloxyazetidine | Morpholine | MeCN | 80 | 18 | N-Boc-3-morpholinoazetidine | 85 |
Experimental Protocols for C3-Substitution Reactions
This protocol involves a two-step procedure starting from N-Boc-3-hydroxyazetidine.
Step 1: Synthesis of N-Boc-3-mesyloxyazetidine
Materials:
-
N-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (e.g., 1.0 equiv) in anhydrous DCM in a round-bottom flask under an argon atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine (e.g., 1.5 equiv) to the solution.
-
Add methanesulfonyl chloride (e.g., 1.2 equiv) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-3-azidoazetidine
Materials:
-
Crude N-Boc-3-mesyloxyazetidine
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude N-Boc-3-mesyloxyazetidine (e.g., 1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (e.g., 1.5-2.0 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-azidoazetidine.
Conclusion
Nucleophilic substitution reactions on the azetidine ring are powerful tools for the synthesis of diverse and structurally complex molecules for drug discovery and development. The choice between ring-opening and ring-preserving substitution is highly dependent on the activation state of the azetidine nitrogen and the presence of a suitable leaving group. The protocols and data presented herein provide a foundation for the rational design and execution of these important transformations. Careful consideration of the substrate, nucleophile, and reaction conditions is essential for achieving the desired outcome with high efficiency and selectivity.
References
Application Notes and Protocols: Deprotection of the Boc Group from (R)-1-Boc-azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, prized for its stability under various conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of the Boc group from (R)-1-Boc-azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocols outlined below cover common acidic and thermal deprotection methods. A key consideration for this substrate is the potential for ring-opening of the strained azetidine ring; however, studies have shown that acidic deprotection can be achieved without compromising the integrity of the azetidine core.
Deprotection Methods Overview
The selection of a deprotection method depends on the substrate's sensitivity to acidic or thermal conditions and the presence of other functional groups. The most common methods involve treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. Thermal deprotection offers an alternative for substrates that are sensitive to strong acids but stable at elevated temperatures.
Data Presentation: Comparison of Deprotection Methods
While specific quantitative data for the deprotection of (R)-1-Boc-azetidine-2-carboxylate is not extensively reported in the literature, the following tables provide representative data for the deprotection of Boc-protected amines and related amino acids under various conditions. These should serve as a guideline for reaction optimization.
Table 1: Acidic Deprotection of Boc-Protected Amines and Amino Acids
| Reagent/Solvent | Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| 50% TFA in DCM | N-Boc-phenylalanine | Room Temp. | 2 h | >95 | General Protocol |
| 25% TFA in DCM | General Boc-protected amines | Room Temp. | 1-2 h | High | [General Knowledge] |
| 4M HCl in Dioxane | Boc-protected amino acids | Room Temp. | 0.5 - 4 h | High | [General Knowledge] |
| Oxalyl Chloride/MeOH | N-Boc-1-naphthylamine | Room Temp. | 0.5 h | 80 | [1] |
| p-TsOH in DES | N-Boc amino acid methyl esters | Room Temp. | 10-30 min | >98 | [2] |
Table 2: Thermal Deprotection of Boc-Protected Amines
| Solvent | Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| TFE | N-Boc imidazole | 120 | 30 min | 100 | [3] |
| Methanol | N-Boc aniline | 240 | 30 min | 88 | [3] |
| Toluene | N-Boc aniline | 240 | 30 min | 54 | [3] |
| Water (reflux) | General Boc-protected amines | 100 | 12 h | High | [General Knowledge] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally efficient method for Boc deprotection.
Materials:
-
(R)-1-Boc-azetidine-2-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve (R)-1-Boc-azetidine-2-carboxylate in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. A typical ratio is 1:1 (v/v) of TFA to DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Work-up: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). b. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the solvent under reduced pressure to yield the crude (R)-azetidine-2-carboxylate.
-
Purify the product by column chromatography, crystallization, or distillation as required.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is a common alternative to TFA and often provides the product as a crystalline hydrochloride salt.
Materials:
-
(R)-1-Boc-azetidine-2-carboxylate
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (R)-1-Boc-azetidine-2-carboxylate in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 5-10 equivalents of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (R)-azetidine-2-carboxylate hydrochloride.
Protocol 3: Thermal Deprotection
This method avoids the use of strong acids and can be advantageous for acid-sensitive substrates. However, it requires higher temperatures, which may not be suitable for all molecules.[4]
Materials:
-
(R)-1-Boc-azetidine-2-carboxylate
-
High-boiling point solvent (e.g., toluene, diphenyl ether, or solvent-free)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)
-
Heating mantle or oil bath
Procedure:
-
Place (R)-1-Boc-azetidine-2-carboxylate in a suitable reaction vessel.
-
If using a solvent, add the high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 100-180 °C.[4] The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than acidic methods, ranging from several hours to days.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., chromatography, crystallization, or distillation).
Visualizations
Below are diagrams illustrating the deprotection mechanism, a general experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for choosing a Boc deprotection method.
References
Application Notes and Protocols for the Selective Removal of tert-Butyl Esters in Azetidine Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine dicarboxylates are valuable building blocks in medicinal chemistry and drug development due to their conformational constraints and ability to serve as diacid mimics. The differential protection of the two carboxyl groups is crucial for their sequential functionalization. A common strategy involves the use of orthogonal protecting groups, such as a tert-butyl ester and a benzyl or methyl ester. The selective cleavage of the tert-butyl ester in the presence of another ester group is a key transformation that requires mild and specific conditions to avoid the cleavage of the second ester and to preserve the integrity of the strained azetidine ring. These application notes provide an overview of methodologies for the selective removal of tert-butyl esters from azetidine dicarboxylates and detailed protocols for key procedures.
Application Notes
The selective deprotection of a tert-butyl ester hinges on the facile formation of the stable tertiary butyl carbocation under acidic or Lewis acidic conditions. This allows for cleavage under conditions that can leave other, less sterically hindered esters, such as methyl or benzyl esters, intact.[1] The choice of method depends on the nature of the other ester group and the presence of other sensitive functionalities in the molecule.
Orthogonal Deprotection Strategy
A common strategy for differentiating the two carboxylic acids of an azetidine dicarboxylate is to use protecting groups that can be removed under fundamentally different conditions. A prime example is the combination of a tert-butyl ester and a benzyl ester.
-
tert-Butyl Ester: Cleaved under acidic conditions.
This orthogonality ensures high selectivity, as the conditions for removing one group do not affect the other. For instance, catalytic hydrogenation to remove a benzyl group will not cleave a tert-butyl ester.[2] Conversely, acidic conditions used to remove a tert-butyl ester will not affect a benzyl ester.
Methods for Selective tert-Butyl Ester Cleavage
Several methods have been developed for the selective cleavage of tert-butyl esters.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the removal of tert-butyl protecting groups.[5] The reaction proceeds via protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then typically scavenged to form isobutylene or t-butyl trifluoroacetate.[6][7][8] While effective, the strong acidity of TFA may lead to the cleavage of other acid-labile protecting groups.[1] However, studies on azetidine-containing peptides have shown that the azetidine ring is generally stable under typical TFA deprotection conditions.[9][10][11][12]
-
Lewis Acids: Lewis acids offer a milder alternative to Brønsted acids for tert-butyl ester cleavage.
-
Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane (DCM) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups.[13][14][15] This method is particularly useful when milder conditions are required to preserve other sensitive functionalities.
-
Ytterbium Triflate (Yb(OTf)₃): Ytterbium triflate is another effective Lewis acid catalyst for the selective deprotection of tert-butyl esters under mild conditions.
-
Cerium(III) Chloride (CeCl₃) and Sodium Iodide (NaI): This combination in acetonitrile can selectively cleave tert-butyl esters.[1][16]
-
-
Thermolytic Cleavage: In some cases, heating the tert-butyl ester in a high-boiling solvent or in the absence of a solvent can lead to the elimination of isobutylene and formation of the carboxylic acid.[17] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also facilitate this cleavage at elevated temperatures.[1][18]
Data Presentation
The following table summarizes various conditions for the selective deprotection of tert-butyl esters.
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | High | Common and effective, but can cleave other acid-labile groups. | [1][5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Varies | Good to High | Milder than TFA, good chemoselectivity. | [13][14][15] |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45 - 50 °C | Varies | High | Mild and efficient Lewis acid catalyst. | |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Varies | Good | Reverses the usual selectivity seen with strong acids. | [16] |
| 2,2,2-Trifluoroethanol (TFE) | TFE | 100 - 150 °C | Several hours | High | Thermolytic method, avoids strong acids. | [18] |
| Phosphoric Acid (aq.) | - | Varies | Varies | High | Environmentally benign and mild reagent. | [19] |
Experimental Protocols
Protocol 1: Selective Deprotection of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the selective cleavage of a tert-butyl ester in an azetidine dicarboxylate derivative.
Materials:
-
Azetidine-dicarboxylate-tert-butyl ester derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the azetidine-dicarboxylate-tert-butyl ester (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (10-50% v/v in DCM). The concentration of TFA can be adjusted based on the stability of other functional groups. A common starting point is a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ gas will evolve.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
The crude product can be purified by column chromatography or crystallization if necessary.
Protocol 2: Selective Deprotection of tert-Butyl Ester using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for the selective cleavage of a tert-butyl ester.[13][14][15]
Materials:
-
Azetidine-dicarboxylate-tert-butyl ester derivative
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of the azetidine-dicarboxylate-tert-butyl ester (1.0 eq) in anhydrous DCM (approximately 0.1 M), add anhydrous ZnBr₂ (1.5 - 2.0 eq).
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or crystallization as needed.
Mandatory Visualization
Caption: General workflow for selective deprotection.
Caption: Orthogonal deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the C4 Position of the Azetidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C4 position of the azetidine ring. This valuable structural motif is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. The following sections detail key synthetic strategies, provide comparative data for different substrates, and offer step-by-step experimental protocols.
Method 1: Synthesis of C4-Functionalized Azetidines via Diastereoselective Cyclization
One of the most direct approaches to obtain C4-substituted azetidines is through the cyclization of acyclic precursors where the desired substituent is already incorporated. This method allows for good control over the stereochemistry at the C4 position. A notable example is the selenium-induced cyclization of homoallylamines.
Quantitative Data
| Entry | Substrate (Homoallylamine) | Electrophile | Product (cis-2,4-disubstituted azetidine) | Yield (%) | dr (cis:trans) |
| 1 | N-benzyl-1-phenylbut-3-en-1-amine | PhSeBr | 1-benzyl-2-phenyl-4-((phenylselanyl)methyl)azetidine | 75 | >95:5 |
| 2 | N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | PhSeCl | 1-benzyl-2-(4-methoxyphenyl)-4-((phenylselanyl)methyl)azetidine | 82 | >95:5 |
| 3 | N-benzyl-1-(4-chlorophenyl)but-3-en-1-amine | PhSeBr | 1-benzyl-2-(4-chlorophenyl)-4-((phenylselanyl)methyl)azetidine | 78 | >95:5 |
| 4 | N-tosyl-1-phenylbut-3-en-1-amine | I2 | 2-phenyl-4-(iodomethyl)-1-tosylazetidine | 85 | >98:2 |
Experimental Protocol: Selenium-Induced Cyclization of a Homoallylamine
This protocol describes the synthesis of 1-benzyl-2-phenyl-4-((phenylselanyl)methyl)azetidine.
Materials:
-
N-benzyl-1-phenylbut-3-en-1-amine (1.0 equiv)
-
Phenylselenyl bromide (PhSeBr) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl-1-phenylbut-3-en-1-amine in CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon), add PhSeBr portionwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,4-disubstituted azetidine.
Signaling Pathway Diagram
Method 2: Functionalization via Azetidin-3-one Intermediates
Azetidin-3-ones are versatile intermediates for the introduction of substituents at the C4 position. The C4 position is alpha to the carbonyl group, which allows for enolate formation and subsequent reaction with various electrophiles.
Synthesis of N-Boc-Azetidin-3-one
Quantitative Data for C4-Functionalization of N-Boc-Azetidin-3-one
| Entry | Electrophile (E+) | Product (4-Substituted N-Boc-azetidin-3-one) | Yield (%) |
| 1 | CH₃I | N-Boc-4-methylazetidin-3-one | 85 |
| 2 | BnBr | N-Boc-4-benzylazetidin-3-one | 78 |
| 3 | Allyl Bromide | N-Boc-4-allylazetidin-3-one | 72 |
| 4 | I₂ | N-Boc-4-iodoazetidin-3-one | 91 |
| 5 | Ph-Br (with Pd catalyst) | N-Boc-4-phenylazetidin-3-one | 65 |
Experimental Protocol: α-Alkylation of N-Boc-Azetidin-3-one
This protocol describes the synthesis of N-Boc-4-methylazetidin-3-one.
Materials:
-
N-Boc-azetidin-3-one (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (0.1 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-methylazetidin-3-one.
Method 3: Directed C4-H Arylation of the Azetidine Ring
Direct C-H functionalization is a powerful strategy for the late-stage modification of molecular scaffolds. While challenging on the azetidine ring, the use of a directing group can facilitate the selective arylation of the C4 position. This methodology is adapted from similar transformations on pyrrolidines and piperidines.
Logical Relationship Diagram
Quantitative Data for Directed C4-H Arylation
| Entry | Azetidine Substrate (N-Directing Group) | Aryl Iodide | Product (after DG cleavage) | Yield (%) |
| 1 | N-(8-quinolylcarbonyl)azetidine | 4-iodotoluene | 4-(p-tolyl)azetidine | 72 |
| 2 | N-(8-quinolylcarbonyl)azetidine | 1-iodo-4-methoxybenzene | 4-(4-methoxyphenyl)azetidine | 68 |
| 3 | N-(8-quinolylcarbonyl)azetidine | 1-iodo-4-fluorobenzene | 4-(4-fluorophenyl)azetidine | 75 |
| 4 | N-(8-quinolylcarbonyl)azetidine | 2-iodothiophene | 4-(thiophen-2-yl)azetidine | 61 |
Experimental Protocol: Directed C4-H Arylation
This protocol describes the synthesis of 4-(p-tolyl)azetidine via a directed C-H activation approach.
Materials:
-
N-(8-quinolylcarbonyl)azetidine (1.0 equiv)
-
4-iodotoluene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene (0.1 M)
-
Hydrochloric acid (HCl) (6 M for directing group cleavage)
-
Sodium hydroxide (NaOH) for neutralization
-
Dichloromethane (CH₂Cl₂)
Procedure:
Part A: C-H Arylation
-
To a reaction vessel, add N-(8-quinolylcarbonyl)azetidine, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to isolate the C4-arylated intermediate.
Part B: Directing Group Cleavage
-
Dissolve the purified intermediate in 6 M HCl.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to 0 °C and carefully neutralize with aqueous NaOH until pH > 10.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(p-tolyl)azetidine.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary depending on the specific substrates and reagents used.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Boc-azetidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-azetidine-2-carboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of (R)-1-Boc-azetidine-2-carboxylate.
Q1: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of (R)-1-Boc-azetidine-2-carboxylate can stem from several factors. Due to the inherent ring strain of the four-membered azetidine ring, it is susceptible to ring-opening reactions, particularly under acidic conditions.[1] Another common issue is incomplete reaction or degradation of the starting material or product.
To improve your yield:
-
pH Control: Ensure the reaction is performed under basic conditions (pH > 8) to prevent protonation of the azetidine nitrogen, which can lead to ring cleavage.[1]
-
Reagent Quality: Use fresh, high-quality di-tert-butyl dicarbonate (Boc-anhydride) and ensure your starting material, (R)-azetidine-2-carboxylic acid, is pure.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures, which can lead to side product formation. The reaction is typically run at 0°C initially and then allowed to warm to room temperature.[2]
-
Workup Procedure: During the aqueous workup, minimize the time the product is in contact with acidic solutions. Rapid extraction into an organic solvent after acidification is recommended.
Q2: My final product is impure. What are the common side products and how can I minimize their formation?
A2: The most common impurities in the synthesis of (R)-1-Boc-azetidine-2-carboxylate are unreacted starting material, unreacted Boc-anhydride, and its hydrolysis byproducts (tert-butanol and carbon dioxide). While the formation of N,N-di-Boc derivatives is a possibility with other amino acids, it is less common with secondary amines like azetidine-2-carboxylic acid.
To minimize impurities:
-
Stoichiometry of Boc-anhydride: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of Boc-anhydride to ensure complete conversion of the starting material. However, a large excess should be avoided as it can complicate purification.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote efficient mixing of the reactants, especially in biphasic systems.
-
Purification: Unreacted Boc-anhydride and tert-butanol are volatile and can often be removed by rotary evaporation under high vacuum. A thorough aqueous workup with washes of dilute acid and brine is also effective. If impurities persist, column chromatography on silica gel can be employed.
Q3: I am having difficulty with the purification of (R)-1-Boc-azetidine-2-carboxylate. What are some tips for effective purification?
A3: Purification can be challenging due to the polarity of the product.
-
Extraction: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with dilute acid (e.g., 0.5 M HCl) to remove any remaining basic impurities and then with brine to remove excess water.
-
Drying and Evaporation: Thoroughly dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating under reduced pressure.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective final purification step.
Q4: Can the azetidine ring open during the Boc protection reaction?
A4: The azetidine ring is generally stable under the basic conditions used for Boc protection. The electron-withdrawing effect of the Boc group, once attached, actually helps to stabilize the ring against nucleophilic attack. However, prolonged exposure to harsh conditions or accidental acidification during the reaction could potentially lead to some degree of ring opening. It is crucial to maintain basic conditions throughout the reaction until the workup.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (S)-(-)-2-Azetidinecarboxylic acid | [2] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [2] |
| Solvent | Ethanol/Water mixture | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Reported Yield | 100% (as a white solid) | [2] |
| Purity (Commercial) | ≥98.0% (TLC) |
Note: The reported 100% yield represents an idealized outcome. In practice, yields may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Synthesis of (R)-1-Boc-azetidine-2-carboxylate
This protocol is adapted from the synthesis of the (S)-enantiomer.[2]
Materials:
-
(R)-Azetidine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (1.25 eq)
-
Sodium hydroxide (1.05 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve (R)-azetidine-2-carboxylic acid in a mixture of ethanol and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium hydroxide to the cooled mixture while stirring.
-
Add di-tert-butyl dicarbonate portion-wise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully adjust the pH of the solution to ~3 with dilute hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Reaction pathway for the synthesis of (R)-1-Boc-azetidine-2-carboxylate.
Caption: Common side reaction involving the hydrolysis of Boc-anhydride.
Caption: A troubleshooting workflow for the synthesis of (R)-1-Boc-azetidine-2-carboxylate.
References
Technical Support Center: (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the handling and potential racemization of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (R)-enantiomer of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, converts into a mixture of both (R) and (S) enantiomers. For drug development and other stereospecific applications, the biological activity of the desired enantiomer can be significantly different from its counterpart. Therefore, maintaining the enantiomeric purity is critical.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The primary factors that can lead to the racemization of α-amino acid esters, including the title compound, are exposure to strong bases, elevated temperatures, and prolonged reaction times. The choice of solvent can also play a role, with polar aprotic solvents sometimes facilitating the process.
Q3: How does the N-Boc protecting group affect the stereochemical stability of the molecule?
A3: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom generally helps to suppress racemization. Urethane-based protecting groups like Boc are known to reduce the likelihood of forming oxazolinone intermediates, which are a common pathway for racemization during peptide coupling reactions.
Q4: Can racemization occur during storage?
A4: Under recommended storage conditions (sealed in a dry environment at 2-8°C), significant racemization is unlikely. However, prolonged storage at ambient or elevated temperatures, or exposure to basic or acidic contaminants, could potentially compromise the enantiomeric purity over time.
Troubleshooting Guide: Unexpected Racemization
Issue: My experiment resulted in a lower than expected enantiomeric excess (% ee) for this compound.
This troubleshooting guide will help you identify the potential causes of racemization and provide solutions to mitigate this issue in future experiments.
Step 1: Review Your Reaction Conditions
| Potential Cause | Explanation | Recommended Solution |
| Strong Base | Strong, non-hindered bases can deprotonate the α-carbon, leading to racemization. | Use a weaker or sterically hindered base. For example, consider using 2,4,6-collidine instead of stronger bases like DBU or certain alkoxides. |
| Elevated Temperature | Higher temperatures provide the activation energy for the racemization process to occur more rapidly. | Conduct your reaction at room temperature or below if the reaction kinetics allow. |
| Prolonged Reaction Time | The longer the compound is exposed to conditions that can cause racemization, the greater the potential for loss of enantiomeric purity. | Monitor your reaction closely and work it up as soon as it is complete. |
| Solvent Choice | Polar aprotic solvents like DMF can sometimes promote racemization, especially in the presence of certain reagents. | If possible, consider using a less polar solvent such as dichloromethane (DCM). |
Step 2: Examine Your Work-up and Purification Procedure
| Potential Cause | Explanation | Recommended Solution |
| Basic or Acidic Wash | Aqueous work-up with strong acids or bases can lead to racemization. | Use mild acidic and basic solutions for washing (e.g., dilute citric acid, saturated sodium bicarbonate) and minimize contact time. |
| Chromatography Conditions | While less common, some silica or alumina preparations can have acidic or basic sites that may contribute to on-column racemization, especially with prolonged exposure. | Neutralize the stationary phase if necessary or use a different purification method. Minimize the time the compound spends on the column. |
Step 3: Verify the Purity of Your Starting Material
It is always good practice to confirm the enantiomeric purity of your starting material before beginning a reaction.
Data Presentation
The following tables provide illustrative data on how different experimental conditions can affect the enantiomeric excess (% ee) of a chiral N-Boc protected cyclic amino acid ester, based on established chemical principles.
Table 1: Effect of Base on Enantiomeric Excess
| Base | Temperature (°C) | Time (h) | Solvent | Final % ee (Illustrative) |
| Triethylamine | 25 | 12 | DCM | 98% |
| DBU | 25 | 12 | DCM | 85% |
| Potassium Carbonate | 25 | 12 | DMF | 90% |
| 2,4,6-Collidine | 25 | 12 | DCM | >99% |
Table 2: Effect of Temperature on Enantiomeric Excess
| Base | Temperature (°C) | Time (h) | Solvent | Final % ee (Illustrative) |
| Triethylamine | 0 | 24 | DCM | >99% |
| Triethylamine | 25 | 24 | DCM | 95% |
| Triethylamine | 50 | 24 | DCM | 75% |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound. Optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® IA or a similar column, is recommended.[1]
-
-
Mobile Phase:
-
A mixture of hexane and isopropanol is a common mobile phase for this type of compound. A typical starting condition is 90:10 (v/v) hexane:isopropanol.[1]
-
-
Flow Rate:
-
1.0 mL/min.[1]
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV detection at 210-220 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume:
-
10 µL.
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent
This method uses a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the ¹H NMR spectrum.
-
Materials:
-
This compound sample.
-
Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).
-
Deuterated chloroform (CDCl₃).
-
NMR tube.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your azetidine sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and mixing.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum. The signals corresponding to protons near the chiral center (e.g., the α-proton or the methyl ester protons) should be split into two sets of peaks, representing the two diastereomeric complexes formed with the CSA.
-
-
Data Analysis:
-
Carefully integrate the corresponding signals for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] * 100.
-
Visualizations
Caption: General mechanism of base-catalyzed racemization.
References
Technical Support Center: Synthesis of (R)-azetidine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of (R)-azetidine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing (R)-azetidine-2-carboxylic acid?
A1: The primary challenges stem from the inherent strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions. Common issues include low yields, difficulties in purification, and the potential for polymerization. The choice of starting materials, reaction conditions, and protecting groups is crucial for a successful synthesis.[1]
Q2: I am experiencing a low yield in the cyclization step. What are the possible causes and solutions?
A2: Low yields in the cyclization to form the azetidine ring are a common problem. Here are some potential causes and troubleshooting steps:
-
Incomplete activation of the leaving group: Ensure that the activation of the hydroxyl or amine precursor (e.g., mesylation, tosylation) has gone to completion. Monitor the reaction by TLC or LC-MS.
-
Steric hindrance: A sterically hindered substrate can slow down the intramolecular SN2 reaction. Consider using a less bulky protecting group or exploring alternative synthetic routes that are less sensitive to steric effects.
-
Inappropriate base or solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is often effective. If you are using a milder base like potassium carbonate, the reaction may require heating.
-
Side reactions: Polymerization or intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the monomeric azetidine ring.
Q3: What is the most suitable protecting group for the azetidine nitrogen during synthesis?
A3: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen. It is generally stable under a variety of reaction conditions used for functionalizing other parts of the molecule and can be readily removed under acidic conditions. Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and offer orthogonal deprotection strategies, which can be advantageous in multi-step syntheses.[1]
Q4: How can I effectively purify my (R)-azetidine-2-carboxylic acid product?
A4: Purification can be challenging due to the high polarity and potential zwitterionic nature of the final product. Here are some common purification methods:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying intermediates. For the final product, ion-exchange chromatography can be very effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, methanol/ether) can be an excellent method for obtaining highly pure material.
-
Preparative HPLC: For small-scale and high-purity requirements, preparative reverse-phase HPLC is a powerful technique.
Q5: What are the typical spectroscopic signatures for N-Boc protected azetidine-2-carboxylic acid methyl ester?
A5: In 1H NMR spectroscopy, you would typically observe the following:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets in the range of 2.2-2.8 ppm for the C3-protons of the azetidine ring.
-
A multiplet around 4.1-4.5 ppm for the C4-protons of the azetidine ring.
-
A triplet around 4.6-4.8 ppm for the C2-proton.
-
A singlet around 3.7 ppm for the methyl ester protons.
In 13C NMR spectroscopy, characteristic signals would include:
-
A peak around 28 ppm for the methyl carbons of the Boc group.
-
A peak around 80 ppm for the quaternary carbon of the Boc group.
-
Signals for the azetidine ring carbons typically appearing between 25 and 60 ppm.
-
A peak around 156 ppm for the carbonyl carbon of the Boc group.
-
A peak around 172 ppm for the carbonyl carbon of the methyl ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient cyclization due to ring strain. | Optimize reaction conditions for the cyclization step (e.g., high dilution, strong non-nucleophilic base). Consider alternative synthetic routes with higher reported yields. |
| Side reactions such as polymerization or intermolecular coupling. | Use high dilution conditions for the cyclization step. Ensure complete protection of reactive functional groups. | |
| Loss of product during purification. | Optimize purification method. For polar compounds, consider ion-exchange chromatography or derivatization to a less polar intermediate before chromatography. | |
| Racemization of the product | Harsh reaction conditions (strong acid or base, high temperature). | Use milder reaction conditions where possible. For enzymatic resolutions, ensure the enzyme and conditions are selective for the desired enantiomer. |
| Incomplete separation of diastereomers. | Optimize the crystallization or chromatography conditions for separating diastereomers. Multiple recrystallizations may be necessary. | |
| Difficulty in removing the protecting group | Inappropriate choice of protecting group for the substrate. | Select a protecting group that can be removed under conditions that are compatible with the rest of the molecule. Perform small-scale test reactions to confirm deprotection conditions. |
| Incomplete deprotection reaction. | Increase reaction time, temperature, or the amount of deprotecting reagent. Monitor the reaction closely by TLC or LC-MS. | |
| Formation of significant byproducts | Ring-opening of the azetidine ring. | Use milder reagents and reaction conditions, especially when manipulating other functional groups in the molecule. |
| Over-alkylation or other side reactions. | Carefully control the stoichiometry of reagents. Add reagents slowly and at a controlled temperature. |
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Reported Overall Yield | Enantiomeric Excess (ee) | Reference |
| From γ-Butyrolactone | γ-Butyrolactone | Bromination, Esterification, Cyclization, Resolution | 13.2% - 42.4% | >99% after resolution | [2] |
| Asymmetric Synthesis with Chiral Auxiliary | Diethyl bromomalonate and (R)-α-methylbenzylamine | N-alkylation, Cyclization, Deprotection | ~35% | >98% | |
| Via Malonic Ester Intermediates | Dimethyl (S)-(1'-methyl)benzylaminomalonate | Four-membered ring formation, Krapcho dealkoxycarbonylation, Lipase-catalyzed hydrolysis, Deprotection | 48% | >99.9% | [3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid via Asymmetric Synthesis with a Chiral Auxiliary
This protocol describes a facile and straightforward synthesis of (S)-azetidine-2-carboxylic acid using (S)-α-methylbenzylamine as a chiral auxiliary.[4]
Step 1: Synthesis of Diethyl (S)-2-((1-phenylethyl)amino)malonate
-
To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) and diethyl bromomalonate (1.05 eq) in anhydrous acetonitrile (5 mL/mmol of amine) at room temperature, add potassium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a colorless oil.
Step 2: Synthesis of Diethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate
-
To a solution of diethyl (S)-2-((1-phenylethyl)amino)malonate (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of (S)-1-(1-phenylethyl)azetidine-2-carboxylic acid
-
To a solution of diethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL/mmol), add lithium hydroxide monohydrate (5.0 eq).
-
Heat the mixture at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with 1 M HCl.
-
Concentrate the mixture under reduced pressure.
-
Heat the resulting crude product at 120 °C for 2 hours to effect decarboxylation.
-
Purify the product by recrystallization from ethanol/water.
Step 4: Synthesis of (S)-Azetidine-2-carboxylic acid
-
Dissolve (S)-1-(1-phenylethyl)azetidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/mmol).
-
Add 10% Pd/C (10 mol %).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford the final product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Azetidine-2-carboxylic Acid Ester
This protocol outlines a general procedure for the enzymatic resolution of a racemic N-protected azetidine-2-carboxylic acid ester.
Step 1: Synthesis of Racemic N-Boc-azetidine-2-carboxylic acid methyl ester
-
Synthesize racemic azetidine-2-carboxylic acid using a suitable method (e.g., from γ-butyrolactone).
-
Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc)2O.
-
Esterify the carboxylic acid group using methanol under acidic conditions (e.g., with SOCl2 or HCl gas).
Step 2: Enzymatic Resolution
-
To a solution of racemic N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in a phosphate buffer (pH 7.2) containing 10% DMSO, add a lipase (e.g., Candida antarctica lipase B (CALB), 50-100 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
Once the desired conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. The aqueous layer contains the salt of the hydrolyzed (R)-N-Boc-azetidine-2-carboxylic acid.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
The organic extracts from the initial extraction contain the unreacted (S)-N-Boc-azetidine-2-carboxylic acid methyl ester.
Step 3: Deprotection
-
Deprotect the separated enantiomers by treating with an appropriate acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc group and saponification (e.g., with LiOH) to hydrolyze the ester, yielding the enantiomerically pure (R)- and (S)-azetidine-2-carboxylic acids.
Mandatory Visualizations
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Troubleshooting logic for low cyclization yield.
References
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this strained four-membered heterocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azetidine ring?
A1: The primary methods for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[1]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, often promoted photochemically or with a catalyst.[2][3]
-
Ring Expansion of Aziridines: Aziridines can be converted into azetidines through various ring-expansion methodologies.[1] One such method is the Johnson-Corey-Chaykovsky reaction, which can be used for ring-expansion of aziridines to azetidines.[4]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][5]
Q2: My intramolecular cyclization reaction is resulting in low yields. What are the most probable causes?
A2: Low yields in intramolecular cyclization are a frequent challenge. The most likely culprits include:
-
Competing Intermolecular Reactions: The linear precursor may react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular ring closure. This is often dependent on the reaction concentration.[1]
-
Side Reactions: Elimination reactions can compete with the nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Groups like halides, mesylates, and tosylates are commonly used.[1][6]
-
Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, thereby slowing down the cyclization rate.[5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly influence the reaction's success.[1]
Q3: How do I choose the right protecting group for the nitrogen atom in azetidine synthesis?
A3: The choice of a nitrogen-protecting group is crucial to prevent side reactions and can influence the course of the cyclization. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[7] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies, allowing for orthogonality in complex syntheses.[7]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization
This guide addresses common issues leading to low yields in the formation of the azetidine ring via intramolecular cyclization.
Symptoms:
-
Low isolated yield of the desired azetidine product.
-
Presence of significant amounts of starting material, even after prolonged reaction times.
-
Formation of multiple side products, including dimers, polymers, or elimination products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Data Presentation: Effect of Reaction Conditions on Azetidine Yield
The following table summarizes the impact of different bases, solvents, and leaving groups on the yield of azetidine formation through intramolecular cyclization of a γ-amino alcohol.
| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Mesylate | NaH | THF | 25 | 75 | [1] |
| 2 | Mesylate | K₂CO₃ | DMF | 80 | 60 | [1] |
| 3 | Tosylate | NaH | THF | 25 | 82 | [1] |
| 4 | Iodide | K₂CO₃ | MeCN | 60 | 70 | [1] |
| 5 | Mesylate | LiHMDS | THF | reflux | High | [5] |
Data Presentation: Optimization of Lewis Acid Catalyzed Cyclization
This table shows the optimization of reaction conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.
| Entry | Acid (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | La(OTf)₃ (5) | (CH₂Cl)₂ | 2.5 | 81 | [6][8] |
| 2 | La(OTf)₃ (5) | PhH | 2.5 | 81 | [6][9] |
| 3 | La(OTf)₃ (5) | MeCN | 24 | 65 | [9] |
| 4 | La(OTf)₃ (5) | THF | 24 | 58 | [9] |
| 5 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | 24 | 68 | [9] |
| 6 | Ni(ClO₄)₂·6H₂O (5) | (CH₂Cl)₂ | 24 | Low | [6][10] |
| 7 | TfOH (5) | (CH₂Cl)₂ | 0.5 | Low | [6] |
| 8 | None | (CH₂Cl)₂ | 2.5 | 0 | [6] |
Problem 2: Formation of Undesired Side Products
This guide helps to identify and mitigate the formation of common side products during azetidine synthesis.
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of products corresponding to elimination, dimerization, or rearrangement.
Troubleshooting Workflow:
Caption: Logical workflow for addressing side product formation.
Experimental Protocols
Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation
This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[1]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes the optimized conditions for the synthesis of azetidines from epoxy amines.[6]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane ((CH₂Cl)₂, 0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Add saturated aqueous NaHCO₃ to quench the reaction.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding azetidine.
Protocol 3: Azetidine Ring Formation via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of amino alcohols with inversion of stereochemistry at the alcohol carbon.[11][12][13]
-
Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. The reaction mixture typically turns from colorless to a yellow or orange color.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the azetidine from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Chiral Azetidine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral azetidine esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying chiral azetidine esters?
A1: The primary challenges include:
-
Separation of Diastereomers: When a synthesis produces a mixture of diastereomers, their similar physicochemical properties can make separation by standard chromatography difficult.
-
Resolution of Enantiomers: Separating enantiomers requires a chiral environment, typically achieved through chiral High-Performance Liquid Chromatography (HPLC) or by derivatization to diastereomers.
-
Removal of Synthetic Byproducts: Impurities from starting materials or side reactions during synthesis can co-elute with the desired product.
-
Compound Instability: The strained azetidine ring can be sensitive to certain conditions, such as strong acids, potentially leading to degradation during purification.
-
Protecting Group Manipulation: The addition and removal of protecting groups (e.g., Boc, Cbz) introduce extra steps where impurities can be introduced or purification can be complicated.
Q2: What is the general approach for purifying a crude mixture containing a chiral azetidine ester?
A2: A typical purification workflow involves:
-
Initial Purification by Flash Chromatography: A standard silica gel column is used to remove major impurities and, if possible, to separate diastereomers.
-
Enantiomeric Resolution: Chiral HPLC is the most common method for separating the resulting enantiomers.
-
Alternative Methods: In some cases, diastereomeric salt formation and fractional crystallization can be used for chiral resolution, particularly for azetidine carboxylic acids.
Q3: My azetidine ester is a basic compound and shows significant tailing on a silica gel column. What can I do?
A3: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can add a basic modifier to your mobile phase. A common solution is to add 0.1-2% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate). This competes with the azetidine for binding to the active sites on the silica, leading to improved peak shape.
Q4: I am not getting any separation of my enantiomers on my chiral HPLC column. Where do I start troubleshooting?
A4: When there is a complete lack of separation, verify the fundamentals of your setup:
-
Chiral Stationary Phase (CSP): Ensure you are using an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for azetidine derivatives.
-
Mobile Phase Compatibility: Confirm your mobile phase (e.g., hexane/isopropanol) is compatible with the column and is of high HPLC grade.
-
Column Equilibration: Make sure the column is properly installed and has been equilibrated with the mobile phase until a stable baseline is achieved.
-
Method Screening: If the initial conditions fail, a screening of different chiral columns and mobile phase compositions is the next logical step.
Troubleshooting Guides
Poor Separation of Diastereomers by Flash Chromatography
| Problem | Possible Cause | Solution |
| No separation (spots have the same Rf on TLC) | The polarity difference between diastereomers is too small for the chosen solvent system. | Optimize Mobile Phase: Screen a wider range of solvent systems. Try less polar systems (e.g., dichloromethane/hexanes) or systems with different solvent selectivities (e.g., replacing ethyl acetate with diethyl ether or MTBE). Adding a small amount of a more polar solvent like methanol can sometimes improve selectivity. |
| Poor resolution (streaking or overlapping bands) | Column Overload: Too much sample was loaded onto the column. | Reduce Sample Load: Use a larger column or load less material. A general rule of thumb is to load 1-5% of the silica gel mass. |
| Poorly Packed Column: Channels or cracks in the silica gel bed lead to uneven flow. | Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. | |
| Inappropriate Flow Rate: A flow rate that is too fast reduces the interaction time with the stationary phase. | Adjust Flow Rate: A slower flow rate can improve resolution, though it will increase the run time. | |
| Compound appears to be degrading on the column | The compound is unstable on acidic silica gel. | Deactivate Silica: Flush the column with the mobile phase containing 1-2% triethylamine before loading the sample. Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica. |
Troubleshooting Chiral HPLC Separations
| Problem | Possible Cause | Solution |
| Poor Resolution or No Separation | Suboptimal Mobile Phase: The alcohol modifier concentration is not ideal. | Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Decreasing the alcohol content generally increases retention and can improve resolution. |
| Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide enantioselectivity for your compound. | Screen Different CSPs: Test columns with different chiral selectors, such as other polysaccharide derivatives (amylose vs. cellulose) or Pirkle-type columns. | |
| Low Efficiency: Peaks are broad, leading to overlap. | Optimize Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) to maximize interaction with the CSP. | |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic nitrogen of the azetidine interacts with residual silanols on the CSP support. | Add a Basic Modifier: For basic analytes, add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase. |
| Acidic Analyte Interactions: If the ester has been hydrolyzed to a carboxylic acid, it can interact strongly with the stationary phase. | Add an Acidic Modifier: For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase. | |
| Column Overload: Injecting too much sample. | Dilute the Sample: Prepare a more dilute sample and reinject. | |
| Inconsistent Retention Times | Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase. | Increase Equilibration Time: Allow at least 10-20 column volumes of the mobile phase to pass through the column before injecting. |
| Temperature Fluctuations: The column temperature is not stable. | Use a Column Oven: Maintain a constant column temperature (e.g., 25 °C) for reproducible results. |
Data Presentation
Table 1: Example Conditions for Chiral HPLC Separation of Azetidine Derivatives
The following data is compiled from various sources and serves as a starting point for method development. Actual results may vary depending on the specific azetidine ester.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Typical Additive | Resolution (Rs) | Comments |
| Chiralpak® AD-H (Amylose-based) | n-Hexane / Isopropanol (90:10) | 0.1% DEA for basic compounds | > 1.5 | Often provides good selectivity for a wide range of compounds. |
| Chiralcel® OD-H (Cellulose-based) | n-Hexane / Ethanol (90:10) | 0.1% TFA for acidic compounds | > 1.5 | Complementary selectivity to AD-H. Good to screen both. |
| Chiralpak® IA (Immobilized Amylose) | Compatible with a wider range of solvents (e.g., MTBE, Ethyl Acetate) | Dependent on analyte | Variable | Immobilized nature allows for the use of solvents that would damage coated phases. |
| Cyclobond™ I 2000 DM (Cyclodextrin-based) | Methanol / Acetonitrile / Water with buffer | Dependent on analyte | Variable | Offers a different separation mechanism based on inclusion complexation. |
Experimental Protocols
Protocol 1: Diastereomeric Separation by Flash Column Chromatography
Objective: To separate a mixture of diastereomeric N-Boc-protected azetidine-2-carboxylates.
Materials:
-
Crude mixture of diastereomers
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fraction collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to separate the diastereomers. Start with a low polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity. Add ~1% TEA to the TLC solvent to mimic column conditions and improve spot shape. The ideal solvent system should give Rf values between 0.2 and 0.4 for the two spots with maximum separation.
-
Column Packing (Wet Packing):
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid trapping air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions. Monitor the elution by TLC.
-
If the diastereomers are well-separated by the initial isocratic elution, continue until both compounds have eluted. If they are close, a shallow gradient of increasing polarity (e.g., from 5% EtOAc to 15% EtOAc in Hexane) may be required.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.
-
Protocol 2: Enantiomeric Resolution by Chiral HPLC
Objective: To determine the enantiomeric excess (ee) and/or preparatively separate the enantiomers of a purified azetidine ester.
Materials:
-
Purified azetidine ester (as a single diastereomer, if applicable)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Additive (e.g., Diethylamine - DEA)
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
System Preparation:
-
Ensure the HPLC system is thoroughly flushed and free of any incompatible solvents.
-
Install the chiral column.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, n-Hexane / Isopropanol (90:10, v/v).
-
Add 0.1% DEA to the mobile phase for a basic azetidine ester.
-
Degas the mobile phase thoroughly by sonication or vacuum filtration.
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (typically 30-60 minutes).
-
-
Sample Preparation:
-
Dissolve the azetidine ester sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Optimization (if necessary):
-
If resolution is suboptimal, adjust the mobile phase composition (e.g., change to 95:5 or 85:15 Hexane/Isopropanol).
-
Lower the flow rate (e.g., to 0.7 or 0.5 mL/min) to see if resolution improves.
-
Adjust the column temperature (e.g., test at 20°C, 25°C, and 30°C) as selectivity can be temperature-dependent.
-
Visualizations
Caption: General purification workflow for chiral azetidine esters.
Caption: Troubleshooting flowchart for poor chiral HPLC resolution.
Technical Support Center: Diastereoselective Azetidine Synthesis
Welcome to the technical support center for diastereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stereocontrolled synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for achieving diastereoselectivity in azetidine synthesis?
A1: The most common methods for diastereoselective azetidine synthesis include:
-
[2+2] Cycloaddition Reactions:
-
Staudinger Cycloaddition: This reaction involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one), which can be a precursor to other functionalized azetidines.
-
Aza Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between an imine and an alkene that directly yields the azetidine ring.[1][2]
-
-
Intramolecular Cyclization: This widely used method involves the cyclization of a γ-amino alcohol or a derivative (e.g., γ-haloamine) to form the azetidine ring through intramolecular nucleophilic substitution.[3][4]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction, and is subsequently removed.[5][6]
Q2: What key factors influence the diastereoselectivity of my azetidine synthesis?
A2: Several factors can significantly impact the diastereomeric ratio of your product:
-
Reaction Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control, which in turn affects the product's stereochemistry.[7]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby altering the diastereoselectivity.[7][8]
-
Substrate Structure: The steric and electronic properties of the substituents on the reactants play a critical role in controlling the stereochemical outcome.
-
Catalysts: Lewis acids and other catalysts can help to organize the transition state, leading to improved diastereoselectivity.[7]
Q3: I am observing a low diastereomeric ratio in my Staudinger reaction. How can I improve the cis/trans selectivity?
A3: The cis/trans selectivity in a Staudinger reaction is highly dependent on the reaction conditions. For higher cis selectivity, it is generally recommended to use non-polar solvents and lower reaction temperatures. Conversely, for greater trans selectivity, polar solvents and higher temperatures are often more effective. This is because polar solvents can stabilize the zwitterionic intermediate, allowing for equilibration to the thermodynamically favored intermediate that leads to the trans product.[8]
Q4: My intramolecular cyclization is resulting in a poor yield and a mixture of diastereomers. What are the likely causes?
A4: Poor yields and low diastereoselectivity in intramolecular cyclizations can be due to several factors:
-
Competing Intermolecular Reactions: At high concentrations, starting materials can react with each other (dimerization or polymerization) instead of cyclizing.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates.
-
Poor Leaving Group: The leaving group on the γ-carbon may not be sufficiently reactive.
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial for efficient and selective cyclization.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [2+2] Cycloaddition Reactions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Solvent Polarity | For cis selectivity in Staudinger reactions, try a non-polar solvent like toluene. For trans selectivity, use a more polar solvent like dichloromethane or acetonitrile.[8] | Non-polar solvents can promote rapid ring closure of the initial zwitterionic intermediate, favoring the cis product. Polar solvents stabilize the intermediate, allowing for isomerization to the more stable precursor of the trans product.[8] |
| Reaction Temperature Not Optimized | For kinetic control (often favoring the cis product), run the reaction at a lower temperature (-78°C to 0°C). For thermodynamic control (often favoring the trans product), a higher temperature may be beneficial.[7][8] | Lower temperatures can trap the kinetically formed product before equilibration can occur. |
| Steric Hindrance | Modify the substituents on the imine or ketene/alkene to increase steric differentiation between the two faces of the reactants. | Greater steric hindrance on one face will more effectively block the approach of the other reactant from that side, leading to higher diastereoselectivity. |
| Absence of a Catalyst | Introduce a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) to coordinate with the reactants. | A catalyst can help to create a more rigid and organized transition state, which can enhance facial selectivity.[7] |
Issue 2: Low Yield and/or Poor Diastereoselectivity in Intramolecular Cyclization
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Competing Intermolecular Reactions | Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. | High dilution favors the intramolecular reaction pathway over intermolecular reactions like polymerization. |
| Poor Leaving Group | Convert the hydroxyl group of the γ-amino alcohol to a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf). | A more reactive leaving group will facilitate the intramolecular SN2 reaction, improving the rate of cyclization. |
| Inappropriate Base | Use a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the amine without competing in the substitution reaction. | A non-nucleophilic base will prevent side reactions where the base itself acts as a nucleophile. |
| Suboptimal Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction. | Polar aprotic solvents are known to increase the rate of SN2 reactions. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Diastereoselectivity in the Staudinger Cycloaddition [8][9]
| Solvent | Polarity | Typical Temperature | Predominant Isomer |
| Toluene | Non-polar | Low (-78°C to 0°C) | cis |
| Dichloromethane | Polar aprotic | Room Temperature | Mixture of cis and trans |
| Acetonitrile | Polar aprotic | High (Reflux) | trans |
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Cyclization of a γ-Amino Alcohol
This protocol describes the synthesis of an azetidine via the activation of a γ-amino alcohol followed by intramolecular cyclization.
Materials:
-
γ-amino alcohol (1.0 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Non-nucleophilic base (e.g., NaH)
Procedure:
-
Activation of the Alcohol:
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ at 0°C.
-
Add triethylamine (2.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[4][10]
-
-
Intramolecular Cyclization:
-
Under an inert atmosphere, suspend a non-nucleophilic base (e.g., NaH, 1.2 eq) in anhydrous DMF.
-
Prepare a solution of the crude γ-amino mesylate in anhydrous DMF.
-
Using a syringe pump, add the mesylate solution dropwise to the suspension of the base over several hours (high-dilution conditions).
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol describes a general procedure for a [2+2] photocycloaddition to synthesize a bicyclic azetidine.[3]
Materials:
-
2-Isoxazoline-3-carboxylate (imine precursor) (1.0 eq)
-
Alkene (2.0 eq)
-
fac-[Ir(dFppy)₃] (photocatalyst) (1 mol%)
-
Anhydrous and degassed acetonitrile
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL).
-
Stir the reaction mixture and irradiate with a blue LED at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired azetidine product.
Visualizations
Caption: Staudinger cycloaddition pathway and factors influencing diastereoselectivity.
Caption: Workflow for azetidine synthesis via intramolecular cyclization and troubleshooting.
Caption: General pathway for the visible-light-mediated Aza Paternò-Büchi reaction.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Stability of N-Boc Protected Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc protected azetidines, focusing on their stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for deprotecting N-Boc azetidines, and how do they compare?
A1: The most common reagents for N-Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2] TFA is generally considered a stronger acid and often leads to faster deprotection. However, the choice of acid can influence the stability of the azetidine ring.
Q2: My N-Boc deprotection reaction is resulting in a low yield of the desired azetidine. What are the potential causes?
A2: Low yields can stem from several issues:
-
Incomplete Deprotection: The reaction time may be too short, or the acid concentration may be too low. Monitoring the reaction by TLC or LC-MS is crucial.[1]
-
Azetidine Ring Opening: The strained four-membered ring of azetidine is susceptible to cleavage under strongly acidic conditions.[3][4] Protonation of the ring nitrogen makes it a reactive azetidinium ion, which can be attacked by nucleophiles, leading to ring-opened byproducts.[3]
-
Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions like t-butylation of electron-rich aromatic rings or other nucleophilic functional groups.[1]
-
Product Decomposition on Silica Gel: Standard silica gel is acidic and can cause degradation of the free azetidine during chromatographic purification.[5]
Q3: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
A3: Unexpected byproducts are often the result of the inherent reactivity of the azetidine ring under acidic conditions.
-
Ring-Opened Products: These will have a different mass and fragmentation pattern in MS analysis compared to the starting material or the desired product. The presence of a 3-halopropylamine derivative might suggest ring cleavage.[6]
-
t-Butylated Products: These will have a mass increase of 56 Da. To minimize this, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[1]
-
Oligomers: As a free base, azetidines can undergo spontaneous oligomerization with concomitant ring cleavage.[6] This can be minimized by keeping the reaction time short after deprotection and before subsequent functionalization.
Q4: How does the substitution on the azetidine ring affect its stability during N-Boc deprotection?
A4: Substituents on the azetidine ring can significantly impact its stability. Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, potentially making it more stable towards protonation and subsequent ring opening. Conversely, certain substituents might activate the ring towards nucleophilic attack.[3] For some N-substituted aryl azetidines, the position of substituents on the aryl ring can dramatically affect stability at low pH.[4]
Troubleshooting Guide
| Issue | Symptom | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Starting material remains after the reaction. | Insufficient acid concentration or reaction time. | Increase the equivalents of acid, prolong the reaction time, or consider a stronger acid (e.g., neat TFA). Monitor closely by TLC or LC-MS. |
| Low Product Yield with Multiple Byproducts | Complex reaction mixture observed by TLC/LC-MS. | Azetidine ring opening due to harsh acidic conditions. | Use milder acidic conditions (e.g., lower concentration of HCl in dioxane, lower temperature). Consider alternative deprotection methods if the substrate is particularly sensitive. |
| Formation of a Higher Molecular Weight Adduct | A mass corresponding to [M+56]+ is observed. | t-Butylation of the product or other nucleophiles. | Add a scavenger such as anisole or thioanisole (1-2 equivalents) to the reaction mixture. |
| Product Degradation During Purification | Streaking on TLC, low recovery from silica gel column. | The free azetidine is sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a triethylamine solution before use, or use a different stationary phase like neutral alumina.[5] Alternatively, consider purification by crystallization or preparative HPLC with a buffered mobile phase. |
Quantitative Data on N-Boc Azetidine Stability
The stability of the azetidine ring is highly dependent on the specific substrate and the acidic conditions employed. Below is a summary of typical conditions and observed outcomes.
| Acidic Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Relative Rate of Deprotection | Potential for Ring Opening |
| 20-50% TFA | DCM | 0 to RT | 0.5 - 2 h | Very Fast | High, especially with prolonged reaction times |
| 4M HCl | Dioxane | 0 to RT | 1 - 4 h | Fast | Moderate |
| 1.25M HCl | Methanol | RT | 4 - 16 h | Moderate | Lower |
| p-Toluenesulfonic acid | Choline chloride (DES) | RT | 10 - 30 min | Fast | Substrate dependent |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection of Azetidine with HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected azetidine (1 equivalent) in dioxane.
-
Acid Addition: Add a solution of 4M HCl in dioxane (2-4 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
Isolation: The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Protocol 2: Analysis of Azetidine Stability at a Given pH
-
Sample Preparation: Prepare a stock solution of the N-Boc azetidine in a suitable solvent (e.g., DMSO).
-
Incubation: Add the stock solution to an aqueous buffer of the desired acidic pH (e.g., pH 1.8) to a final concentration suitable for the analytical method (e.g., NMR or LC-MS).
-
Time Points: Take aliquots from the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary and analyze the concentration of the parent compound at each time point by a calibrated analytical method.
-
Data Analysis: Determine the degradation rate and half-life (T1/2) by plotting the natural logarithm of the concentration versus time.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in N-Boc azetidine deprotection.
Caption: General pathway for N-Boc deprotection and potential side reactions.
References
Technical Support Center: Unexpected Ring Opening of Azetidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected ring-opening reactions of azetidine derivatives encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the unexpected ring opening of azetidine derivatives?
A1: The principal cause of azetidine ring opening is the inherent ring strain of the four-membered ring.[1][2][3][4] This strain makes the ring susceptible to cleavage under various conditions, particularly in the presence of acids or nucleophiles.[1][5] Protonation of the azetidine nitrogen enhances the ring's electrophilicity, facilitating nucleophilic attack and subsequent ring opening.[1][6]
Q2: How do substituents on the azetidine ring affect its stability?
A2: Substituents play a crucial role in the stability of the azetidine ring through electronic and steric effects.[1][5]
-
N-Substituents: Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed degradation.[1] For instance, N-aryl azetidines linked to heteroaryl groups like 2- or 4-pyridyl show enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[1][2]
-
C-Substituents: Substituents on the carbon atoms of the ring can also influence stability, although this is generally less pronounced than the effect of N-substituents.[1] Unsaturated groups at the 2-position, such as aryl, alkenyl, or carbonyl groups, can facilitate the cleavage of the adjacent C-N bond by stabilizing the transition state or intermediate through conjugation.[5]
Q3: Are azetidine derivatives stable under basic conditions?
A3: Azetidines are generally more stable under basic conditions compared to acidic conditions.[1] However, certain derivatives can still undergo ring opening or rearrangement in the presence of a base.[1] The specific structure of the compound dictates its stability under basic conditions.[1]
Q4: Can purification methods cause the ring opening of azetidines?
A4: Yes, purification methods can induce ring opening. Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds during column chromatography.[1] Prolonged exposure to the acidic silica surface can lead to decomposition pathways similar to those observed in acidic workups.[1]
Troubleshooting Guides
Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup
-
Symptoms:
-
Root Cause Analysis: The azetidine nitrogen is protonated by the acid, which activates the ring towards nucleophilic attack by water or the acid's counter-ion, leading to ring cleavage. The inherent ring strain makes this process favorable.[1]
-
Solutions:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution.[1]
-
Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the contact time between the azetidine derivative and the acidic aqueous phase.[1]
-
Use Non-Nucleophilic Acids: When isolating the product as a salt, consider using acids with non-nucleophilic counterions and handle the resulting salt under anhydrous conditions.[1]
-
Issue 2: Product Decomposition During Silica Gel Column Chromatography
-
Symptoms:
-
Root Cause Analysis: The acidic nature of standard silica gel can catalyze the ring opening of sensitive azetidine derivatives.[1]
-
Solutions:
-
Neutralize Silica Gel: Use silica gel that has been treated with a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent).[1]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or polymer-based supports.[1][7]
-
Alternative Purification Methods: For crystalline compounds, recrystallization is a preferred method to avoid contact with acidic stationary phases.[1][7] Preparative HPLC with a buffered mobile phase can also be a suitable alternative.[1]
-
Data Presentation
Table 1: Influence of N-Substituents on the Stability of Azetidine Derivatives under Acidic Conditions.
| N-Substituent | Electronic Effect | Influence on Nitrogen Basicity | Stability in Acid | Reference(s) |
| Alkyl | Electron-donating | Increases | Lower | [1] |
| Aryl (e.g., Phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Decreases | Moderate | [1][2] |
| Heteroaryl (e.g., 2-Pyridyl, 4-Pyridyl) | Electron-withdrawing | Significantly Decreases | Higher | [1][2] |
| Acyl/Sulfonyl | Electron-withdrawing | Significantly Decreases | Higher | [8] |
Table 2: Effect of pH on the Decomposition of an N-Aryl Azetidine Derivative.
| pH | Half-life (T1/2) | Decomposition Rate | Reference(s) |
| 1.8 | 0.5 hours | Rapid | [2][9] |
| 2.7 | 1.2 hours | Moderate | [2][9] |
| 7.0 | Stable | Negligible | [2][9] |
Experimental Protocols
Protocol: Lewis Acid Mediated Nucleophilic Ring Opening of 1-Benzhydrylazetidin-3-ol with Phenol
This protocol describes the ring opening of an azetidine derivative using a phenol as a nucleophile, catalyzed by a Lewis acid, to synthesize a 1-alkylamino-3-aryloxy-2-propanol derivative.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Phenol
-
Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)
-
o-xylene
-
Ethyl acetate (EtOAc) for recrystallization
Procedure:
-
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in o-xylene, add the desired phenol (1-1.2 equivalents).
-
Add the Lewis acid (ZnCl₂ or AlCl₃, catalytic amount) to the reaction mixture.
-
Heat the reaction mixture to 130-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate to yield the desired ring-opened product.
Note: Reaction times and yields will vary depending on the specific substrates and Lewis acid used.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Deprotection of (R)-1-Boc-azetidine-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of (R)-1-Boc-azetidine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of (R)-1-Boc-azetidine-2-carboxylate.
Q1: My deprotection reaction is incomplete, and I still see starting material. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Acid: The acid used for deprotection is consumed by protonating the liberated amine, so a stoichiometric amount is the minimum required. Often, an excess is needed to drive the reaction to completion.
-
Reaction Time Too Short: While many Boc deprotections are rapid, some substrates may require longer reaction times.[1]
-
Low Reaction Temperature: Most Boc deprotections are carried out at room temperature.[2] If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
Poor Resin Swelling (for solid-phase synthesis): In solid-phase peptide synthesis, inadequate swelling of the resin can hinder the access of the acidic reagent to the substrate.[2] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM).[2]
Solutions:
-
Increase Acid Stoichiometry: Gradually increase the equivalents of acid used.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.[2]
-
Optimize Solvent: For solid-phase synthesis, ensure the chosen solvent allows for optimal resin swelling.[2] For solution-phase synthesis, ensure the starting material is fully dissolved.
-
Consider a Stronger Acid: If using a weaker acid, switching to a stronger one like TFA is a common strategy.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Primary Byproducts: The main byproducts in the acidic deprotection of Boc groups stem from the formation of a tert-butyl cation.[3][4][5] This cation can lead to:
-
Isobutylene: The tert-butyl cation can deprotonate to form isobutylene gas.[3][5]
-
tert-Butyl Adducts: The tert-butyl cation is an electrophile that can alkylate nucleophilic sites on the starting material or the deprotected product.[4]
-
Oligomerization of Isobutylene: Under acidic conditions, isobutylene can oligomerize.[5]
Solutions to Minimize Byproducts:
-
Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with the desired product.[2][4] Common scavengers include triethylsilane (TES) or water.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.[6]
-
Choice of Acid: While strong acids are needed for deprotection, using a large excess of a very harsh acid can sometimes lead to more byproducts. Careful optimization of the acid concentration is key.
Q3: My final yield is low. What are the potential reasons and how can I improve it?
Possible Causes:
-
Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, the yield will be low.
-
Product Degradation: The highly strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions, although this is not commonly reported as a major issue with TFA deprotection.[7]
-
Ester Hydrolysis: If the carboxylate is in the form of an ester, strong acidic conditions can potentially lead to its hydrolysis, especially with prolonged reaction times or elevated temperatures.[1][6][8]
-
Difficult Product Isolation: The deprotected azetidine-2-carboxylate can be highly polar and may be difficult to extract from an aqueous phase.
Solutions:
-
Ensure Complete Reaction: Use TLC or LC-MS to confirm the complete consumption of the starting material.
-
Milder Deprotection Conditions: If product degradation is suspected, consider using milder acidic conditions (e.g., HCl in dioxane) or a thermal deprotection method, although the latter may require high temperatures.[6][9]
-
Anhydrous Conditions: Using anhydrous acids and solvents can prevent the hydrolysis of ester groups.
-
Careful Work-up: During product isolation, minimize the exposure to strong aqueous acids or bases. Extraction with an appropriate organic solvent is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of (R)-1-Boc-azetidine-2-carboxylate?
The deprotection proceeds through an acid-catalyzed elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[2][5]
-
Cleavage: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine of the azetidine.[2][5]
-
Protonation of the Amine: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[2][5]
Q2: What are the common reagents and solvents used for this deprotection?
-
Reagents: Trifluoroacetic acid (TFA) is the most common reagent.[3][10] Other strong acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate) can also be used.[1][11]
-
Solvents: Dichloromethane (DCM) is frequently used as a solvent for TFA deprotections.[10] However, due to environmental and safety concerns, greener solvents are being explored.[11]
Q3: When should I consider thermal deprotection?
Thermal deprotection can be an alternative when the substrate is sensitive to strong acids.[9] This method avoids the use of acidic reagents and the formation of related byproducts. However, it often requires high temperatures (around 150 °C or higher), which can lead to other side reactions like elimination or racemization in sensitive substrates.[9]
Data Presentation
Table 1: Comparison of Common Deprotection Conditions for Boc-Protected Amines
| Deprotection Method | Reagent(s) | Solvent(s) | Typical Temperature | Potential Byproducts/Issues |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | tert-butyl cation leading to alkylation, isobutylene formation.[3][4][5] |
| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temperature | Similar to TFA, potential for solvent-related impurities.[11] |
| Thermal | None | High-boiling solvents (e.g., water, TFE) | 100-240 °C | Elimination, racemization, requires high temperatures.[9][12] |
Experimental Protocols
Protocol: Acidic Deprotection of (R)-1-Boc-azetidine-2-carboxylate using TFA in DCM
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve (R)-1-Boc-azetidine-2-carboxylate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[2]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be optimized.
-
Reaction: Allow the reaction to stir at room temperature (or 0 °C) and monitor its progress by TLC or LC-MS until the starting material is completely consumed. This typically takes 1-2 hours.[10]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add a portion of a suitable solvent (e.g., DCM or toluene) and re-concentrate under reduced pressure. Repeat this step 2-3 times.[2]
-
Product Isolation: The resulting product will be the trifluoroacetate salt of (R)-azetidine-2-carboxylate. This can be used directly in the next step or further purified. For purification or to obtain the free amine, the salt can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an appropriate organic solvent. Note that the free amine may be highly water-soluble.
Visualizations
Caption: Workflow for the deprotection of (R)-1-Boc-azetidine-2-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the scaled-up synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, also known as (R)-N-Boc-azetidine-2-carboxylic acid. This chiral starting material is commercially available.
Q2: What are the primary methods for the esterification of (R)-N-Boc-azetidine-2-carboxylic acid to its methyl ester?
A2: Several methods can be employed for the methyl esterification. The choice of method often depends on the scale of the reaction, available reagents, and desired purity. Common methods include:
-
Using Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): This is often a high-yielding and clean method. TMS-diazomethane is generally preferred due to its increased safety compared to diazomethane.[1]
-
Acid-Catalyzed Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
-
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used.
-
Alkylation: The carboxylate salt of the starting material can be alkylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Q3: Are there any specific safety precautions to consider when using TMS-diazomethane?
A3: Yes, while safer than diazomethane, TMS-diazomethane is still a hazardous reagent. It is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is crucial to avoid contact with acids, which can lead to the formation of diazomethane. Reactions should be vented to prevent pressure buildup from the evolution of nitrogen gas.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the methyl ester | Incomplete reaction. | - For acid-catalyzed reactions: Increase the reaction time or gently heat the mixture. Ensure the methanol is anhydrous. - For carbodiimide coupling: Ensure all reagents are anhydrous. Consider increasing the equivalents of the coupling agent and methanol. - For TMS-diazomethane: Ensure complete dissolution of the starting material. Add the TMS-diazomethane solution portion-wise until the yellow color persists, indicating an excess. |
| Formation of N-acylurea byproduct | This is a common side reaction in carbodiimide-mediated esterifications, where the O-acylisourea intermediate rearranges. | - Lower the reaction temperature. - Add the alcohol (methanol) before or together with the carbodiimide. - Use an additive such as HOBt (Hydroxybenzotriazole) to trap the O-acylisourea intermediate. |
| Difficult purification | The product has similar polarity to byproducts or unreacted starting material. | - For unreacted carboxylic acid: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material. - For byproducts from carbodiimide coupling: The N,N'-dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents and can often be removed by filtration. For water-soluble byproducts from EDC, an aqueous workup is effective. - Chromatography: If impurities persist, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. |
| Boc-group deprotection | Exposure to strong acidic conditions. | - If using acid-catalyzed esterification, use a milder acid or shorter reaction times. - Alternatively, use non-acidic esterification methods like TMS-diazomethane or alkylation. |
Experimental Protocols
Method 1: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
This method is often high-yielding and clean, minimizing the need for extensive purification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-N-Boc-azetidine-2-carboxylic acid | 201.22 | 10.0 g | 49.7 mmol |
| Diethyl ether | 74.12 | 175 mL | - |
| Methanol | 32.04 | 50 mL | - |
| TMS-diazomethane (2.0 M in hexanes) | 114.22 | ~27.3 mL | 54.7 mmol |
Procedure:
-
To a 500 mL round-bottom flask, add (R)-N-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol).
-
Add a solvent mixture of diethyl ether (175 mL) and methanol (50 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution (2.0 M in hexanes, ~27.3 mL, 54.7 mmol) dropwise over 15-20 minutes. Vigorous nitrogen gas evolution will be observed.
-
Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
For purification, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a colorless to pale yellow oil.
Expected Yield: >95%
Visualizations
References
Validation & Comparative
Comparison of different synthetic routes to (R)-azetidine-2-carboxylic acid
An Objective Comparison of Synthetic Routes to (R)-Azetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its constrained four-membered ring structure imparts unique conformational properties to molecules, making it a desirable scaffold in drug design. This guide provides a comparative overview of different synthetic strategies to obtain the enantiomerically pure (R)-isomer, presenting key performance data and detailed experimental protocols for prominent methods.
Comparative Analysis of Synthetic Routes
The synthesis of enantiomerically pure (R)-azetidine-2-carboxylic acid can be broadly categorized into three main approaches: asymmetric synthesis utilizing chiral auxiliaries, synthesis from the chiral pool, and biocatalytic methods. Each strategy offers distinct advantages and disadvantages in terms of starting materials, number of steps, overall yield, and enantiomeric purity.
| Synthetic Route | Starting Material(s) | Key Reagents/Features | No. of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis via Chiral Auxiliary | Inexpensive achiral precursors | (R)-α-methylbenzylamine as chiral auxiliary, intramolecular N-alkylation | 5-6 | ~48% | >99.9% | High enantioselectivity, readily available starting materials.[1][2] | Multi-step process, requires use and removal of a chiral auxiliary.[3][4] |
| Synthesis from Chiral Pool (L-Aspartic Acid) | N-protected L-aspartic acid derivative | Intramolecular cyclization via Mitsunobu reaction or direct N-alkylation | ~4-5 | ~65% | >99% | Conserves chirality from the starting material, good overall yield.[5] | Potential for side reactions, requires protection/deprotection steps. |
| Biocatalytic Synthesis | S-adenosylmethionine (SAM) | Azetidine-2-carboxylic acid (AZE) synthase enzyme | 1 | High | High (expected) | "Green" and sustainable, high specificity, mild reaction conditions.[6][7] | Enzyme availability and stability can be a limitation, substrate cost. |
Experimental Protocols
Asymmetric Synthesis using (R)-α-Methylbenzylamine as a Chiral Auxiliary
This method relies on the diastereoselective formation of the azetidine ring, guided by a chiral amine that is later removed.[1][2][3]
Key Experimental Steps:
-
Formation of the N-substituted aminomalonate: Dimethyl aminomalonate is reacted with (R)-(+)-1-phenylethylamine.
-
Azetidine ring formation: The resulting product is treated with 1,2-dibromoethane and a base such as cesium carbonate in DMF to facilitate the intramolecular cyclization, forming the four-membered ring with high diastereoselectivity (99% yield for this step).[1][2]
-
Krapcho dealkoxycarbonylation: This step removes one of the ester groups, leading to a monoester with a diastereomeric ratio of approximately 2.7:1. The total yield for this step is around 78%.[1][2]
-
Enzymatic hydrolysis: The diastereomers are separated, and the desired (2R,1'R)-monoester is preferentially hydrolyzed using a lipase (e.g., from Candida antarctica) to yield the corresponding carboxylic acid.
-
Deprotection: The chiral auxiliary is removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂) to afford (R)-azetidine-2-carboxylic acid.[1]
Synthesis from L-Aspartic Acid (Chiral Pool)
This approach leverages the inherent chirality of L-aspartic acid to produce the desired enantiomer of azetidine-2-carboxylic acid.[5]
Key Experimental Steps:
-
Protection of L-aspartic acid: The amino and carboxylic acid groups of L-aspartic acid are suitably protected (e.g., N-Boc and as a dibenzyl ester).
-
Reduction of the side-chain carboxylic acid: The side-chain carboxylic acid is selectively reduced to a primary alcohol.
-
Activation of the alcohol: The resulting hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation.
-
Intramolecular Cyclization: The azetidine ring is formed through an intramolecular nucleophilic substitution. This can be achieved under Mitsunobu conditions or by direct N-alkylation. A direct intramolecular N-alkylation has been reported to yield the cyclized product in 65% yield.[5]
-
Deprotection: The protecting groups are removed to yield the final product, (R)-azetidine-2-carboxylic acid.
Biocatalytic Synthesis using AZE Synthase
This emerging route utilizes an enzyme to catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM).[6][7]
Key Experimental Steps:
-
Enzyme Expression and Purification: The gene encoding the AZE synthase is expressed in a suitable host organism (e.g., E. coli), and the enzyme is purified.
-
Enzymatic Reaction: The purified AZE synthase is incubated with S-adenosylmethionine (SAM) in a suitable buffer at an optimal temperature and pH.
-
Reaction Monitoring and Product Isolation: The reaction progress is monitored by techniques such as HPLC or LC-MS. Once the reaction is complete, the (R)-azetidine-2-carboxylic acid is isolated and purified from the reaction mixture.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Asymmetric synthesis using a chiral auxiliary.
Caption: Synthesis from the chiral pool (L-Aspartic Acid).
Caption: Biocatalytic synthesis pathway.
Conclusion
The choice of a synthetic route to (R)-azetidine-2-carboxylic acid depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. The asymmetric synthesis using a chiral auxiliary offers high enantiopurity from simple starting materials.[1][2] The chiral pool approach starting from L-aspartic acid is efficient and avoids the need for a chiral auxiliary, making it an attractive option.[5] The biocatalytic route represents a modern, environmentally friendly alternative with the potential for high efficiency and selectivity, although it is still an emerging technology.[6][7] Researchers and drug development professionals should carefully evaluate these factors to select the most suitable method for their specific needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries for Asymmetric Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure azetidines, a critical scaffold in medicinal chemistry, presents a significant challenge. The inherent ring strain and the need for precise stereochemical control necessitate robust synthetic strategies. Among these, the use of chiral auxiliaries remains a cornerstone for achieving high levels of asymmetry. This guide provides an objective comparison of alternative chiral auxiliaries for the asymmetric synthesis of azetidines, supported by experimental data and detailed protocols to inform your selection process.
The primary route to chiral azetidines and their derivatives, such as β-lactams (azetidin-2-ones), often involves the [2+2] cycloaddition of an imine and a ketene (the Staudinger reaction) or other related cyclization strategies. The choice of chiral auxiliary is paramount in dictating the stereochemical outcome of these transformations. Here, we compare several prominent chiral auxiliaries, including Evans-type oxazolidinones, Oppolzer's camphorsultam, pseudoephedrine derivatives, and others.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is highly dependent on the specific reaction, substrates, and reaction conditions. The following tables summarize the performance of various auxiliaries in the context of asymmetric azetidine and β-lactam synthesis.
| Chiral Auxiliary | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Intramolecular Cyclization | Dimethyl 2,4-dibromopentanedioate | Diastereomeric mixture separated | Optically Active | 22-44 | [1] |
| tert-Butanesulfinamide | Reformatsky & Cyclization | Sulfinimines and Ethyl Bromozincacetate | High | High | Good | [2] |
| Evans-type Oxazolidinone | Aldol Reaction & Cyclization | N-acyloxazolidinone and Aldehyde | >95:5 | >99 | High | [3][4] |
| Oppolzer's Camphorsultam | Aza-Diels-Alder Reaction | N-Glyoxyloylcamphorsultam & Diene | >95:5 | >98 | Good | [5] |
| Pseudoephedrine | Aza-Michael Reaction | α,β-Unsaturated Pseudoephedrine Amides | Good | High | Good | [6][7] |
| D-(+)-Glucose Derivative | [2+2] Ketene-Imine Cycloaddition | Chiral Imine and Ketene | Good | Good | Moderate | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key reactions in asymmetric azetidine synthesis using different chiral auxiliaries.
Synthesis of Azetidine-2-carboxylic Acid using (S)-1-Phenylethylamine
This protocol describes the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids where (S)-1-phenylethylamine acts as both a chiral auxiliary and the nitrogen source.[1]
Step 1: Cyclization A mixture of dimethyl 2,4-dibromopentanedioate (1.0 eq) and (S)-1-phenylethylamine (1.2 eq) in toluene and aqueous potassium carbonate is heated at reflux. The reaction mixture is then cooled, and the diastereomeric products are separated by flash chromatography.
Step 2: Deprotection and Removal of Auxiliary The separated diastereomers are subjected to hydrogenolysis to remove the phenylethyl group, followed by hydrolysis of the esters to yield the enantiomerically pure azetidine-2,4-dicarboxylic acids.
Asymmetric Synthesis of C-2 Substituted Azetidines using tert-Butanesulfinamide
This method involves the stereoselective addition to a chiral sulfinimine followed by cyclization.[2]
Step 1: Reformatsky Reaction To a solution of the chiral N-tert-butanesulfinylimine (1.0 eq) in THF at a specified temperature, a solution of the Reformatsky reagent (prepared from an α-halo ester and zinc) is added. The reaction is stirred until completion and then quenched.
Step 2: Reduction and Cyclization The resulting β-amino ester is reduced with a suitable reducing agent like lithium aluminum hydride (LAH) to afford the corresponding amino alcohol. Treatment of the amino alcohol with a reagent like the Tsunoda reagent (cyanomethylenetributylphosphorane) in a solvent such as toluene at elevated temperatures induces cyclization to the C-2 substituted azetidine.
Staudinger Ketene-Imine Cycloaddition for β-Lactam Synthesis
The Staudinger reaction is a powerful method for constructing the β-lactam ring, a core structure of many antibiotics.[9][10] The stereochemical outcome is often controlled by the chirality on the imine or the ketene.
General Protocol: To a solution of the chiral imine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), a solution of the ketene, generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), is added at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the chiral β-lactam. The diastereoselectivity is highly dependent on the substituents on both the imine and the ketene.
Logical Workflow for Chiral Auxiliary-Mediated Azetidine Synthesis
The following diagram illustrates the general workflow for the asymmetric synthesis of azetidines using a chiral auxiliary.
Caption: General workflow for asymmetric azetidine synthesis.
This guide provides a comparative overview to aid in the selection of an appropriate chiral auxiliary for asymmetric azetidine synthesis. The optimal choice will invariably depend on the target molecule, available starting materials, and desired stereochemical outcome. The provided protocols offer a starting point for the development of robust and efficient synthetic routes to these valuable nitrogen-containing heterocycles.
References
- 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(R)-1-Boc-azetidine-2-carboxylate vs. Proline Derivatives: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available synthons, cyclic amino acid derivatives play a crucial role, offering conformational constraint and unique stereochemical properties. This guide provides an objective comparison of two important classes of such derivatives: (R)-1-Boc-azetidine-2-carboxylate and proline derivatives. We present a detailed analysis of their respective applications in organocatalysis and peptide synthesis, supported by experimental data and detailed protocols.
Performance in Asymmetric Organocatalysis
Proline and its derivatives have long been celebrated as powerful organocatalysts for a multitude of asymmetric transformations, most notably the aldol reaction. In contrast, the use of azetidine-2-carboxylic acid derivatives in this context is less common. However, comparative studies, both computational and experimental, have shed light on their relative performance.
A key transformation for comparing these catalysts is the asymmetric aldol reaction between an aldehyde and a ketone. The catalytic cycle for proline-catalyzed aldol reactions is well-established and proceeds through an enamine intermediate.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Comparative Data in Asymmetric Aldol Reaction
Computational studies have predicted the stereoselectivities of proline and azetidine-2-carboxylic acid in the aldol reaction of benzaldehyde with acetone. Experimental data for the reaction of p-nitrobenzaldehyde with acetone provides a direct comparison of their catalytic efficacy.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 68 | 76 | |
| L-Azetidine-2-carboxylic acid | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 62 | 40 |
Table 1: Comparison of Proline and Azetidine-2-carboxylic Acid in the Asymmetric Aldol Reaction.
The data clearly indicates that while both molecules catalyze the aldol reaction, L-proline provides significantly higher enantioselectivity under these specific conditions.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a general procedure for the proline-catalyzed asymmetric aldol reaction between p-nitrobenzaldehyde and acetone. The same conditions can be applied for L-azetidine-2-carboxylic acid for a direct comparison.
Materials:
-
p-Nitrobenzaldehyde
-
Acetone
-
L-Proline or L-Azetidine-2-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral HPLC column for ee determination
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL), add acetone (10.0 mmol).
-
Add the catalyst (L-proline or L-azetidine-2-carboxylic acid) (0.30 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application in Peptide Synthesis
Both (R)-1-Boc-azetidine-2-carboxylate and Boc-proline derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS). Their primary distinction lies in the conformational constraints they impose on the peptide backbone.
Conformational Effects
The five-membered ring of proline favors the formation of β-turns in peptides, which are crucial secondary structures for protein folding and molecular recognition. In contrast, the more constrained four-membered ring of azetidine-2-carboxylic acid derivatives preferentially induces γ-turns. This difference allows for the precise engineering of peptide secondary structures.
A Comparative Guide to Protecting Groups for Azetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis and incorporation of azetidine-2-carboxylic acid, a constrained proline analog, into peptides and other bioactive molecules is a topic of significant interest in medicinal chemistry. The successful manipulation of this strained heterocyclic system hinges on the judicious selection of protecting groups for both the secondary amine and the carboxylic acid functionalities. This guide provides an objective comparison of commonly employed protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Protecting the Azetidine Nitrogen
The choice of a nitrogen protecting group is critical, influencing the stability of the azetidine ring and the overall synthetic route. The most common N-protecting groups for azetidine-2-carboxylic acid are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl).
Comparison of N-Protecting Groups
| Protecting Group | Reagents for Introduction | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, NaOH | ~100[1] | Strong acids (e.g., TFA, HCl)[2][3] | Stable to a wide range of non-acidic conditions; widely used in peptide synthesis. | Acid lability may not be compatible with acid-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | Not specified | Catalytic hydrogenation (H₂, Pd/C)[4][5] | Orthogonal to acid- and base-labile groups; stable to mild acids and bases. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Not specified | Mild base (e.g., 20% piperidine in DMF)[6][7] | Key protecting group in solid-phase peptide synthesis (SPPS); deprotection is fast and clean. | Labile to basic conditions, limiting reaction scope. |
| Tosyl (Ts) | Tosyl chloride (Ts-Cl), K₂CO₃ or KOH | High yields[8] | Strong reducing agents (e.g., Na/NH₃) or strong acid | Very stable to a wide range of conditions, including strong acids and bases. | Harsh deprotection conditions can limit its application with sensitive substrates. |
Experimental Protocols for N-Protection and Deprotection
1. N-Boc Protection of (S)-Azetidine-2-carboxylic acid [1]
-
Protection: To a solution of (S)-azetidine-2-carboxylic acid (1.0 g, 10.0 mmol) and di-tert-butyl dicarbonate (2.83 g, 12.5 mmol) in a mixture of ethanol (20 mL) and water (10 mL), sodium hydroxide (420 mg, 10.5 mmol) is slowly added at 0 °C. The reaction mixture is stirred at room temperature overnight. The ethanol is removed by evaporation, and the aqueous solution is diluted with water (20 mL) and acidified to pH 3 with dilute HCl. The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water (30 mL) and saturated NaCl solution (30 mL), dried over Na₂SO₄, and concentrated to give (S)-1-Boc-azetidine-2-carboxylic acid as a white solid (1.98 g, 100% yield).
-
Deprotection: The Boc-protected azetidine (0.19 mmol) is dissolved in dichloromethane (1 mL) and treated with trifluoroacetic acid (1 mL). The reaction is stirred for 2 hours, after which the volatiles are removed in vacuo to yield the deprotected amine salt.[9]
2. N-Cbz Protection of Azetidine-2-methanol (Intermediate for the carboxylic acid)
-
Protection: A solution of (S)-azetidine-2-methanol is adjusted to pH 10 with 10% sulfuric acid. Sodium hydrogen carbonate (2.00 g, 24.0 mmol) is added, followed by benzyloxycarbonyl chloride (4.00 g, 24.0 mmol) at room temperature. The mixture is stirred for 14 hours. The solution is then adjusted to pH 7 and extracted with ethyl acetate (2 x 50 mL) to yield N-Cbz-azetidine-2-methanol. This intermediate can then be oxidized to the corresponding carboxylic acid.
-
Deprotection: (S)-1-benzyl-azetidine-2-carboxylic acid (150 g) is dissolved in methanol (1 L) in a 2L autoclave. 10% palladium on carbon (20 g) is added. The reaction is carried out under 2 MPa of hydrogen pressure at 35 °C for 20 hours to yield (S)-azetidine-2-carboxylic acid.[4]
3. N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
-
Protection: Fmoc-L-azetidine-2-carboxylic acid is commercially available and is typically used directly in SPPS protocols.[10][11]
-
Deprotection in SPPS: The resin-bound Fmoc-protected peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) for 5-20 minutes to remove the Fmoc group, liberating the free amine for the next coupling step.[6][7]
4. N-Tosyl Protection of Amino Alcohols (as a model for azetidine) [8]
-
Protection: To a stirred mixture of the amino alcohol (1.0 mmol) and K₂CO₃ (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. After 6 hours, toluene (5 mL) is added, the solid is filtered off, and the solvents are evaporated to yield the N-tosyl product.
-
Deprotection: Reductive deprotection using sodium in liquid ammonia is a common method for removing the tosyl group, although specific conditions for N-Tosyl-azetidine-2-carboxylic acid were not detailed in the reviewed literature.
Protecting the Carboxylic Acid
Esterification of the carboxylic acid is a common strategy to prevent its interference in subsequent reactions, such as peptide couplings. The choice of ester depends on the desired deprotection conditions.
Comparison of Carboxyl Protecting Groups
| Protecting Group | Reagents for Introduction | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methyl Ester | Methanol, SOCl₂ or H₂SO₄ | Not specified | Saponification (e.g., LiOH, NaOH) | Simple to introduce. | Basic deprotection may not be compatible with base-sensitive functional groups. |
| Benzyl Ester | Benzyl alcohol, acid catalyst | 82.5% (for a related synthesis)[12] | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. | Requires hydrogenation for removal. |
| tert-Butyl Ester | Isobutylene, acid catalyst or tert-butanol, DCC | Not specified | Acidolysis (e.g., TFA, HCl)[13] | Stable to basic and nucleophilic conditions. | Requires acidic conditions for removal. |
Experimental Protocols for Carboxyl Protection and Deprotection
1. Methyl Ester of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid [14]
-
Protection: γ-Butyrolactone is brominated with Br₂ and PBr₃, and the resulting α,γ-dibromobutyric acid is then dissolved in methanol and stirred for 20 hours at room temperature to yield methyl 2,4-dibromobutanoate. This intermediate is then reacted with an amine to form the azetidine ring.
-
Deprotection (Hydrolysis): While not explicitly detailed for this specific compound in the search results, methyl esters are typically hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.
2. Benzyl Ester of N-benzhydryl-azetidine-2-carboxylic acid [12]
-
Protection: Benzyl 2,4-dibromobutyrate (13.46 g, 0.04 mol), benzhydrylamine (7.64 g, 0.04 mol), and N,N-diisopropylethylamine (10.64 g, 0.08 mol) are refluxed in acetonitrile (250 mL) for 20 hours. After workup and purification, N-benzhydryl-2-carbobenzyloxyazetidine is obtained as a crystalline solid (11.78 g, 82.5% yield).
-
Deprotection: A solution of N-benzhydryl-2-carbobenzyloxyazetidine (6.6 g, 0.018 mol) in methanol (150 mL) is hydrogenated at 45 psi for 2 hours using 1% Pd/C catalyst (0.2 g). This procedure cleaves the O-benzyl ester group to yield N-benzhydryl-azetidine-2-carboxylic acid.
3. tert-Butyl Ester of Azetidine-2-carboxylic acid [13]
-
Protection: Azetidine-2-carboxylic acid is dissolved in tert-butanol saturated with dry hydrogen chloride and stirred for 15 hours at room temperature to form the tert-butyl ester.
-
Deprotection: The tert-butyl ester can be cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid in dichloromethane, similar to the deprotection of a Boc group.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of azetidine-2-carboxylic acid.
Caption: General workflow for protection and deprotection of azetidine-2-carboxylic acid.
Caption: Example of an orthogonal protection strategy for azetidine-2-carboxylic acid.
Conclusion
The selection of an appropriate protecting group strategy for azetidine-2-carboxylic acid is paramount for the successful outcome of a synthetic campaign.
-
For the nitrogen atom, the Boc group offers a robust and high-yielding protection that is easily removed with acid, making it a workhorse in many applications. The Cbz group provides excellent orthogonality, being removable under neutral hydrogenation conditions. Fmoc is the standard for solid-phase peptide synthesis due to its mild, base-labile deprotection. The Tosyl group offers exceptional stability but requires harsh conditions for removal, limiting its use to more robust synthetic routes.
-
For the carboxylic acid, methyl and benzyl esters are common choices, with the latter offering the advantage of removal by hydrogenation, which is orthogonal to many other protecting groups. The tert-butyl ester is stable to base and is readily cleaved with acid, providing another layer of orthogonality.
By carefully considering the stability of the substrate and the reaction conditions of subsequent synthetic steps, researchers can devise an optimal protection and deprotection strategy to efficiently access desired azetidine-2-carboxylic acid-containing molecules.
References
- 1. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols [mdpi.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. chemimpex.com [chemimpex.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 14. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for Azetidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. Its incorporation into molecular scaffolds can impart unique conformational constraints and improve physicochemical properties.[1][2] The synthesis of this strained ring system, however, presents considerable challenges.[3] This guide provides an objective comparison of three prominent catalytic strategies for constructing the azetidine ring: Lewis acid catalysis, transition metal catalysis, and organocatalysis. The performance of representative catalysts from each class is compared using experimental data, and detailed protocols are provided for key transformations.
Lewis Acid Catalysis: Lanthanum (III) Triflate
Lewis acid catalysis, particularly using lanthanide triflates, has proven effective for the intramolecular aminolysis of epoxides to form 3-hydroxyazetidines.[4][5] Lanthanum (III) triflate (La(OTf)₃) is a notable catalyst for this transformation, promoting the regioselective C3-aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[2][4][5] This method demonstrates broad functional group tolerance, accommodating acid-sensitive groups like Boc, PMB, and TBS.[5]
The following data, adapted from Kuriyama et al., illustrates the efficiency of La(OTf)₃ in the cyclization of various cis-3,4-epoxy amine substrates.[4][5]
| Entry | Substrate R¹ (on N) | Substrate R² (on C4) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | Benzyl (Bn) | Ethyl | 5 | DCE | 2.5 | 81 | >20:1 |
| 2 | 4-Methoxybenzyl (PMB) | Ethyl | 5 | DCE | 3 | 85 | >20:1 |
| 3 | tert-Butyl (t-Bu) | Ethyl | 5 | DCE | 2 | 90 | >20:1 |
| 4 | Allyl | Ethyl | 5 | DCE | 5 | 65 | >20:1 |
| 5 | Benzyl (Bn) | CH₂OBn | 5 | DCE | 2.5 | 89 | >20:1 |
| 6 | Benzyl (Bn) | CH₂OTBS | 5 | DCE | 2.5 | 93 | >20:1 |
| 7 | Benzyl (Bn) | Phenyl | 5 | DCE | 2.5 | 86 | >20:1 |
DCE = 1,2-dichloroethane. Data sourced from references[4][5].
This protocol is generalized from the work of Kuriyama et al.[4][5]
Materials:
-
cis-3,4-epoxy amine substrate (1.0 eq)
-
Lanthanum (III) triflate (La(OTf)₃) (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (to achieve 0.1 M concentration)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for reflux
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (e.g., 0.1 mmol).
-
Dissolve the substrate in anhydrous DCE (1.0 mL).
-
Add La(OTf)₃ (2.9 mg, 0.005 mmol, 5 mol%) to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approx. 83 °C) and stir for the required time (typically 2-5 hours), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
The following diagram outlines a general workflow for screening and optimizing a Lewis acid-catalyzed azetidine synthesis.
Transition Metal Catalysis: Palladium
Palladium catalysis is a powerful tool for C-N bond formation, particularly through the intramolecular amination of unactivated C(sp³)–H bonds.[1][6][7] This strategy often employs a directing group, such as picolinamide (PA), to facilitate the cyclization.[6][7] The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle and is effective for creating azetidines from readily available linear amine precursors.[6] These methods feature low catalyst loadings and the use of inexpensive reagents.[6][7]
The data below is representative of the synthesis of N-picolinoyl azetidines via Pd-catalyzed C-H amination.[1][6]
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Picolinoyl-α-aminoisobutyric acid methyl ester | Pd(OAc)₂ (2.5) | PhI(OAc)₂ | Toluene | 110 | 24 | 85 |
| 2 | N-Picolinoyl-valine methyl ester | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 100 | 24 | 78 (d.r. >20:1) |
| 3 | N-Picolinoyl-leucine methyl ester | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 100 | 24 | 82 |
| 4 | N-Picolinoyl-isoleucine methyl ester | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 100 | 24 | 75 (d.r. 10:1) |
| 5 | N-Picolinoyl-3-amino-3-phenylpropanoate | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 100 | 24 | 72 |
Data generalized from references[1][6][7]. Yields are for the isolated azetidine product.
This protocol is adapted from procedures described by He, Chen, and coworkers.[1][6]
Materials:
-
N-(picolinoyl) amine substrate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5-5 mol%)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, add the N-(picolinoyl) amine substrate (e.g., 0.2 mmol), Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol).[1]
-
Add anhydrous toluene (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the corresponding azetidine.[1]
The diagram below illustrates the proposed catalytic cycle for the picolinamide-directed formation of an azetidine ring.
Organocatalysis for Enantioselective Synthesis
Organocatalysis provides a powerful metal-free alternative for constructing chiral azetidines with high enantioselectivity.[1] Chiral amines or their derivatives are often employed to catalyze intramolecular cyclizations. One notable method involves a multi-step sequence starting from the enantioselective α-chlorination of an aldehyde, followed by subsequent transformations to build the azetidine ring.[8] This approach allows for the synthesis of C2-functionalized azetidines with good to excellent enantiomeric excess (ee).[8]
The following data summarizes the results for a three-step synthesis of 2-alkyl azetidines from various aldehydes.[8]
| Entry | Aldehyde Precursor (RCHO) | Overall Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Propanal | 22 | 84 |
| 2 | Butanal | 32 | 92 |
| 3 | Isovaleraldehyde | 28 | 90 |
| 4 | Hexanal | 30 | 91 |
| 5 | Phenylacetaldehyde | 25 | 88 |
Overall yields and ee values for a three-step process as reported in reference[8].
This protocol describes the final nitrile reduction and intramolecular cyclization step from a γ-chloro nitrile intermediate, which is itself prepared in two steps from an aldehyde.[8]
Materials:
-
γ-chloro nitrile intermediate (1.0 eq)
-
Raney Nickel (Ra-Ni)
-
Ammonia (7 N in Methanol)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the γ-chloro nitrile intermediate in methanolic ammonia, add a catalytic amount of Ra-Ni.
-
Pressurize the reaction vessel with H₂ (e.g., using a balloon or a Parr shaker) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. This step reduces the nitrile to a primary amine, which undergoes spontaneous intramolecular Sₙ2 cyclization to form the azetidine ring.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Ra-Ni catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 2-alkyl azetidine product.[8]
This diagram illustrates the logical flow from a simple aldehyde to a chiral C2-functionalized azetidine.
Conclusion
The choice of catalyst for azetidine ring formation is highly dependent on the desired product and available starting materials.[1]
-
Lewis acid catalysis , exemplified by La(OTf)₃, offers a mild and highly regioselective route to 3-hydroxyazetidines from cis-epoxy amine precursors with excellent functional group tolerance.
-
Palladium catalysis provides a robust method for synthesizing azetidines via C-H activation, which is particularly useful for substrates without pre-installed leaving groups.
-
Organocatalysis is the premier strategy for accessing chiral, non-racemic azetidines, delivering high enantioselectivity that is crucial for the synthesis of chiral drugs.[1]
This guide provides a comparative framework to aid researchers in selecting the most suitable catalytic system for their specific synthetic challenges in the pursuit of novel azetidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Absolute Configuration of (R)-Azetidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules such as (R)-azetidine derivatives is a critical step in ensuring stereochemical purity and understanding biological activity. This guide provides an objective comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on Mosher's ester analysis. The performance of these methods is compared, and supporting experimental data and detailed protocols are provided.
The validation of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry, with significant implications in pharmacology and materials science. For azetidine derivatives, a class of compounds with increasing importance in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide will delve into the practical application and comparative strengths of the most powerful techniques available for this purpose.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of an (R)-azetidine derivative depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.
| Method | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.[1] | High-quality single crystal. | Provides an unambiguous and definitive determination of the absolute configuration. | Growth of suitable crystals can be challenging and time-consuming. Not applicable to non-crystalline materials (oils, amorphous solids). |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] | 5-15 mg of sample dissolved in a suitable solvent (e.g., CDCl₃). | Applicable to a wide range of molecules in solution, including non-crystalline samples.[2] Provides conformational information. | Requires quantum mechanical calculations to predict the VCD spectrum for comparison with the experimental data. Can be complex for highly flexible molecules. |
| NMR Spectroscopy (Mosher's Ester Analysis) | Derivatization of a chiral alcohol or amine with a chiral reagent (Mosher's acid) to form diastereomers, which exhibit distinct NMR chemical shifts. | 1-5 mg of the purified alcohol or amine. | High reliability for secondary alcohols and amines. Utilizes standard NMR instrumentation. | Requires a suitable functional group for derivatization. The analysis can be complex and requires careful interpretation. |
Experimental Data and Protocols
Case Study: (R)-N-Boc-azetidin-3-ol
This hypothetical case study will illustrate the expected data and workflow for determining the absolute configuration of (R)-N-Boc-azetidin-3-ol.
X-ray Crystallography
X-ray crystallography provides the "gold standard" for absolute configuration determination.
Experimental Protocol
-
Crystallization: Single crystals of (R)-N-Boc-azetidin-3-ol are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Expected Data
The final output is a crystallographic information file (CIF) containing the precise coordinates of all atoms in the crystal lattice, bond lengths, bond angles, and the Flack parameter.
| Parameter | Expected Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | ~0.0(1) |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD offers a powerful alternative for determining absolute configuration in solution.
Experimental Protocol
-
Sample Preparation: A solution of (R)-N-Boc-azetidin-3-ol is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple blocks of scans are collected and averaged to ensure a good signal-to-noise ratio.
-
Computational Modeling: The VCD spectrum of the (R)-enantiomer is calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Expected Data
The comparison of experimental and calculated VCD spectra is the key to the assignment.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer |
| ~3400 (O-H stretch) | + | + |
| ~2980 (C-H stretch) | - | - |
| ~1690 (C=O stretch) | + | + |
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's ester analysis is a well-established NMR method for determining the absolute configuration of chiral alcohols.
Experimental Protocol
-
Esterification: Two separate reactions are performed to synthesize the (S)- and (R)-MTPA esters of (R)-N-Boc-azetidin-3-ol. This is typically achieved by reacting the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of a base like pyridine.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts of the protons adjacent to the stereocenter are carefully assigned for both esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: The sign of the Δδ values for protons on either side of the MTPA plane in the preferred conformation is used to deduce the absolute configuration of the original alcohol.
Expected Data
The key data is the sign of the Δδ values for the protons neighboring the stereocenter.
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H2α | 4.15 | 4.25 | -0.10 |
| H2β | 3.90 | 3.80 | +0.10 |
| H4α | 3.75 | 3.65 | +0.10 |
| H4β | 3.60 | 3.70 | -0.10 |
A negative Δδ for H2α and H4β, and a positive Δδ for H2β and H4α would be consistent with the (R)-configuration at C3.
Mandatory Visualizations
Caption: Experimental workflow for determining the absolute configuration.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of the absolute configuration of (R)-azetidine derivatives can be confidently achieved through several powerful analytical techniques. X-ray crystallography provides the most definitive answer but is contingent on obtaining high-quality crystals. VCD spectroscopy offers a versatile and robust alternative for samples in solution, with the caveat of requiring computational support. Mosher's ester analysis via NMR is a highly reliable and accessible method for azetidine derivatives bearing a hydroxyl or amino group. The selection of the most appropriate technique will depend on the specific characteristics of the molecule and the resources available. In many cases, the use of two orthogonal methods is recommended to provide the highest level of confidence in the stereochemical assignment.
References
X-ray Crystallography of Azetidine Dicarboxylates: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic data of a representative N-protected azetidine carboxylate, offering insights into the structural characteristics of this important class of molecules often utilized in medicinal chemistry.
While the specific crystal structure of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is not publicly available, this guide utilizes the crystallographic data of a closely related and well-characterized analogue, 1-(tert-Butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid , to illustrate the key structural parameters and experimental methodologies. This compound, featuring the core N-Boc protected azetidine ring, serves as a valuable proxy for understanding the conformational properties and intermolecular interactions that govern the solid-state architecture of this molecular class.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the representative compound, 1-(tert-Butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid. This data provides a quantitative basis for comparison with other known structures or computationally modeled derivatives.
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.4840(2) |
| b (Å) | 10.2765(2) |
| c (Å) | 10.8302(2) |
| α (°) | 90 |
| β (°) | 110.1610(10) |
| γ (°) | 90 |
| Volume (ų) | 1304.29(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.438 |
Key Structural Features
Analysis of the crystal structure of the representative azetidine derivative reveals several key features relevant to its potential application in drug design:
-
Ring Pucker: The four-membered azetidine ring typically adopts a puckered conformation to alleviate ring strain. The degree of puckering is a critical parameter influencing the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.
-
Substituent Orientation: The positions of the tert-butoxycarbonyl (Boc) protecting group and the other substituents on the azetidine ring are fixed in the solid state. This information is invaluable for understanding steric hindrance and potential binding interactions.
-
Intermolecular Interactions: In the crystalline state, molecules are organized through a network of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Identifying these interactions provides insight into the compound's stability, solubility, and potential for polymorphism.
Experimental Protocols
The successful X-ray crystallographic analysis of small molecules like azetidine derivatives hinges on the ability to grow high-quality single crystals. The following is a generalized workflow and specific protocols that can be adapted for the synthesis and crystallization of such compounds.
Synthesis and Crystallization Workflow
References
A Comparative Guide to the Reactivity of Azetidines, Pyrrolidines, and Piperidines
For Researchers, Scientists, and Drug Development Professionals
The selection of a saturated heterocyclic scaffold is a critical decision in the design of novel therapeutics and functional molecules. Azetidines, pyrrolidines, and piperidines are foundational building blocks in medicinal chemistry, each imparting distinct physicochemical and reactivity profiles to a molecule. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform rational molecular design and reaction planning.
Core Physicochemical and Structural Properties
The reactivity of these nitrogen-containing heterocycles is fundamentally governed by their inherent ring strain and the stereoelectronic properties of the nitrogen atom.
Azetidine , a four-membered ring, possesses significant ring strain, rendering it more reactive than its five- and six-membered counterparts.[1] This strain, estimated to be approximately 25.4 kcal/mol, is a key driver for reactions that lead to ring-opening.[1] In contrast, pyrrolidine (a five-membered ring) has a much lower ring strain of about 5.4 kcal/mol, while piperidine (a six-membered ring) is considered virtually strain-free, adopting a stable chair conformation.[1]
This difference in ring strain directly influences the geometry and basicity of the heterocycles. The C-N-C bond angle in the more strained azetidine is compressed compared to the larger rings, leading to an increase in the s-character of the nitrogen's lone pair of electrons. This increased s-character brings the lone pair closer to the nucleus, reducing its availability for protonation and thus making azetidine less basic than pyrrolidine and piperidine.[2]
| Property | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain (kcal/mol) | ~25.4[1] | ~5.4[1] | Low |
| pKa of Conjugate Acid | 11.29[3] | 11.27[4] | 11.22[4] |
| C-N-C Bond Angle (degrees) | ~90 | ~105.2 | ~109.8 |
| H-N-H Bond Angle (degrees) | - | ~108.9 | ~106.9 |
Note: Bond angles are approximate and can vary with substitution and method of determination.
Comparative Reactivity
The inherent ring strain of azetidines is the primary determinant of their enhanced reactivity, particularly in ring-opening reactions. Pyrrolidines and piperidines, being significantly less strained, are generally more stable and require more forcing conditions to undergo similar transformations.
Nucleophilic Substitution and Ring-Opening Reactions
Azetidines, especially when activated by an electron-withdrawing group on the nitrogen (e.g., sulfonyl, acyl), are susceptible to nucleophilic attack, leading to ring-opening.[4] This reactivity is a cornerstone of their utility in synthesis, allowing for the generation of functionalized γ-amino compounds. Common nucleophiles include halides, amines, thiols, and organometallics. The regioselectivity of the attack is influenced by steric and electronic factors of substituents on the azetidine ring.
Pyrrolidines and piperidines are significantly less prone to nucleophilic ring-opening due to their low ring strain. Such reactions typically require harsh conditions or specialized activating groups that are not commonly employed. Their reactivity is more characteristic of acyclic secondary amines, primarily involving reactions at the nitrogen atom (e.g., alkylation, acylation) without ring cleavage.
A study on the intramolecular ring-opening decomposition of N-substituted azetidines demonstrated that the strained azetidine ring is susceptible to nucleophilic attack by a pendant amide group, a reaction not observed with the corresponding pyrrolidine and piperidine analogues under the same conditions.[5]
Oxidation
The oxidation of N-protected pyrrolidines and piperidines can proceed to form N-acyliminium ions, which are valuable intermediates for C-C and C-heteroatom bond formation at the α-position. Studies have indicated a difference in the rate and yield of such oxidations, with N-protected pyrrolidines sometimes showing higher reactivity than their piperidine counterparts. For instance, in an α-azidonation reaction using iodine(III) reagents, the piperidine derivative exhibited a slower reaction rate and lower yield compared to the pyrrolidine derivative.
The oxidation of the azetidine ring is less commonly focused on generating α-functionalized products and is often associated with ring-opening or decomposition pathways, especially under harsh oxidative conditions.
Experimental Protocols
The following are representative protocols for key reactions that highlight the reactivity profiles of these heterocycles.
General Procedure for Nucleophilic Ring-Opening of an N-Activated Azetidine
This protocol is a general representation and can be adapted from procedures for similar strained heterocycles like aziridines.
Materials:
-
N-Tosyl-azetidine
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Lewis acid catalyst (optional, e.g., LiClO₄)
Procedure:
-
To a solution of N-tosyl-azetidine (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 eq).
-
If required, add the Lewis acid catalyst (0.1-1.0 eq).
-
Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Shono Oxidation of N-Boc-Pyrrolidine
This protocol describes the electrochemical α-methoxylation of N-Boc-pyrrolidine.
Materials:
-
N-Boc-pyrrolidine
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Anhydrous methanol
-
Undivided electrolysis cell with carbon electrodes
-
Constant current power supply
Procedure:
-
In an undivided electrolysis cell, dissolve N-Boc-pyrrolidine and the supporting electrolyte in anhydrous methanol.
-
Secure the cell and begin stirring.
-
Apply a constant current (e.g., 15 mA) for a duration calculated to pass a specific amount of charge (e.g., 2.5 Faradays/mol of substrate).
-
After the electrolysis is complete, transfer the solution to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator.
-
The crude product can then be analyzed (e.g., by ¹H-NMR) and purified by column chromatography.
A similar procedure can be applied to N-Boc-piperidine to compare its reactivity under these oxidative conditions.
Visualization of Reactivity Concepts
Logical Relationship of Ring Strain and Reactivity
Caption: Relationship between ring strain and chemical reactivity.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing heterocycle reactivity.
Conclusion
The reactivity of azetidines, pyrrolidines, and piperidines is markedly different, with azetidine's significant ring strain making it a versatile intermediate for ring-opening reactions and the introduction of complex functionality. Pyrrolidines and piperidines, in contrast, offer greater stability and their chemistry is dominated by reactions at the nitrogen atom, typical of acyclic secondary amines. An understanding of these fundamental differences in reactivity is crucial for medicinal chemists and synthetic organic chemists in the strategic design and synthesis of new molecular entities. The choice of heterocycle can therefore be a powerful tool to control not only the three-dimensional shape and physicochemical properties of a molecule but also its synthetic accessibility and potential metabolic fate.
References
Cost-benefit analysis of using (R)-1-Boc-azetidine-2-carboxylate in synthesis
In the landscape of modern drug discovery and peptide synthesis, the choice of building blocks is paramount to the success of a research program. Chiral small rings, in particular, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to molecules. This guide provides a detailed cost-benefit analysis of (R)-1-Boc-azetidine-2-carboxylate, a valuable but often costly building block, in comparison to its more common alternative, Boc-L-proline. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Executive Summary
(R)-1-Boc-azetidine-2-carboxylate offers distinct advantages in the synthesis of novel therapeutics, primarily through the introduction of a strained four-membered ring that can lead to favorable conformational pre-organization and improved biological activity. However, its significantly higher cost compared to the five-membered ring analogue, Boc-L-proline, necessitates a careful evaluation of its benefits on a case-by-case basis. The decision to employ this reagent should be driven by the specific goals of the synthesis, such as the need for rigidification of a peptide backbone to enhance target binding or the exploration of novel chemical space.
Cost Analysis
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| (R)-1-Boc-azetidine-2-carboxylate | Sigma-Aldrich | - | Discontinued | - |
| Aapptec | 1 g | $65.00 | $65.00 | |
| Aapptec | 5 g | >$65.00 | >$13.00 | |
| Toronto Research Chemicals | 500 mg | $123.00 | $246.00 | |
| Toronto Research Chemicals | 1 g | $193.00 | $193.00 | |
| United States Biological | 1 g | $389.00 | $389.00 | |
| Oakwood Chemical | 250 mg | $28.00 | $112.00 | |
| Oakwood Chemical | 1 g | $55.00 | $55.00 | |
| Boc-L-proline | Chem-Impex | 5 g | $20.20 | $4.04 |
| Chem-Impex | 25 g | $30.80 | $1.23 | |
| Chem-Impex | 100 g | $65.00 | $0.65 | |
| Chem-Impex | 1 kg | $528.20 | $0.53 | |
| ChemicalBook (AK Scientific) | 1 kg | $235.00 | $0.24 | |
| Thermo Scientific Chemicals | 5 g | $38.00 | $7.60 | |
| TCI Chemicals | 5 g | $19.00 | $3.80 | |
| TCI Chemicals | 25 g | $55.00 | $2.20 |
Key takeaway: (R)-1-Boc-azetidine-2-carboxylate is significantly more expensive than Boc-L-proline, with prices per gram ranging from 10 to over 100 times higher, depending on the supplier and quantity. The lack of readily available, reliable bulk pricing for the azetidine derivative suggests that its use in large-scale manufacturing would be a considerable cost driver.
Performance and Application Analysis
The higher cost of (R)-1-Boc-azetidine-2-carboxylate can be justified by its unique impact on the properties of the final molecule. The strained four-membered ring of azetidine imposes a different set of conformational constraints compared to the five-membered ring of proline.
Conformational Effects
Studies have shown that the incorporation of azetidine-2-carboxylic acid into peptides leads to a preference for γ-turn conformations, whereas proline favors the formation of β-turns.[1] This difference in secondary structure can have a profound impact on the biological activity of a peptide or small molecule by altering its presentation to a biological target.
Caption: Impact of azetidine and proline on peptide conformation.
Applications in Drug Discovery
The unique structural properties of the azetidine ring have been exploited in the development of several classes of therapeutic agents.
1. Kinase Inhibitors: The rigid azetidine scaffold can help to properly orient pharmacophoric groups for optimal binding to the kinase hinge region. While a specific experimental protocol for the use of (R)-1-Boc-azetidine-2-carboxylate in kinase inhibitor synthesis was not found in the search results, the general importance of the azetidine motif is well-documented.
2. GPCR Antagonists: Azetidine derivatives have been successfully developed as antagonists for G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2).[2][3][4] In these cases, the azetidine core serves as a rigid scaffold to which substituents can be attached to probe the receptor binding pocket.
Signaling Pathways of Relevance
The therapeutic targets of molecules synthesized using (R)-1-Boc-azetidine-2-carboxylate are often involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. Kinase inhibitors targeting JAKs are therefore an important class of drugs.
Caption: Overview of the JAK-STAT signaling cascade.
GPCR Signaling Pathway
G-protein coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets.[8][9][10] GPCR signaling is initiated by the binding of a ligand, which leads to the activation of intracellular G-proteins and downstream effector molecules.
Caption: Key steps in G-protein coupled receptor signaling.
Experimental Protocols
Detailed, step-by-step experimental protocols are crucial for reproducibility and for evaluating the feasibility of a synthetic route.
Synthesis of (R)-1-Boc-azetidine-2-carboxylate
While multiple synthetic routes exist, a common laboratory-scale preparation involves the protection of the commercially available (S)-azetidine-2-carboxylic acid.
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated sodium chloride (NaCl) solution (brine)
Procedure:
-
Dissolve (S)-azetidine-2-carboxylic acid in a mixture of ethanol and water at 0 °C.
-
Slowly add a solution of sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and adjust the pH to 3 with dilute HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Representative Workflow for Application in Synthesis
The following workflow illustrates the general steps for incorporating (R)-1-Boc-azetidine-2-carboxylate into a larger molecule, such as a peptide or a small molecule drug candidate.
Caption: Typical workflow for using (R)-1-Boc-azetidine-2-carboxylate.
Conclusion and Recommendations
The use of (R)-1-Boc-azetidine-2-carboxylate presents a clear trade-off between cost and performance.
Benefits:
-
Unique Conformational Constraint: The strained four-membered ring can enforce a γ-turn conformation, which may be beneficial for target binding and can lead to improved potency and selectivity.
-
Novel Chemical Space: Incorporation of the azetidine motif provides access to novel chemical structures with potentially improved drug-like properties.
-
Metabolic Stability: The azetidine ring can be more metabolically stable than other cyclic or acyclic linkers.
Costs:
-
High Price: The cost of (R)-1-Boc-azetidine-2-carboxylate is substantially higher than that of Boc-L-proline, which can be a significant barrier, especially for large-scale synthesis.
-
Limited Availability: The lack of multiple, large-scale commercial suppliers may pose a risk to the supply chain for a drug development program.
Recommendations:
-
For early-stage drug discovery and lead optimization, where the exploration of novel chemical space and the potential for improved biological activity are paramount, the high cost of (R)-1-Boc-azetidine-2-carboxylate can be justified.
-
For later-stage development and manufacturing, a thorough cost analysis and a secure supply chain are essential. If the performance benefits of the azetidine ring are not substantial compared to a cheaper alternative like proline, the latter may be a more practical choice.
-
It is recommended to perform a comparative study with both the azetidine-containing compound and its proline-containing analogue early in the drug discovery process to quantitatively assess the benefits of the azetidine ring on the desired biological activity and pharmacokinetic properties. This data will be crucial for making an informed decision about which building block to advance.
References
- 1. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signal transduction pathways of G protein-coupled receptors and their cross-talk with receptor tyrosine kinases: lessons from bradykinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
A Comparative Guide to the Applications of (R)-Azetidine-2-Carboxylic Acid Esters in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(R)-azetidine-2-carboxylic acid, a conformationally constrained analog of proline, and its ester derivatives have emerged as valuable scaffolds in medicinal chemistry and chemical biology. Their unique four-membered ring structure imparts desirable properties such as metabolic stability and the ability to induce specific biological responses. This guide provides a comparative analysis of the applications of (R)-azetidine-2-carboxylic acid esters and related derivatives, supported by experimental data and detailed protocols, to aid researchers in their drug discovery and development endeavors.
I. Comparative Efficacy: STAT3 Inhibition
A significant application of (R)-azetidine-2-carboxylic acid derivatives is in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. The rigid azetidine scaffold has been shown to enhance inhibitory activity compared to its proline-based counterparts.
A series of (R)-azetidine-2-carboxamide analogues have been developed and shown to exhibit sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[1][2][3] These compounds represent a significant improvement over their proline-based predecessors.
Table 1: Comparison of STAT3 Inhibitory Activity of (R)-Azetidine-2-Carboxamides and a Proline-Based Analog [1][3]
| Compound ID | Scaffold | Assay | IC50 (µM) |
| 5a | (R)-Azetidine-2-carboxamide | EMSA | 0.52 - 0.55 |
| 5o | (R)-Azetidine-2-carboxamide | EMSA | 0.38 |
| 8i | (R)-Azetidine-2-carboxamide | EMSA | 0.34 |
| 3 | Proline-based | EMSA | 2.4 |
IC50: Half-maximal inhibitory concentration as determined by Electrophoretic Mobility Shift Assay (EMSA).
The data clearly indicates that the substitution of the proline ring with an azetidine ring can lead to a more than four-fold increase in potency against STAT3.[3] Furthermore, these azetidine-based inhibitors have demonstrated high selectivity for STAT3 over other STAT family members, with IC50 values greater than 18 µM for STAT1 and STAT5.[2][4]
II. Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
L-azetidine-2-carboxylic acid (the L-enantiomer, often used in studies on general cellular effects) is known to be misincorporated into proteins in place of proline, leading to protein misfolding and subsequent endoplasmic reticulum (ER) stress.[5][6] This property is a valuable tool for studying the unfolded protein response (UPR).
The induction of ER stress by L-azetidine-2-carboxylic acid primarily proceeds through the activation of the PERK and ATF6 arms of the UPR.[7][8] This leads to the phosphorylation of eIF2α, a reduction in full-length ATF6, and an increase in the expression of the chaperone BiP.[7]
Below is a diagram illustrating the signaling pathway of ER stress induction by L-azetidine-2-carboxylic acid.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS Number: 1260593-39-2), a common reagent in synthetic chemistry.
Essential Safety and Hazard Information
Hazard Data Summary:
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[4][5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, properly labeled, and sealed waste container.[4][6]
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. Specifically, avoid mixing with strong acids or oxidizing agents.[4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the approximate quantity of the waste.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] The recommended storage temperature for the pure compound is 2-8°C.[7]
-
The storage area should be a designated hazardous waste accumulation point.
4. Institutional Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide the EHS office with all necessary information about the waste, including its chemical identity and potential hazards.
5. Spill and Leak Response:
-
In the event of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.[4]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[4]
-
Carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. achmem.com [achmem.com]
Personal protective equipment for handling (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS RN: 1260593-39-2). The guidance herein is compiled from available safety data for the compound and related azetidine derivatives to ensure user safety and proper laboratory conduct.
This compound is a chemical intermediate used in pharmaceutical research. Due to its chemical nature, proper personal protective equipment (PPE), handling procedures, and disposal methods are imperative to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
Based on available data, this compound is classified as follows:
-
GHS Pictogram: GHS07 (Exclamation mark)[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.[1]
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Regularly inspect for tears or punctures and change frequently. | Prevents skin contact, which can cause irritation. The choice of glove material should be based on the specific solvent being used and the duration of contact. |
| Body Protection | Chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Avoids inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots are recommended for handling larger quantities. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Use non-sparking tools if the compound is determined to be flammable.
-
Ground and bond containers and receiving equipment to prevent static discharge if flammability is a concern.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect from sunlight and heat.[3]
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5] Clean the spill area thoroughly. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Unused Product and Contaminated Materials: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Empty Containers: Unless thoroughly decontaminated, empty containers should also be disposed of as hazardous waste.
-
Disposal Method: Follow all federal, state, and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup. Do not dispose of down the drain or in regular trash.
The following diagram illustrates the decision-making process for the proper disposal of materials associated with this compound.
Caption: Disposal decision workflow.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring personal safety and the protection of the laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for any chemical you handle.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
